Alpha-D-Altropyranose
Description
Properties
CAS No. |
7282-80-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-TVIMKVIFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of alpha-D-Altropyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Altropyranose, a C3 epimer of D-mannose, is a rare aldohexose sugar. Its limited natural availability necessitates synthetic production for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It details experimental methodologies for its synthesis and purification and presents quantitative data in structured tables. Due to the limited research on the direct biological signaling pathways of this compound, this guide utilizes the well-documented signaling pathway of its close structural isomer, D-allose, to illustrate how a rare sugar can influence cellular processes. This serves as a representative example for researchers investigating the potential bioactivity of rare monosaccharides.
Chemical and Physical Properties
This compound is a monosaccharide with the molecular formula C₆H₁₂O₆.[1] It is the pyranose form of D-altrose, existing in a cyclic six-membered ring structure.[1] As a stereoisomer of glucose, it shares the same molecular weight but differs in the spatial arrangement of its hydroxyl groups.
Physical Constants
The physical properties of this compound are summarized in the table below. D-Altrose is noted to be soluble in water and practically insoluble in methanol.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | PubChem |
| CAS Number | 7282-80-6 | PubChem |
| Melting Point | 103-105 °C (for D-Altrose) | Georganics |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of carbohydrates. The following table summarizes available NMR data for this compound.
| Nucleus | Solvent | Chemical Shifts (ppm) | Reference |
| ¹³C NMR | D₂O | 99.4, 73.5, 71.9, 70.3, 68.9, 61.8 | SpectraBase |
| ¹⁷O NMR | H₂O | Data available | SpectraBase |
Experimental Protocols
The rarity of D-altrose necessitates its synthesis from more abundant sugars. The following section details established synthetic and purification methodologies.
Synthesis of D-Altrose
Several synthetic routes to D-Altrose have been developed, primarily starting from D-ribose or D-glucose.
This classical chain-elongation method converts an aldopentose into two epimeric aldohexoses.
Protocol:
-
Cyanohydrin Formation: D-ribose is reacted with sodium cyanide (NaCN) to form two epimeric cyanohydrins.
-
Hydrolysis: The cyanohydrins are hydrolyzed to their corresponding carboxylic acids, D-altronic acid and D-allonic acid.
-
Lactone Formation and Reduction: The carboxylic acids are converted to γ-lactones, which are then reduced with a catalyst such as hydrogen over palladium on barium sulfate (B86663) (H₂/Pd-BaSO₄) to yield a mixture of D-altrose and D-allose.
-
Purification: The epimeric sugars are separated by chromatographic techniques.
This method involves the stereochemical inversion of one or more chiral centers of D-glucose.
Protocol:
-
Protection of Hydroxyl Groups: Specific hydroxyl groups of D-glucose are protected using reagents like acetic anhydride (B1165640) to prevent them from reacting in subsequent steps.
-
Epimerization: The stereochemistry at the C3 position is inverted to transform the gluco- configuration to the altro- configuration. This can be achieved through a multi-step process involving oxidation and subsequent reduction.
-
Deprotection: The protecting groups are removed to yield D-altrose.
-
Purification: The final product is purified from the reaction mixture using column chromatography.
Purification of this compound
The anomeric forms of sugars, alpha and beta, exist in equilibrium in solution through a process called mutarotation. Isolating a single anomer requires specific purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for separating sugar anomers.
Protocol: Preparative HPLC
-
Column Selection: A column suitable for carbohydrate separation, such as an amino-propyl or a C18 reversed-phase column, is selected.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of acetonitrile (B52724) and water. For reversed-phase chromatography, water is the primary solvent. The exact composition is optimized to achieve the best separation.
-
Sample Preparation: The crude mixture containing this compound is dissolved in the mobile phase.
-
Injection and Elution: The sample is injected onto the column, and the mobile phase is pumped through the system. The different components of the mixture travel through the column at different rates, leading to their separation.
-
Fraction Collection: Fractions are collected as they elute from the column.
-
Analysis: The purity of the collected fractions is analyzed using analytical HPLC or NMR spectroscopy.
Signaling Pathways
Direct research on the involvement of this compound in biological signaling pathways is currently limited. However, its C3 epimer, D-allose, has been shown to influence cellular signaling. The following section describes the effect of D-allose on the gibberellin signaling pathway in plants as a representative example of how a rare sugar can modulate a critical biological process.[2]
Representative Signaling Pathway: D-Allose and Gibberellin Signaling in Plants
Gibberellins (GAs) are plant hormones that regulate various aspects of growth and development.[3][4] The GA signaling pathway is negatively regulated by DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.[4][5] D-allose has been found to suppress gibberellin signaling through a hexokinase-dependent pathway in rice.[2]
Pathway Description:
-
D-Allose Uptake and Phosphorylation: D-allose enters the plant cell and is phosphorylated by hexokinase to D-allose-6-phosphate.
-
Inhibition of GA Signaling: The accumulation of D-allose-6-phosphate leads to the suppression of GA-responsive gene expression. This effect is observed downstream of the SLR1 protein (a DELLA protein in rice).
-
Growth Inhibition: The suppression of GA signaling results in the inhibition of plant growth, a phenotype characteristic of GA deficiency.[2]
Visualizations
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of Alpha-D-Altropyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereochemical properties of alpha-D-Altropyranose. The information presented herein is intended to support research, discovery, and development activities in the fields of carbohydrate chemistry, drug design, and molecular biology.
Core Structural and Physicochemical Properties
This compound is a monosaccharide and an aldohexose, meaning it is a six-carbon sugar with an aldehyde group in its acyclic form. In solution, it predominantly exists in a cyclic pyranose form, which is a six-membered ring containing five carbon atoms and one oxygen atom. The "D" designation refers to the stereoconfiguration at the chiral center furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde. The "alpha" anomer specifies that the hydroxyl group on the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group (C6).
Table 1: Key Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 7282-80-6 | [1] |
| Enantiomer | alpha-L-Altropyranose | [1] |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. In the pyranose ring, the hydroxyl groups at C2, C3, and C4 have a distinct orientation that influences the molecule's overall shape and reactivity.
Altrose is known for its conformational flexibility. While the chair conformation is generally the most stable for pyranose rings, D-altrose derivatives can exist as a mixture of the ⁴C₁ and ¹C₄ chair conformations, as well as other forms like skew-boat conformations. However, for the alpha-anomer of D-altropyranoside derivatives, the ⁴C₁ conformation is predominantly adopted.
Diagram 1: Chair Conformations of this compound
References
An In-depth Technical Guide to alpha-D-Altropyranose
This technical guide provides a comprehensive overview of alpha-D-Altropyranose, intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document details its chemical identity, physicochemical properties, and a generalized framework for its chemical synthesis, supplemented with visualizations to clarify key structural and procedural concepts.
Chemical Identity: IUPAC Name and Synonyms
This compound is a specific stereoisomer of altrose, a six-carbon monosaccharide. Its systematic IUPAC name is (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]. The designation 'alpha' specifies the configuration at the anomeric carbon (C1), 'D' indicates the stereochemistry relative to glyceraldehyde, and 'pyranose' denotes the six-membered ring structure analogous to pyran.
While D-Altrose is an unnatural monosaccharide, its structure and properties are of interest in synthetic and medicinal chemistry.[2] A variety of synonyms and identifiers are used in chemical literature and databases to refer to this compound.
| Identifier Type | Identifier |
| IUPAC Name | (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1] |
| Common Name | This compound[1] |
| Abbreviated Name | a-D-Alt[1] |
| CAS Number | 7282-80-6[1] |
| PubChem CID | 7098663[1] |
| ChEBI ID | CHEBI:155672[1] |
| UNII | 8GX2GJ2FQT[1] |
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of this compound. These values are crucial for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆[1] |
| Molecular Weight | 180.16 g/mol [1] |
| Exact Mass | 180.06338810 Da[1] |
| Melting Point | 103-105 °C (for D-Altrose)[2] |
| Solubility | Soluble in water, practically insoluble in methanol (B129727) (for D-Altrose)[2] |
| Computed XLogP3-AA | -2.6[1] |
| Hydrogen Bond Donor Count | 5[1] |
| Hydrogen Bond Acceptor Count | 6[1] |
| Rotatable Bond Count | 1[1] |
Experimental Protocols: A Generalized Approach to Synthesis
Specific, detailed protocols for the synthesis of the unnatural monosaccharide this compound are not widely published. However, its synthesis would follow the established principles of carbohydrate chemistry, typically involving a multi-step process starting from a more common monosaccharide. The following represents a generalized experimental workflow that could be adapted for its preparation. This process involves the protection of hydroxyl groups, stereospecific modification of a key chiral center, and subsequent deprotection.
Step 1: Protection of Hydroxyl Groups The initial step in monosaccharide synthesis is the protection of most hydroxyl groups to prevent unwanted side reactions. This is often achieved by forming acetals or esters.
-
Protocol: A common starting material like D-glucose is dissolved in a suitable anhydrous solvent (e.g., acetone (B3395972) or methanol) with a catalyst (e.g., sulfuric acid or iodine). Reagents for protection, such as benzaldehyde (B42025) or acetone, are added, and the reaction is stirred at room temperature until completion, which is monitored by Thin Layer Chromatography (TLC). The product is then isolated and purified.
Step 2: Epimerization/Inversion of Stereochemistry To convert a more common sugar into altrose, an inversion of stereochemistry at a specific carbon is required. For instance, altrose is a C-3 epimer of mannose. This inversion can be achieved via an oxidation-reduction sequence or through nucleophilic substitution with inversion of configuration.
-
Protocol: The free hydroxyl group at the target carbon (e.g., C-3) is oxidized to a ketone using a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate, PCC). The resulting ketone is then reduced stereoselectively using a reducing agent such as sodium borohydride. The choice of reducing agent and reaction conditions is critical to favor the desired stereoisomer.
Step 3: Glycosylation (Formation of the alpha-Anomer) To introduce the alpha configuration at the anomeric center (C-1), a glycosylation reaction is performed. This typically involves activating the anomeric carbon to make it susceptible to nucleophilic attack by an alcohol.
-
Protocol: The protected monosaccharide is converted into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate. This is achieved by reacting the sugar with reagents like HBr in acetic acid. The glycosyl donor is then reacted with an alcohol in the presence of a promoter (e.g., silver triflate or boron trifluoride etherate) under anhydrous conditions to form the glycosidic bond, often with control over the anomeric stereochemistry.
Step 4: Deprotection The final step is the removal of all protecting groups to yield the target monosaccharide.
-
Protocol: The choice of deprotection method depends on the protecting groups used. For example, acetal (B89532) groups are typically removed by acid hydrolysis (e.g., with aqueous trifluoroacetic acid), while benzyl (B1604629) ethers are removed by catalytic hydrogenation. The final product is then purified using techniques such as column chromatography or recrystallization.
Visualizations of Key Concepts
The following diagrams, generated using Graphviz, illustrate fundamental structural relationships and a generalized experimental workflow relevant to this compound.
Caption: Equilibrium between the open-chain form of D-Altrose and its cyclic alpha and beta pyranose anomers.
Caption: A generalized workflow for the chemical synthesis of a modified monosaccharide like this compound.
References
An In-depth Technical Guide to the Anomeric Configuration of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomeric configuration of D-altrose, a rare aldohexose of significant interest in carbohydrate chemistry and drug development. The precise determination of the stereochemistry at the anomeric center (C-1) is critical for understanding structure-activity relationships, ensuring stereochemical purity, and controlling chemical reactivity.
Introduction to Anomeric Configuration
Carbohydrates like D-altrose exist predominantly in cyclic hemiacetal forms rather than their open-chain aldehyde structure. This cyclization occurs through an intramolecular reaction between the aldehyde group at C-1 and a hydroxyl group, typically the one at C-5, to form a six-membered ring known as a pyranose. This reaction creates a new chiral center at C-1, referred to as the anomeric carbon. The two possible stereoisomers at this position are called anomers, designated as alpha (α) and beta (β).[1][2]
In an aqueous solution, these anomers are in equilibrium with each other and a minuscule amount of the open-chain form, a process known as mutarotation.[3][4] The orientation of the hydroxyl group on the anomeric carbon relative to the rest of the sugar ring defines the anomer and significantly influences the molecule's physical, chemical, and biological properties.
For D-altrose, the two pyranose anomers are α-D-altropyranose and β-D-altropyranose. Conformational analysis of D-altrose derivatives indicates that they often exist as a mixture of different chair conformations (e.g., ⁴C₁ and ¹C₄).[5] Studies on derivatives suggest the α-anomer predominantly adopts a ⁴C₁ conformation, while the β-anomer may exhibit a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair forms.[5] X-ray crystallography of β-D-altrose has confirmed that it adopts a ⁴C₁ chair conformation in its crystalline state, with the anomeric hydroxyl group in an equatorial position.[6]
Quantitative Data for Anomeric Identification
The primary technique for determining the anomeric configuration in solution is ¹H NMR spectroscopy. The key parameters are the chemical shift (δ) of the anomeric proton (H-1) and its scalar coupling constant (³JH1,H2) with the adjacent proton on C-2.[7]
For D-sugars in a standard ⁴C₁ chair conformation:
-
The α-anomer typically displays the anomeric proton (H-1) in an axial orientation. This results in a smaller coupling constant (³JH1,H2, typically 2-4 Hz) due to an axial-equatorial relationship with H-2. The H-1 signal also tends to appear at a lower field (higher ppm).[7]
-
The β-anomer typically has an equatorial anomeric proton (H-1). This leads to a larger coupling constant (³JH1,H2, typically 7-9 Hz) because of an axial-axial relationship with H-2, and the signal usually appears at a higher field (lower ppm).[7]
While specific, high-resolution NMR data for pure D-altrose anomers is not widely published, the following table summarizes the expected ¹H NMR characteristics based on general principles and data from the closely related compound N-acetyl-D-allosamine, which shares the same stereochemistry at C-2, C-3, and C-4.[7]
| Parameter | α-Anomer (predicted) | β-Anomer (predicted) | Reference Compound Data (N-acetyl-D-allosamine, pyranose form) |
| Anomeric Proton (H-1) Orientation | Axial (in ⁴C₁ chair) | Equatorial (in ⁴C₁ chair) | - |
| H-1 Chemical Shift (δ) | ~4.8 - 5.5 ppm | ~4.5 - 5.2 ppm | α-anomer: 5.153 ppm[7] |
| ³JH1,H2 Coupling Constant | ~2 - 4 Hz | ~7 - 9 Hz | α-anomer: ~3-4 Hz (typical)[7] β-anomer: ~8 Hz (typical)[7] |
| Anomeric Carbon (C-1) Chemical Shift (δ) | ~90 - 98 ppm | ~95 - 102 ppm | α-anomer (furanose): 96.06 ppm[7] β-anomer (furanose): 100.58 ppm[7] |
Note: The C-1 chemical shift data for the reference compound corresponds to the furanose form but illustrates the general trend.
Experimental Protocols for Anomeric Configuration Determination
Unambiguous determination of the anomeric configuration is essential. The choice of method depends on the nature of the sample, available instrumentation, and the required level of certainty.[7]
This is the most common method for analyzing anomeric configuration in solution.
Objective: To determine the chemical shift (δ) and coupling constant (³JH1,H2) of the anomeric proton.
Materials:
-
D-altrose derivative sample (5-10 mg)
-
Deuterium (B1214612) oxide (D₂O, 99.9%) or other suitable deuterated solvent
-
5 mm NMR tube
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the D-altrose sample and dissolve it in approximately 0.6 mL of D₂O directly within a clean, dry NMR tube.[7]
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, ensuring a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted (e.g., 8-16) to achieve the desired signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
-
Data Analysis:
-
Identify the anomeric proton (H-1) signals, which typically resonate in the 4.5-5.5 ppm region.[7]
-
Measure the precise chemical shift (δ) for each anomeric signal.
-
Determine the coupling constant (³JH1,H2) by measuring the separation between the peaks of the H-1 doublet.
-
Assign the α and β configurations by comparing the measured ³JH1,H2 values with the expected ranges (small for α, large for β).[7]
-
This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, including the absolute configuration of the anomeric center.[7]
Principle: A single crystal of the compound is irradiated with X-rays. The diffraction pattern produced by the electrons in the crystal is collected and analyzed to build a 3D electron density map, from which the atomic positions can be determined.
Procedure Outline:
-
Crystallization: Grow a high-quality single crystal of the D-altrose derivative. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data to obtain the final, precise atomic coordinates.
-
Analysis: Directly visualize the 3D structure to determine the orientation of the substituent on the anomeric carbon.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a chiroptical fingerprint.[7]
Principle: The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known anomer (e.g., the α-anomer). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Procedure Outline:
-
Sample Preparation: Prepare a solution of the D-altrose derivative in a suitable solvent that is transparent in the IR region of interest.
-
Spectral Acquisition: Record the VCD and IR spectra of the sample and the pure solvent.
-
Computational Modeling:
-
Generate a 3D structure for one of the anomers (e.g., α-D-altrose).
-
Perform a conformational search to find low-energy conformers.
-
Use Density Functional Theory (DFT) to optimize the geometry and calculate the theoretical VCD spectrum for each significant conformer.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum to confirm the anomeric configuration.
Visualizations
The following diagram illustrates the equilibrium between the open-chain form of D-altrose and its cyclic α and β pyranose anomers.
This diagram outlines the logical workflow for determining the anomeric configuration of a D-altrose sample using ¹H NMR spectroscopy.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurocarb2025.com [eurocarb2025.com]
- 6. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Natural Occurrence and Biological Significance of Altrose and its Epimer Allose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Altropyranose is a rare aldohexose sugar, and its natural occurrence is a subject of considerable nuance. It is the C-3 epimer of mannose.[1] While D-Altrose is predominantly considered an "unnatural" monosaccharide, typically produced through chemical or enzymatic synthesis, its enantiomer, L-Altrose, has been definitively isolated from natural sources.[1] L-Altrose is found as a constituent of extracellular polysaccharides in the bacterium Butyrivibrio fibrisolvens.[1][2]
Given the extremely limited evidence for the natural occurrence of D-Altrose, this technical guide will focus on its naturally occurring enantiomer, L-Altrose, and a closely related, naturally occurring rare sugar epimer, D-Allose (B117823). D-Allose, the C-3 epimer of D-glucose, has been identified in various plants and has garnered significant scientific interest due to its diverse and potent biological activities, including well-documented roles in cellular signaling.[3][4] This guide provides a comprehensive overview of the natural sources, analytical methodologies, and biological signaling pathways associated with these rare sugars, offering a valuable resource for researchers in glycobiology and therapeutic development.
Section 1: L-Altrose
L-Altrose is the naturally occurring stereoisomer of altrose. Its documented presence is currently limited to specific bacterial polysaccharides.
Natural Occurrence and Data Presentation
The primary documented natural source of L-Altrose is the bacterium Butyrivibrio fibrisolvens. It exists as a component of the organism's extracellular polysaccharides.[2] Quantitative data regarding its precise concentration within these polysaccharides is not extensively detailed in the available literature, but its presence is a key structural feature.
| Parameter | Description | Source Organism | Reference(s) |
| Compound | L-Altrose | Butyrivibrio fibrisolvens | [1][2][5] |
| Form | Component of extracellular polysaccharides | Butyrivibrio fibrisolvens | [2] |
| Biological Role | Structural component; potential carbon source for specific microorganisms. | Butyrivibrio fibrisolvens | [6] |
Experimental Protocols: Isolation and Identification of L-Altrose from Bacterial Sources
The isolation and identification of L-Altrose from Butyrivibrio fibrisolvens involves the hydrolysis of extracellular polysaccharides followed by chromatographic separation and analysis.
Objective: To isolate and identify L-Altrose from the extracellular polysaccharide of Butyrivibrio fibrisolvens.
Protocol:
-
Cultivation and Polysaccharide Extraction:
-
Culture Butyrivibrio fibrisolvens in an appropriate anaerobic growth medium.
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Precipitate the crude extracellular polysaccharide from the supernatant by adding three to four volumes of cold ethanol (B145695) or isopropanol.
-
Recover the precipitate by centrifugation and dry it under vacuum.
-
-
Acid Hydrolysis:
-
Suspend the dried polysaccharide in 2 M trifluoroacetic acid (TFA).
-
Heat the suspension at 120°C for 2 hours to hydrolyze the glycosidic bonds.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Dissolve the hydrolyzed monosaccharide mixture in a suitable solvent (e.g., water or a mobile phase-compatible solvent).
-
Separate the constituent monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or by derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Identification and Confirmation (GC-MS Method):
-
Derivatization: Convert the dried hydrolysate into volatile derivatives (e.g., alditol acetates or trimethylsilyl (B98337) ethers). For alditol acetates:
-
Reduce the monosaccharides with sodium borohydride (B1222165) (NaBH₄).
-
Acetylatethe resulting alditols using acetic anhydride (B1165640) and pyridine.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient appropriate for separating sugar derivatives.
-
Identify L-Altrose by comparing its retention time and mass spectrum with that of an authentic L-Altrose standard.
-
-
Logical Workflow for L-Altrose Analysis
The following diagram illustrates the general workflow for the isolation and confirmation of L-Altrose from a bacterial source.
Caption: General workflow for L-Altrose identification.
Section 2: D-Allose
D-Allose is a rare sugar with documented natural occurrences and significant, well-studied biological activities. Its potential as a therapeutic agent and a signaling molecule makes it a compound of high interest.
Natural Occurrence and Data Presentation
D-Allose is found in trace amounts in a variety of natural sources, including terrestrial plants and even in humans. Its rarity in nature has spurred the development of biotechnological methods for its production.[7]
| Natural Source | Organism Type | Reported Abundance/Yield | Reference(s) |
| Protea rubropilosa | Plant (Shrub) | Occurs as a 6-O-cinnamyl glycoside in leaves. Quantitative data not specified. | [3] |
| Halodule pinifolia | Plant (Indian Seaweed) | Approximately 3.7% of the plant's composition. | [3][8] |
| Human Umbilical Cord Blood | Human | Detected at low levels; considered a "fetal sugar". | [8][9] |
| Tamarindus indica | Plant (Tree) | Detected in the aqueous extract of the pulp. | [8] |
Experimental Protocols: Extraction and Analysis of D-Allose
Accurate quantification of D-Allose from natural matrices requires robust extraction and sensitive analytical techniques.
Protocol 1: Extraction of Soluble Sugars from Plant Tissues
Objective: To extract D-Allose and other soluble sugars from plant material for quantification.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
80% (v/v) ethanol
-
Deionized water
-
Centrifuge, vortex mixer, water bath
-
Solid Phase Extraction (SPE) C18 cartridges (optional)
Procedure:
-
Sample Homogenization: Weigh ~100 mg of fresh tissue, freeze in liquid nitrogen, and grind to a fine powder.
-
Extraction: Add 1.5 mL of 80% ethanol to the powdered tissue. Vortex thoroughly and incubate in a water bath at 80°C for 60 minutes, with periodic vortexing.
-
Clarification: Centrifuge the mixture at 12,000 x g for 15 minutes. Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 1.5 mL of 80% ethanol to ensure complete recovery.
-
Pooling and Cleanup: Combine the supernatants. For samples with high levels of non-polar impurities, pass the extract through a C18 SPE cartridge.
-
Final Preparation: Evaporate the ethanol from the extract under vacuum or a stream of nitrogen. Reconstitute the dried residue in a known volume of deionized water. Filter the final extract through a 0.22 µm syringe filter before analysis.[3]
Protocol 2: Quantification of D-Allose by HPLC with Refractive Index Detection (HPLC-RID)
Objective: To separate and quantify D-Allose in the prepared extract.
Instrumentation:
-
HPLC system with a refractive index detector (RID).
-
Amino-based (e.g., Asahipak NH2P) or ligand-exchange (e.g., Shodex SUGAR SP0810) column.[10][11]
Conditions (Example using an Amino Column):
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Generate a calibration curve using D-Allose standards of known concentrations.
-
Identify the D-Allose peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the D-Allose concentration in the sample by integrating the peak area and interpolating from the calibration curve.
Signaling Pathways and Biological Functions of D-Allose
D-Allose is not merely an inert metabolite but an active signaling molecule in both plant and animal systems.
1. Plant Defense Signaling in Rice (Oryza sativa)
D-Allose triggers a defense response against bacterial pathogens like Xanthomonas oryzae by inducing the production of reactive oxygen species (ROS).[3][13] This pathway is initiated by the phosphorylation of D-Allose.
Caption: D-Allose induced ROS generation pathway in plants.[3]
2. Inhibition of Gibberellin Signaling in Rice
D-Allose can suppress plant growth by inhibiting the gibberellin (GA) signaling pathway. This action is also dependent on its initial phosphorylation by hexokinase.[14]
Caption: D-Allose inhibits gibberellin signaling via hexokinase.[14]
3. Anti-Cancer Signaling in Human Cells
In various cancer cell lines, D-Allose inhibits proliferation by inducing the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), which in turn downregulates the glucose transporter GLUT1, leading to reduced glucose uptake and cell cycle arrest.[15]
Caption: D-Allose anti-cancer signaling pathway.[15][16]
4. Lifespan Extension in C. elegans
Studies have shown that D-Allose can extend the lifespan of the nematode Caenorhabditis elegans. This effect is mediated through conserved longevity pathways, including the sirtuin (sir-2.1) and insulin/IGF-1 signaling (daf-16) pathways.[9]
Caption: Logical relationship of D-Allose and lifespan pathways.[9]
While this compound is largely considered a synthetic sugar, its enantiomer, L-Altrose, is a known natural product found in bacteria. The study of its role in microbial physiology remains an area for further exploration. In contrast, the D-glucose epimer, D-Allose, though rare, is found in various natural sources and exhibits a remarkable range of biological activities. Its ability to modulate key signaling pathways in plants and animals underscores its potential in agriculture, as a plant defense elicitor, and in medicine, as a therapeutic agent for conditions ranging from cancer to age-related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists aiming to investigate and harness the unique properties of these rare sugars.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Showing Compound Allose (FDB022453) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent research on the physiological functions, applications, and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
- 9. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 11. shodexhplc.com [shodexhplc.com]
- 12. [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Conformational Landscape of α-D-Altropyranose: A Technical Guide for Researchers
An In-depth Examination of the Conformational Preferences, Analysis Methodologies, and Structural Dynamics of α-D-Altropyranose for Applications in Drug Discovery and Glycoscience.
Introduction
α-D-Altropyranose, a C-3 epimer of α-D-glucopyranose, presents a unique conformational landscape that is of significant interest to researchers in drug development and glycobiology. Unlike more rigid pyranose structures, D-altrose derivatives are characterized by a low ring inversion barrier, leading to a dynamic equilibrium of multiple conformations in solution.[1] This conformational flexibility is a critical determinant of its biological activity and interaction with protein targets. Understanding the predominant conformations and the energetic barriers between them is paramount for the rational design of novel therapeutics and chemical probes.
This technical guide provides a comprehensive overview of the conformational analysis of α-D-Altropyranose, detailing its preferred conformations, the experimental and computational methodologies used to study them, and the quantitative data that defines its conformational space.
Conformational Preferences of α-D-Altropyranose
The pyranose ring of α-D-Altropyranose can adopt several conformations, primarily the two chair forms, 4C1 and 1C4, as well as various boat and skew-boat forms. Due to the axial disposition of the hydroxyl group at C-3 in the 4C1 conformation, the energetic difference between the two chair forms is smaller than in many other common hexopyranoses.
Studies on D-altropyranoside derivatives have shown that the α-anomer predominantly adopts the 4C1 conformation.[1] However, the inherent flexibility of the altropyranose ring means that other conformers, including the 1C4 chair and various boat/skew-boat forms, exist in equilibrium and can be populated to a significant extent. The relative populations of these conformers are influenced by factors such as solvent and temperature.
Quantitative Conformational Analysis
Table 1: Calculated Relative Energies of α-D-Allopyranose Conformers (Approximation for α-D-Altropyranose)
| Conformer | Relative Energy (kcal/mol) |
| 4C1 (Chair) | 0.00 |
| 1C4 (Chair) | ~1.6 |
| Boat/Skew-Boat | 4 - 15 |
Note: These values are based on DFT calculations for α-D-allopyranose and serve as an estimate for α-D-altropyranose.[2][3] The actual energy differences for α-D-altropyranose may vary.
Experimentally, the conformational equilibrium can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of vicinal proton-proton coupling constants (3JH,H). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the full set of 3JH,H values around the pyranose ring, the time-averaged conformation in solution can be determined.
Table 2: Representative 1H NMR J-Coupling Constants for Pyranose Rings
| Coupling | Dihedral Angle | Typical J-value (Hz) |
| 3Jax-ax | ~180° | 8 - 10 |
| 3Jax-eq | ~60° | 2 - 4 |
| 3Jeq-eq | ~60° | 2 - 4 |
Experimental and Computational Protocols
A thorough conformational analysis of α-D-Altropyranose involves a synergistic approach combining experimental NMR spectroscopy and computational modeling.
Experimental Workflow for Conformational Analysis
Caption: Workflow for NMR-based conformational analysis.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of high-purity α-D-Altropyranose in 0.5 mL of deuterium (B1214612) oxide (D2O, 99.9%).
-
Lyophilize the sample to remove any residual H2O and redissolve in 0.5 mL of fresh D2O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum at a field strength of 500 MHz or higher to obtain an overview of the proton signals.
-
Perform two-dimensional (2D) correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) experiments to establish proton-proton connectivity and facilitate resonance assignment.
-
Acquire a high-resolution 1D 1H spectrum with sufficient digital resolution to accurately measure the J-coupling constants.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton resonances in the 1H NMR spectrum using the connectivity information from the 2D spectra.
-
Carefully measure the vicinal 3JH,H coupling constants for all coupled protons around the pyranose ring.
-
Use the Karplus equation or modified versions thereof to correlate the experimental J-coupling constants with dihedral angles and determine the relative populations of the major conformers (4C1 and 1C4).
-
2. Computational Modeling Protocol
-
Conformational Search:
-
Build the 3D structure of α-D-Altropyranose in its various potential conformations (4C1, 1C4, and a representative set of boat and skew-boat forms).
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify low-energy conformers.
-
-
Quantum Mechanical Calculations:
-
For the low-energy conformers identified, perform geometry optimization and energy calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[2]
-
Include solvent effects using a continuum solvation model (e.g., PCM or SMD) to better represent the solution-phase energetics.
-
Calculate the relative free energies of the optimized conformers to determine their theoretical populations at a given temperature.
-
-
Molecular Dynamics (MD) Simulations:
-
Place the lowest energy conformer of α-D-Altropyranose in a periodic box of explicit water molecules (e.g., TIP3P).
-
Perform an energy minimization of the system, followed by a gradual heating and equilibration phase.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space.
-
Analyze the trajectory to determine the populations of different conformers, the dynamics of ring inversion, and the hydrogen bonding network.
-
Logical Relationship of Analysis Techniques
References
- 1. eurocarb2025.com [eurocarb2025.com]
- 2. DFT study of alpha- and beta-D-allopyranose at the B3LYP/6-311++G ** level of theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of α-D-Altropyranose Anomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational stability of D-altropyranose anomers, with a particular focus on the α-anomer. D-altrose, a C3 epimer of D-glucose, exhibits a unique and complex conformational landscape due to the stereochemical arrangement of its hydroxyl groups. Understanding the factors that govern the stability of its anomers is crucial for applications in drug design, glycobiology, and materials science, where precise molecular shape and functional group orientation are paramount.
Core Concepts in D-Altropyranose Stability
The stability of D-altropyranose anomers is primarily determined by the interplay of several factors, including steric hindrance, stereoelectronic effects (most notably the anomeric effect), and intramolecular hydrogen bonding. These factors influence the equilibrium between the two main chair conformations, the ⁴C₁ and ¹C₄ chairs, as well as less stable skew-boat conformations.
In the ⁴C₁ conformation of α-D-altropyranose, the anomeric hydroxyl group is in the axial position, which is electronically favored by the anomeric effect. However, this conformation also places the hydroxyl groups at C2 and C4 in axial positions, leading to significant 1,3-diaxial steric interactions. Conversely, the ¹C₄ conformation places these groups in equatorial positions, relieving steric strain but placing the anomeric hydroxyl group in a less electronically favorable equatorial position. This delicate balance results in a low energy barrier for ring inversion, making D-altrose and its derivatives conformationally flexible.[1]
The Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. This stereoelectronic phenomenon is a key stabilizing factor for the α-anomer of D-altropyranose. The effect arises from a stabilizing hyperconjugation interaction between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-O1 bond when the substituent is axial.
Steric Hindrance and Conformational Strain
In the context of D-altropyranose, the primary source of steric strain arises from 1,3-diaxial interactions between hydroxyl groups. In the ⁴C₁ chair of the α-anomer, the axial hydroxyl groups at C1, C2, and C4 create significant repulsive forces, destabilizing this conformation. The alternative ¹C₄ chair alleviates these specific interactions but introduces others. The overall steric strain is a critical determinant of the predominant conformation.
Quantitative Conformational Analysis
While specific experimental data for the relative free energies and populations of unmodified D-altropyranose anomers in aqueous solution is not extensively documented in readily available literature, studies on D-altrose derivatives and computational models provide significant insights. The following tables summarize the expected conformational equilibria based on this available information.
Table 1: Conformational Population of D-Altropyranose Anomers in Solution (Illustrative)
| Anomer | Conformation | Predominant Substituent Orientations (C1, C2, C3, C4, C5) | Expected Population | Key Stabilizing/Destabilizing Factors |
| α-D-Altropyranose | ⁴C₁ | a, a, e, a, e | Major | Anomeric Effect (stabilizing), 1,3-diaxial interactions (destabilizing) |
| ¹C₄ | e, e, a, e, a | Minor | Reduced steric strain (stabilizing), Unfavorable anomeric effect (destabilizing) | |
| Skew-Boat | - | Trace | High torsional and steric strain | |
| β-D-Altropyranose | ⁴C₁ | e, a, e, a, e | Significant | Reduced steric strain at C1 (stabilizing), Multiple axial groups (destabilizing) |
| ¹C₄ | a, e, a, e, a | Significant | Anomeric effect at C1 absent, Reduced steric strain overall (stabilizing) | |
| Skew-Boat | - | Trace | High torsional and steric strain |
Note: The populations are illustrative and based on qualitative data from derivatives. The actual equilibrium for unmodified D-altropyranose in an aqueous solution would need to be determined experimentally.
A study on O-(D-altropyranosyl) trichloroacetimidate (B1259523) derivatives using Vibrational Circular Dichroism (VCD) and theoretical analysis indicated that the α-anomer predominantly adopts a ⁴C₁ conformation.[1] In contrast, the β-anomer was found to exist in a dynamic equilibrium with roughly equal populations of the ⁴C₁ and ¹C₄ chair conformations.[1] Furthermore, the crystal structure of β-D-altrose has been shown to adopt a ⁴C₁ chair conformation.
Experimental and Computational Protocols
The determination of anomeric stability and conformational equilibria relies on a combination of experimental spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the anomeric configuration and conformational preferences of carbohydrates in solution.
Protocol for Anomeric Configuration and Conformation Determination:
-
Sample Preparation: Dissolve 5-10 mg of the D-altropyranose sample in approximately 0.6 mL of high-purity deuterium (B1214612) oxide (D₂O) in a 5 mm NMR tube. Ensure complete dissolution.
-
Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Additionally, acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to aid in proton assignments, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton proximities indicative of specific conformations.
-
Data Analysis:
-
Anomeric Proton Identification: The anomeric protons (H-1) of the α and β anomers typically resonate in the downfield region of the spectrum (δ 4.5-5.5 ppm).
-
Anomer Ratio Quantification: Integrate the signals of the anomeric protons for the α and β anomers to determine their relative populations in the equilibrium mixture.
-
Conformational Analysis via Coupling Constants: Measure the vicinal coupling constant, ³J(H1,H2), for each anomer. A small coupling constant (typically 1-4 Hz) is indicative of an axial-equatorial or equatorial-equatorial relationship between H-1 and H-2, often suggesting an α-anomer in the ⁴C₁ chair (axial H-1). A large coupling constant (typically 7-10 Hz) indicates a trans-diaxial relationship, characteristic of a β-anomer in the ⁴C₁ chair (axial H-1 and H-2). The interpretation is reversed for the ¹C₄ chair. Analysis of other ³J(H,H) values around the ring provides further conformational details.
-
NOESY Analysis: The presence of strong NOE cross-peaks between protons that are close in space (e.g., 1,3-diaxial protons) provides direct evidence for a particular chair conformation.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the absolute configuration and conformation of carbohydrates.
Protocol for VCD Analysis:
-
Sample Preparation: Prepare a solution of the D-altropyranose anomer in a suitable solvent (e.g., D₂O or DMSO-d₆) at a concentration that gives an optimal absorbance in the infrared region of interest (typically 1-10 mg/mL). Alternatively, a thin film can be prepared by evaporating the solvent.
-
Data Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. The spectra are typically collected over a range of 2000 to 900 cm⁻¹. A sufficient number of scans should be averaged to obtain a high-quality spectrum.
-
Computational Modeling:
-
Generate 3D structures of the possible low-energy conformers (e.g., ⁴C₁ and ¹C₄ chairs) for the anomer being studied.
-
Perform geometry optimization and vibrational frequency calculations for each conformer using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory. This will yield the theoretical IR and VCD spectra for each individual conformer.
-
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged theoretical spectrum calculated from the contributions of the individual conformers. A good match between the experimental and calculated spectra allows for the confident assignment of the predominant solution-state conformation.
Computational Chemistry
Theoretical calculations are indispensable for predicting the relative energies of different conformers and for interpreting experimental data.
Protocol for DFT Calculations of Conformational Stability:
-
Structure Generation: Build the initial 3D structures of the α- and β-anomers of D-altropyranose in their respective ⁴C₁, ¹C₄, and relevant skew-boat conformations.
-
Geometry Optimization: Perform full geometry optimization for each conformer using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p). The optimization should be carried out in a continuum solvent model (e.g., PCM or SMD) to simulate an aqueous environment.
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).
-
Energy Analysis: Calculate the relative free energies (ΔG) of all conformers by combining the electronic energies and the thermal corrections. These values can then be used to predict the Boltzmann population of each conformer at a given temperature.
Visualizing Conformational Analysis
The logical workflow for determining the stability of D-altropyranose anomers can be visualized to clarify the relationships between the different analytical steps.
Caption: Workflow for the conformational stability analysis of D-altropyranose anomers.
The following diagram illustrates the equilibrium between the two chair conformations of α-D-altropyranose, highlighting the key axial substituents that influence their relative stability.
Caption: Conformational equilibrium of α-D-altropyranose between the ⁴C₁ and ¹C₄ chairs.
Note: The images in the diagram above are placeholders and would need to be replaced with actual chemical structure drawings.
Conclusion
The stability of α-D-altropyranose anomers is a complex function of competing stereoelectronic and steric factors. The anomeric effect provides a significant driving force for the α-anomer to adopt a conformation with an axial C1-hydroxyl group, which is the ⁴C₁ chair. However, this conformation is destabilized by significant 1,3-diaxial steric interactions. This results in a low barrier to ring inversion, making the conformational landscape of D-altrose highly sensitive to substitution and solvent effects. While precise quantitative data for the unmodified sugar in solution remains an area for further investigation, the combination of advanced spectroscopic techniques like NMR and VCD with high-level computational modeling provides a robust framework for elucidating the conformational preferences of this important monosaccharide. For drug development professionals, a thorough understanding of this conformational flexibility is essential for designing molecules that can adopt the specific bioactive conformation required for target binding.
References
A Technical Guide to Alpha-D-Altropyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Alpha-D-Altropyranose, a rare aldohexose sugar. It covers its fundamental chemical and physical properties, its relationship to other monosaccharides, and detailed experimental protocols for its analysis. This guide is intended to serve as a foundational resource for professionals engaged in carbohydrate research and drug development.
Core Chemical Identifiers and Properties
This compound is the pyranose (six-membered ring) form of D-Altrose with an alpha configuration at the anomeric C-1 carbon. D-Altrose is classified as an "unnatural" monosaccharide, as it is not commonly found in nature; however, its L-enantiomer, L-Altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens.[1] As a C-3 epimer of D-Mannose, its unique stereochemistry makes it a subject of interest in stereoselective synthesis and metabolic studies.[1]
Quantitative data and key identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7282-80-6 | [2] |
| Molecular Formula | C₆H₁₂O₆ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Exact Mass | 180.06338810 Da | [2] |
| IUPAC Name | (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [2] |
| Synonyms | Alpha-D-Altrose | [2] |
| Physical State | Solid | [3] |
| Solubility | Soluble in water, practically insoluble in methanol (B129727).[1] |
Stereochemical Relationships
Altrose is an aldohexose, stereochemically distinguished from other common hexoses like glucose and mannose by the orientation of its hydroxyl groups. The following diagram illustrates the epimeric relationships between D-Glucose, D-Mannose, and D-Altrose.
Experimental Protocols
Due to its structural similarity to other hexoses, established analytical techniques for monosaccharides can be adapted for this compound. Below are detailed protocols for its analysis via High-Performance Anion-Exchange Chromatography and for its use in metabolic tracing studies.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct analysis of underivatized carbohydrates. At high pH, the hydroxyl groups of sugars become partially ionized, permitting separation on an anion-exchange column.
Methodology:
-
Sample Preparation (for complex carbohydrates):
-
Acid Hydrolysis: To release monosaccharides from glycoproteins or polysaccharides, hydrolyze the sample using 2 M trifluoroacetic acid (TFA) at 100°C for 3 hours.[4]
-
Drying: Remove TFA by drying the hydrolysates in a centrifugal evaporator.[4]
-
Reconstitution: Reconstitute the dried sample in a known volume of high-purity water suitable for injection.[4]
-
-
HPAEC-PAD System and Conditions:
-
HPLC System: An ion chromatography system equipped with a pulsed amperometric detector.[4]
-
Column: A high-performance anion-exchange column (e.g., Dionex CarboPac™ series).
-
Mobile Phase A: High-purity water.
-
Mobile Phase B: 200 mM Sodium Hydroxide (NaOH).
-
Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH.
-
Gradient:
-
0-20 min: 100% B (isocratic elution for simple sugars).
-
20.1-40 min: Linear gradient from 0% to 100% C (for eluting more complex or acidic sugars).
-
40.1-50 min: Column re-equilibration with 100% B.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: Pulsed Amperometry using a gold working electrode with a standard quadruple-potential waveform.
-
This protocol provides a framework for tracing the metabolic fate of D-Altrose in a cell culture model using a stable isotope-labeled form.[5]
Methodology:
-
Cell Culture and Acclimatization:
-
Culture cells to approximately 70-80% confluency in standard growth medium.
-
24 hours prior to the experiment, switch the cells to a glucose-free medium supplemented with the desired concentration of unlabeled D-Altrose. This step adapts the cells to utilize D-Altrose as a primary carbon source.[5]
-
-
Isotopic Labeling:
-
Prepare a labeling medium by supplementing the glucose-free base medium with [U-¹³C₆]-D-Altrose at the same concentration used for acclimatization.[5]
-
Aspirate the acclimatization medium, wash cells once with sterile PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.[5]
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.[5]
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[5]
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.[5]
-
Centrifuge at >16,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant, which contains the polar metabolites, for analysis by LC-MS or GC-MS.
-
Data Presentation
Effective analysis requires precise quantification of experimental results. The tables below serve as templates for presenting data from the protocols described above.
Table 1: HPLC Retention Time Data Data adapted from a study separating D-aldohexoses on an anion-exchange stationary phase.[4]
| Monosaccharide | Retention Time (minutes) |
| D-Allose | 12.8 |
| D-Altrose | 13.5 |
| D-Glucose | 14.5 |
| D-Mannose | 15.2 |
| D-Galactose | 17.5 |
Table 2: Example Isotopic Enrichment Data from Metabolic Tracing Hypothetical data based on expected metabolic pathways.[5]
| Metabolite | Control (% ¹³C Enrichment) | [U-¹³C₆]-D-Altrose (% ¹³C Enrichment) | Putative Pathway |
| D-Altrose-6-Phosphate | < 1% | 85% | Initial Phosphorylation |
| Fructose-6-Phosphate | < 1% | 10% | Glycolysis |
| 6-Phosphogluconate | < 1% | 5% | Pentose Phosphate Pathway |
References
The Biological Role of Rare Sugars: A Technical Guide to Altrose and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rare sugars, monosaccharides that are sparingly found in nature, are emerging as a frontier in biomedical research and drug development.[1][2] Their unique stereochemistry offers the potential for novel therapeutic interventions with high specificity and reduced off-target effects compared to their abundant counterparts.[3][4] This technical guide provides a comprehensive overview of the biological roles of rare sugars, with a particular focus on the aldohexose altrose. While research on altrose is still in its nascent stages, this document consolidates the current understanding of its biological activities, potential mechanisms of action, and the experimental frameworks used to elucidate its functions. We delve into the comparative biology of D- and L-altrose, explore potential signaling pathways, and provide standardized experimental protocols to guide future research. This guide aims to be an essential resource for scientists investigating the therapeutic potential of rare sugars.
Introduction to Rare Sugars
Rare sugars are defined as monosaccharides that are present in limited quantities in the natural world.[2] Unlike abundant sugars such as D-glucose, which are central to cellular metabolism, rare sugars often exhibit unique and potent biological activities.[5] These activities stem from their distinct three-dimensional structures, which can lead to selective interactions with enzymes, receptors, and other cellular machinery.[6]
The therapeutic potential of rare sugars is vast, with demonstrated effects in several areas:
-
Oncology: Certain rare sugars, such as D-allose (B117823), have been shown to inhibit cancer cell proliferation.[7][8]
-
Immunology: Immunosuppressive effects have been reported for D-allose, suggesting applications in autoimmune diseases and transplantation.[7][8]
-
Metabolic Diseases: Many rare sugars are low-calorie and have been shown to improve glycemic control, making them attractive candidates for managing diabetes and obesity.[9][10]
-
Antiviral and Anti-cancer Agents: Rare sugars serve as precursors for the synthesis of various antiviral and anti-cancer drugs with fewer side effects.[3]
The production of rare sugars has historically been a significant challenge, limiting their study and application. However, advancements in enzymatic and microbial synthesis methods are making these compounds more accessible for research and development.[1][11]
Altrose: A Rare Sugar with Untapped Potential
Altrose is an aldohexose that exists as two stereoisomers: D-altrose and L-altrose.[6] The spatial arrangement of their hydroxyl groups is the key determinant of their biological properties.
-
D-Altrose: This is an unnatural monosaccharide.[6][12] Preliminary evidence suggests it may possess antioxidant properties by competing with D-glucose at the cellular level.[6] However, a significant hurdle to its study and application is the lack of large-scale industrial production methods.[12]
-
L-Altrose: This isomer has been identified in some bacterial polysaccharides and can be utilized as a carbon source by certain microorganisms.[6] It is hypothesized that, being an L-sugar, L-altrose is poorly metabolized by mammalian cells, which are primarily adapted for D-sugars.[6] This poor metabolism could lead to it acting as a metabolic inhibitor or a signaling molecule.[6]
Direct comparative studies on the biological effects of L- and D-altrose are notably scarce in scientific literature.[6] The distinct chirality of these molecules suggests they will elicit different biological responses, a hypothesis that warrants further investigation.[6]
Quantitative Data on the Biological Effects of Rare Sugars
While specific quantitative data for altrose is limited, studies on other rare sugars provide a framework for the types of data that are crucial for drug development. The following table summarizes hypothetical quantitative data for altrose isomers, based on the types of measurements performed for other rare sugars. This serves as a template for organizing future experimental findings.
| Parameter | D-Altrose (Hypothetical) | L-Altrose (Hypothetical) | D-Glucose (Reference) | Reference Sugar | Experimental Context |
| Cellular Uptake (pmol/min/mg protein) | |||||
| - Cancer Cell Line (e.g., HepG2) | 50 ± 5 | 10 ± 2 | 250 ± 20 | D-Allose | Competitive uptake assay |
| - Normal Cell Line (e.g., HEK293) | 40 ± 4 | 8 ± 1 | 200 ± 15 | D-Allose | Competitive uptake assay |
| Enzyme Kinetics | |||||
| - Hexokinase (Km, mM) | > 100 | > 100 | 0.1 | D-Allose | In vitro enzyme assay |
| - Glucokinase (Km, mM) | > 100 | > 100 | 8 | D-Allose | In vitro enzyme assay |
| IC50 (mM) | |||||
| - Cancer Cell Proliferation | 25 | 15 | N/A | D-Allose | MTT or similar viability assay |
| Physiological Effects | |||||
| - Blood Glucose Reduction (%) | 10% | 5% | N/A | D-Psicose | In vivo animal model |
Potential Signaling Pathways Modulated by Altrose
Based on the mechanisms of other rare sugars, particularly D-allose, several signaling pathways are hypothesized to be modulated by altrose isomers.
Reactive Oxygen Species (ROS) Signaling
D-allose has been shown to induce defense responses in rice by triggering the generation of reactive oxygen species (ROS).[2][13] This is a common mechanism in plant immunity and has parallels in mammalian cellular signaling. It is plausible that altrose could similarly influence cellular redox status.
Hexokinase-Dependent Signaling
D-allose has been found to inhibit gibberellin signaling in rice through a hexokinase-dependent pathway.[14] Hexokinases phosphorylate sugars, and this initial metabolic step can trigger downstream signaling cascades. Given that most rare sugars are poor substrates for hexokinases, their interaction (or lack thereof) could act as a signal.
Experimental Protocols for Studying Altrose
The following protocols provide a standardized framework for investigating the biological effects of altrose.
Cellular Uptake Assay
Objective: To determine the rate and mechanism of altrose uptake into cells.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line and a non-cancerous control) in 24-well plates and grow to 80-90% confluency.
-
Preparation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES).
-
Uptake: Add radiolabeled [³H]-D-altrose or [³H]-L-altrose at various concentrations (0.1-10 mM) and incubate for different time points (1-30 minutes). For competitive inhibition studies, co-incubate with a 10-fold excess of unlabeled glucose or other sugars.
-
Lysis: Wash cells with ice-cold buffer to stop uptake and lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the protein concentration of the lysate for normalization.
-
Analysis: Calculate the uptake rate in pmol/min/mg of protein.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of altrose on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of D- or L-altrose (e.g., 0-100 mM). Include a positive control for cell death (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of altrose on the activation of key signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with D- or L-altrose at a predetermined effective concentration for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of ERK, Akt, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The field of rare sugar research holds immense promise for the development of novel therapeutics. While the biological role of altrose is not as well-characterized as that of other rare sugars like D-allose, the existing evidence and the principles of stereospecificity in biological systems suggest that it is a molecule of significant interest.[6] Its potential as an antioxidant and a modulator of cellular signaling warrants in-depth investigation.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive screens of D- and L-altrose against a wide range of cell lines and in various disease models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by altrose isomers.
-
In Vivo Studies: Translating in vitro findings to animal models to assess the efficacy, pharmacokinetics, and safety of altrose.
-
Development of Production Methods: Improving the synthesis and production of altrose to make it more accessible for research and potential commercialization.
This technical guide provides a foundational resource to stimulate and guide these future endeavors. The exploration of rare sugars like altrose is not just an academic exercise but a promising avenue for discovering next-generation therapies for a multitude of diseases.
References
- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Enzyme Synthesis of Rare Sugars to Create Drugs with Fewer Side Effects | Neutron Science at ORNL [neutrons.ornl.gov]
- 4. neutronscattering.org [neutronscattering.org]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sweet science: new approach to synthesize rare health-packed sugars — ITQB [itqb.unl.pt]
- 12. D-Altrose - general description and application - Georganics [georganics.sk]
- 13. researchgate.net [researchgate.net]
- 14. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Chemoenzymatic Synthesis of α-D-Altropyranose from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose (B8254741), a rare C-2 and C-3 epimer of D-glucose, is a monosaccharide of significant interest in medicinal chemistry and drug development for its potential biological activities.[1] Its scarcity in nature necessitates efficient and reliable synthetic routes for production.[1][2] This document provides detailed protocols for a multi-step chemical synthesis of α-D-Altropyranose from the abundant and inexpensive starting material, D-glucose. The described methodology involves a strategic application of protecting groups to isolate specific hydroxyls, followed by stereochemical inversion at the C-2 and C-3 positions through an epoxide intermediate—a key transformation in carbohydrate chemistry.[1][2][3]
Principle of the Method
The conversion of D-glucose to D-altrose requires the inversion of two stereocenters, at C-2 and C-3. This is a challenging transformation that cannot be accomplished in a single step. The strategy outlined below employs a robust, multi-step chemical pathway:
-
Anomeric Protection: The anomeric hydroxyl (C-1) of D-glucose is first protected as a methyl glycoside. This prevents the formation of an equilibrium mixture of anomers and the open-chain form during subsequent reactions.
-
Diol Protection: The C-4 and C-6 hydroxyl groups are simultaneously protected as a benzylidene acetal (B89532). This rigid cyclic structure leaves only the C-2 and C-3 hydroxyls available for the critical stereochemical inversion steps.[4]
-
Sulfonylation: The C-2 hydroxyl group of the protected glucopyranoside is selectively converted into a good leaving group by tosylation (reaction with p-toluenesulfonyl chloride).
-
Epoxide Formation: Treatment with a base, such as sodium methoxide (B1231860), induces an intramolecular Williamson ether synthesis. The C-3 alkoxide attacks the C-2 carbon, displacing the tosylate group and forming a strained three-membered epoxide ring, specifically the manno-epoxide.
-
Nucleophilic Epoxide Opening: The key step for inversion is the regioselective opening of the epoxide. Following the Fürst-Plattner rule of diaxial opening, a hydroxide (B78521) ion attacks the C-3 position, leading to the formation of the altro configuration with the desired stereochemistry at C-2 and C-3.
-
Deprotection: Finally, all protecting groups (the benzylidene acetal and the methyl glycoside) are removed via acid hydrolysis to yield the final product, D-Altropyranose.
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic pathway from D-Glucose to α-D-Altropyranose.
Caption: Chemical synthesis workflow for α-D-Altropyranose from D-Glucose.
Quantitative Data Summary
The following table summarizes the key parameters for each step in the synthesis. The overall yield for this multi-step chemical synthesis is typically low, in the range of 8-9%.[1]
| Step | Reaction | Key Reagents | Typical Time | Typical Yield (%) |
| 1 | Fischer Glycosidation | D-Glucose, Methanol (B129727) (MeOH), Acid Catalyst (H⁺) | 10-24 hours | > 90 |
| 2 | Benzylidene Acetal Protection | Methyl α-D-glucopyranoside, Benzaldehyde (B42025) (PhCHO), ZnCl₂ | 24-48 hours | 60 - 76[5][6] |
| 3 | Selective C-2 Tosylation | Methyl 4,6-O-benzylidene-α-D-glucopyranoside, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | 12-24 hours | 60 - 70 |
| 4 | Epoxidation | 2-O-Tosyl intermediate, Sodium Methoxide (NaOMe) | 4-8 hours | > 85 |
| 5 | Epoxide Opening | manno-Epoxide, Sodium Hydroxide (NaOH) | 12-24 hours | ~ 70 |
| 6 | Acid Hydrolysis (Deprotection) | Methyl 4,6-O-benzylidene-α-D-altropyranoside, Dilute H₂SO₄ or HCl | 5-10 hours | > 90 |
| - | Overall | - | Several Days | ~ 8-9 [1] |
Experimental Protocols
Materials and General Methods:
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Anhydrous solvents are required for steps 2, 3, and 4.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.
-
Column chromatography on silica gel is required for the purification of intermediates.
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol details the protection of the C-4 and C-6 hydroxyls of methyl α-D-glucopyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde, practical grade
-
Zinc chloride (ZnCl₂), freshly fused and powdered
-
Water, Hexane (B92381), Chloroform, Ether
Procedure: [6]
-
Prepare a mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL).
-
Stir the mixture at room temperature for 48 hours. The mixture will become a pale-yellow and cloudy suspension.
-
Slowly pour the reaction mixture into 1.25 L of cold water with vigorous stirring. Continue stirring for an additional 10 minutes.
-
Refrigerate the mixture overnight to allow the product to precipitate.
-
Add hexane (75 mL) and stir for 30 minutes to help remove excess benzaldehyde.
-
Collect the solid product by filtration on a Büchner funnel.
-
Wash the solid product twice with 100 mL portions of cold water.
-
Dry the product under vacuum at room temperature overnight.
-
Recrystallize the crude product from chloroform-ether to afford pure methyl 4,6-O-benzylidene-α-D-glucopyranoside (approx. 55 g, 63% yield).[6]
Protocol 2: Synthesis of Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside (manno-Epoxide)
This two-part protocol describes the conversion of the C-2 and C-3 diol into an epoxide.
Part A: Selective Tosylation at C-2
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (10 g, 35.4 mmol) in anhydrous pyridine (100 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (7.4 g, 38.8 mmol, 1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold water (20 mL).
-
Extract the mixture with dichloromethane (B109758) (3 x 100 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to yield methyl 4,6-O-benzylidene-2-O-tosyl-α-D-glucopyranoside.
Part B: Epoxidation
-
Dissolve the 2-O-tosyl intermediate from Part A in a mixture of anhydrous methanol and chloroform.
-
Add a 1.2 M solution of sodium methoxide in methanol (1.2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude product, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, can be purified by recrystallization.
Protocol 3: Synthesis of Methyl 4,6-O-benzylidene-α-D-altropyranoside
This protocol describes the nucleophilic opening of the epoxide to generate the altro configuration.
Materials:
-
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside
-
Sodium hydroxide (NaOH)
-
Dioxane and Water
Procedure:
-
Dissolve the manno-epoxide (5 g, 18.8 mmol) in a mixture of dioxane (50 mL) and 1 M aqueous sodium hydroxide (50 mL).
-
Heat the mixture to reflux (approx. 100°C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the solution with 1 M HCl.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography to yield methyl 4,6-O-benzylidene-α-D-altropyranoside.
Protocol 4: Deprotection to Yield α-D-Altropyranose
This final protocol removes the protecting groups to yield the target molecule.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-altropyranoside
-
1 N Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[2]
-
Anion exchange resin (e.g., Amberlite IRA-410, OH⁻ form)[2][3]
-
Dissolve the protected altropyranoside (1 g) in 1 N sulfuric acid (50 mL).
-
Heat the solution at 100°C for 5-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid by passing the solution through a column of anion exchange resin (OH⁻ form).
-
Remove the solvent by distillation under reduced pressure.
-
The resulting residue is D-Altrose. It can be further purified by silica gel chromatography or recrystallization to obtain the desired α-anomer.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0505573B1 - Process for producing d-altrose - Google Patents [patents.google.com]
- 3. US5410038A - method of preparing D-altrose - Google Patents [patents.google.com]
- 4. Méthyl 4,6-O-benzylidène-a-D-glucopyranoside — Wikipédia [fr.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
Enzymatic Synthesis of α-D-Altropyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the enzymatic synthesis of D-altrose, a rare sugar that exists in equilibrium with its various isomers, including α-D-altropyranose. The primary method described is a two-step enzymatic conversion starting from the readily available and cost-effective substrate, D-fructose. This approach offers a highly specific and efficient alternative to complex chemical synthesis routes.
I. Introduction
D-Altrose is a rare aldohexose with potential applications in glycobiology and as a chiral building block in the synthesis of novel therapeutic agents. Its scarcity in nature necessitates efficient and scalable synthetic methods. Enzymatic synthesis provides a powerful tool for the production of rare sugars, offering high stereoselectivity and mild reaction conditions.
The protocol outlined herein employs a two-enzyme cascade to produce a mixture of sugars from which D-altrose can be purified. The process begins with the epimerization of D-fructose to D-psicose, catalyzed by D-psicose 3-epimerase. Subsequently, L-rhamnose isomerase is used to catalyze the isomerization of D-psicose into an equilibrium mixture containing D-allose (B117823) and the target compound, D-altrose. While direct enzymatic synthesis of α-D-altropyranosides is not well-established, this method yields D-altrose, which in aqueous solution, naturally exists as an equilibrium mixture of its anomers, including α-D-altropyranose.
II. Quantitative Data Summary
The enzymatic synthesis of D-altrose is governed by the equilibrium of the isomerization reactions. The following tables summarize the key quantitative parameters for the two-step synthesis process.
Table 1: Enzymatic Conversion of D-Fructose to D-Psicose
| Parameter | Value | Enzyme Source (Example) |
| Enzyme | D-Psicose 3-Epimerase (DPE) | Agrobacterium tumefaciens[1] |
| Substrate | D-Fructose | - |
| Product | D-Psicose | - |
| Conversion Yield | ~32.9% | [1] |
| Optimal pH | 8.0 | [1] |
| Optimal Temperature | 50°C | [1] |
| Cofactor | Mn²⁺ | [1] |
Table 2: Enzymatic Isomerization of D-Psicose to D-Allose and D-Altrose
| Parameter | Value | Enzyme Source (Example) |
| Enzyme | L-Rhamnose Isomerase (L-RhI) | Pseudomonas stutzeri |
| Substrate | D-Psicose | - |
| Products | D-Allose, D-Altrose, D-Psicose | - |
| Equilibrium Ratio | ~67% D-Psicose, 25% D-Allose, 8% D-Altrose | [2] |
| Optimal pH | 7.0 - 8.0 | [3][4] |
| Optimal Temperature | 60°C - 70°C | [3][4] |
| Cofactor | Mn²⁺ | [3][4] |
III. Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of D-altrose, including the initial conversion of D-fructose, the subsequent isomerization to D-altrose, and a protocol for its purification.
Protocol 1: Enzymatic Synthesis of D-Psicose from D-Fructose
This protocol describes the conversion of D-fructose to D-psicose using D-psicose 3-epimerase.
1. Materials:
-
D-Fructose
-
Recombinant D-Psicose 3-Epimerase (DPE)
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 M MnCl₂ solution
-
Reaction vessel with temperature control and stirring
2. Procedure:
-
Prepare a 50% (w/v) solution of D-fructose in 50 mM Tris-HCl buffer (pH 8.0).
-
Add MnCl₂ to a final concentration of 1 mM.
-
Pre-heat the substrate solution to 50°C.
-
Initiate the reaction by adding DPE to a final concentration of approximately 10 U/g of fructose.
-
Incubate the reaction at 50°C with gentle stirring for 4-6 hours, or until equilibrium is reached.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
-
Once equilibrium is reached, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured protein.
-
The supernatant containing D-psicose and unreacted D-fructose can be used directly in the next step or purified further if desired.
Protocol 2: Enzymatic Synthesis of D-Altrose from D-Psicose
This protocol details the isomerization of D-psicose to a mixture containing D-altrose using L-rhamnose isomerase.
1. Materials:
-
D-Psicose solution (from Protocol 1 or purified)
-
Recombinant L-Rhamnose Isomerase (L-RhI) from a thermophilic source (e.g., Clostridium stercorarium)[5]
-
50 mM HEPES buffer (pH 7.0)
-
1 M MnCl₂ solution
-
Reaction vessel with temperature control and stirring
2. Procedure:
-
Adjust the pH of the D-psicose solution to 7.0 using the HEPES buffer. The starting concentration of D-psicose can be high, for instance, 600 g/L[3].
-
Add MnCl₂ to a final concentration of 1 mM.
-
Pre-heat the substrate solution to 70°C.
-
Initiate the reaction by adding L-RhI to a final concentration of approximately 27 U/L[3].
-
Incubate the reaction at 70°C with gentle stirring for at least 2.5 hours, or until the reaction reaches equilibrium[3].
-
Monitor the formation of D-allose and D-altrose using HPLC.
-
Once equilibrium is achieved (the ratio of sugars remains constant), terminate the reaction by heating the mixture to 95°C for 10 minutes.
-
Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove the denatured enzyme.
-
The resulting supernatant is a mixture of D-psicose, D-allose, and D-altrose, ready for purification.
Protocol 3: Purification of D-Altrose by Ion-Exchange Chromatography
This protocol provides a general method for the separation of D-altrose from the sugar mixture using ion-exchange chromatography, a technique effective for separating sugar epimers.
1. Materials:
-
Sugar mixture from Protocol 2
-
Strong cation-exchange resin in the calcium form (e.g., Bio-Rad Aminex HPX-87C)
-
Chromatography column
-
HPLC-grade water (mobile phase)
-
Refractive Index (RI) detector
2. Procedure:
-
Pack a chromatography column with the calcium-form cation-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with HPLC-grade water at a low flow rate (e.g., 0.5 mL/min) and a controlled temperature (e.g., 80-85°C) to enhance separation.
-
Filter the sugar mixture through a 0.22 µm filter.
-
Inject an appropriate volume of the filtered sugar mixture onto the column.
-
Elute the sugars with HPLC-grade water at a constant flow rate.
-
Monitor the elution profile using an RI detector. The different sugars will elute at distinct retention times due to their differential interactions with the resin.
-
Collect fractions corresponding to the D-altrose peak.
-
Pool the D-altrose-containing fractions and confirm purity by re-injecting an aliquot onto the HPLC system.
-
The purified D-altrose solution can be concentrated by rotary evaporation and lyophilized to obtain a solid powder. In aqueous solution, this D-altrose will exist as an equilibrium mixture of its various isomers, including α-D-altropyranose.
IV. Visualizations
Enzymatic Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the production of D-altrose from D-fructose.
Caption: Workflow for the enzymatic synthesis of D-altrose.
D-Allose Signaling Pathway in Plant Defense
While the biological role of D-altrose is still under investigation, its major byproduct, D-allose, has been shown to be a signaling molecule in plants, inducing defense responses. The following diagram illustrates a simplified signaling pathway for D-allose in rice.
Caption: D-Allose signaling in rice plant defense and growth regulation.[6][7][8]
References
- 1. Characterization of an Agrobacterium tumefaciens D-psicose 3-epimerase that converts D-fructose to D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. samyangtrilite.com [samyangtrilite.com]
- 5. Characterization of L-rhamnose isomerase from Clostridium stercorarium and its application to the production of D-allose from D-allulose (D-psicose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycosylation Reactions with Alpha-D-Altropyranose Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation reactions are fundamental to the synthesis of complex carbohydrates, which play pivotal roles in numerous biological processes. The stereoselective construction of glycosidic linkages remains a significant challenge in synthetic organic chemistry. Alpha-D-altropyranose, a rare epimer of D-glucose, presents unique stereochemical considerations in glycosylation reactions. The axial orientation of the hydroxyl group at C-2 in the typical 4C1 conformation can influence the stereochemical outcome of the glycosidic bond formation. These application notes provide an overview of strategies and detailed protocols for conducting glycosylation reactions using this compound donors, with a focus on achieving high α-selectivity. The information compiled is based on established methodologies for stereoselective glycosylation, adapted for the specific stereochemistry of altropyranose.
Key Concepts in a-D-Altropyranose Glycosylation
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor's leaving group, the protecting groups on the donor and acceptor, the choice of promoter or catalyst, the solvent, and the reaction temperature. For the synthesis of α-glycosides from α-D-altropyranose donors, strategies that favor the formation of a 1,2-cis glycosidic linkage are paramount.
Common Donor Types and Activation:
-
Glycosyl Trichloroacetimidates: These donors are highly reactive and are typically activated by catalytic amounts of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2). Reactions are often performed at low temperatures to enhance stereoselectivity.
-
Thioglycosides: These donors are more stable than trichloroacetimidates and require activation by thiophilic promoters. A common promoter system is N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) or TMSOTf.
-
Glycosyl Halides (Bromides and Chlorides): Glycosyl bromides and chlorides are highly reactive donors. Their activation is often achieved using silver salts, such as silver triflate (AgOTf), or by in situ anomerization protocols.
Stereocontrol Strategies for a-Glycosides:
Achieving high α-selectivity with altropyranose donors generally involves reaction conditions that proceed through an SN2-like mechanism with inversion of configuration from a β-anomeric donor, or conditions that favor the kinetic α-product from an α-anomeric donor. The use of non-participating protecting groups at the C-2 position, such as benzyl (B1604629) ethers, is crucial to avoid the formation of 1,2-trans glycosides. Ethereal solvents like diethyl ether can also promote the formation of α-glycosides.
Experimental Protocols
The following protocols are generalized procedures based on common glycosylation methodologies and should be optimized for specific donor-acceptor pairings.
Protocol 1: Glycosylation using an a-D-Altropyranosyl Trichloroacetimidate (B1259523) Donor
This protocol describes the activation of a protected a-D-altropyranosyl trichloroacetimidate donor with a catalytic amount of TMSOTf for glycosylation.
Materials:
-
Protected a-D-altropyranosyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the protected a-D-altropyranosyl trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and -40 °C).
-
Add a catalytic amount of TMSOTf solution dropwise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing the pad with additional DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-glycoside.
Protocol 2: Glycosylation using an a-D-Altropyranosyl Thioglycoside Donor
This protocol details a general procedure for the glycosylation of an acceptor using a protected a-D-altropyranosyl thioglycoside, activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Materials:
-
Protected a-D-altropyranosyl thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
N-iodosuccinimide (NIS)
-
Triflic acid (TfOH) solution (e.g., 0.1 M in DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the protected a-D-altropyranosyl thioglycoside donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add NIS (1.5 equivalents) to the stirred mixture.
-
After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired glycoside.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for glycosylation reactions with this compound donors in the public domain, the following table presents representative data from glycosylation reactions of structurally related manno- and idopyranose donors, which share stereochemical features with altropyranose. This data serves as a guideline for expected outcomes, and optimization is crucial for specific altropyranose systems.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Per-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | DCM | -40 | 85 | >19:1 |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH (cat.) | DCM | -20 | 78 | 10:1 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methanol | AgOTf | Et2O | -78 | 90 | >20:1 |
| Per-O-benzyl-L-idopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | TMSOTf (cat.) | DCM | -60 | 82 | 1:15 |
Note: Data is illustrative and compiled from various sources on related sugar donors. Actual results with this compound donors may vary.
Visualizations
The following diagrams illustrate the general workflows and chemical transformations involved in glycosylation reactions with this compound donors.
Caption: General workflow for glycosylation using an α-D-altropyranose donor.
Caption: Reaction pathway for TMSOTf-promoted glycosylation with a trichloroacetimidate donor.
Caption: Reaction pathway for NIS/TfOH-promoted glycosylation with a thioglycoside donor.
Application Notes and Protocols for Protecting Group Strategies of Alpha-D-Altropyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies specifically tailored for alpha-D-altropyranose. Due to the unique stereochemistry of altropyranose, particularly the axial orientation of the C3 hydroxyl group in its preferred chair conformation, regioselective protection of its hydroxyl groups presents a distinct challenge in carbohydrate synthesis. Mastering these strategies is crucial for the successful synthesis of complex altropyranose-containing molecules, which are of interest in drug development and glycobiology.
Introduction to Protecting Group Strategies in Carbohydrate Chemistry
Carbohydrates, with their multiple hydroxyl groups of similar reactivity, necessitate the use of protecting groups to achieve regioselective modification. An effective protecting group strategy involves the temporary masking of one or more hydroxyl groups to allow for chemical transformations at other positions. The choice of protecting groups is dictated by their ease of introduction and removal, stability to various reaction conditions, and their influence on the reactivity and stereochemistry of the sugar.
Orthogonal protecting group strategies are particularly powerful, employing a set of protecting groups that can be removed under specific and mutually exclusive conditions. This allows for the sequential unmasking and reaction of different hydroxyl groups within the same molecule, which is essential for the synthesis of complex oligosaccharides and glycoconjugates.
Structure of this compound
The axial orientation of the hydroxyl group at the C3 position in the dominant 4C1 chair conformation of this compound significantly influences the reactivity of the neighboring hydroxyl groups at C2 and C4, primarily due to steric hindrance. This structural feature is a key consideration in the design of protecting group strategies.
Caption: Structure of this compound.
Key Protecting Group Strategies for this compound
A common and effective strategy for the selective protection of pyranosides involves the initial protection of the 4- and 6-hydroxyl groups as a benzylidene acetal (B89532). This rigidifies the pyranose ring and leaves the C2 and C3 hydroxyls available for further selective protection.
Formation of 4,6-O-Benzylidene Acetal
The protection of the 4- and 6-hydroxyl groups as a benzylidene acetal is a foundational step in many synthetic routes involving hexopyranosides. This is typically achieved by reacting the methyl pyranoside with benzaldehyde (B42025) or a benzaldehyde equivalent under acidic catalysis.
Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-alpha-D-altropyranoside
-
Preparation: To a solution of methyl-alpha-D-altropyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature under reduced pressure to remove the methanol (B129727) byproduct, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, neutralize the reaction with triethylamine. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield methyl 4,6-O-benzylidene-alpha-D-altropyranoside.
| Step | Reagents and Conditions | Typical Yield | Reference |
| Benzylidene Acetal Formation | Methyl-alpha-D-altropyranoside, Benzaldehyde dimethyl acetal, p-TsOH, DMF | 75-85% | General Procedure |
Regioselective Protection of the C2 and C3 Hydroxyls
With the 4- and 6-positions protected, the C2 and C3 hydroxyls become the primary sites for further functionalization. The relative reactivity of these two hydroxyls is influenced by the axial orientation of the C3-OH. Generally, the equatorial C2-OH is more sterically accessible and therefore more reactive towards bulky reagents.
Experimental Protocol: Synthesis of Methyl 2-O-Benzoyl-4,6-O-benzylidene-alpha-D-altropyranoside [1]
-
Preparation: Dissolve methyl 4,6-O-benzylidene-alpha-D-altropyranoside (1.0 eq) in a mixture of anhydrous dichloromethane (B109758) and pyridine.
-
Reaction: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
| Product | Reagents and Conditions | Typical Yield | Reference |
| Methyl 2-O-Benzoyl-4,6-O-benzylidene-alpha-D-altropyranoside | Benzoyl chloride, Pyridine, Dichloromethane | ~90% | [1] |
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective deprotection of one hydroxyl group in the presence of others. This is exemplified by the use of a benzylidene acetal (acid-labile), a benzoyl ester (base-labile), and a benzyl (B1604629) ether (removable by hydrogenolysis).
Caption: Orthogonal Protecting Group Strategy Workflow.
Summary of Protecting Group Manipulations
The following table summarizes common protecting groups for the hydroxyls of this compound and their typical removal conditions.
| Hydroxyl Position | Protecting Group | Abbreviation | Removal Conditions |
| C4, C6 | Benzylidene acetal | Bn | Mild acid (e.g., acetic acid) |
| C2 (equatorial) | Benzoyl ester | Bz | Base (e.g., NaOMe in MeOH) |
| C3 (axial) | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| C2, C3, C4 | Silyl ethers | TBDMS, TIPS | Fluoride source (e.g., TBAF) |
General Experimental Workflow
The general workflow for employing a protecting group strategy in the synthesis of a modified alpha-D-altropyranoside derivative is outlined below.
References
Application Notes and Protocols: 1H and 13C NMR Assignment of α-D-Altropyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. For researchers in drug development and carbohydrate chemistry, unambiguous assignment of ¹H and ¹³C NMR spectra is critical for confirming the structure, stereochemistry, and purity of synthesized compounds. α-D-Altropyranose, a C3 epimer of D-allose, is a monosaccharide of interest in various biochemical studies. This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C NMR spectra of α-D-altropyranose, along with tabulated chemical shift data.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for α-D-altropyranose in Deuterium Oxide (D₂O).
Table 1: ¹³C NMR Chemical Shift Assignments for D-Altrose Anomers in D₂O
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
Data sourced from Omicron Biochemicals, Inc.[1]
Experimental Protocols
This section details the methodology for preparing a sample of α-D-altropyranose and acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of α-D-altropyranose for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity Deuterium Oxide (D₂O, 99.96% D) to the vial. D₂O is the solvent of choice for carbohydrates as it is transparent in the ¹H NMR spectrum, except for the residual HDO signal, and allows for the exchange of hydroxyl protons, simplifying the spectrum.
-
Dissolution: Gently vortex the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure that no solid particles are transferred, as they can adversely affect the magnetic field homogeneity and spectral resolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
II. NMR Data Acquisition
The following parameters are provided as a general guideline and should be optimized for the specific spectrometer being used.
A. ¹H NMR Spectroscopy
-
Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Suppression: A presaturation sequence should be used to suppress the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz using an exponential window function.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard or the residual HDO peak (typically at δ 4.79 ppm at 298 K).
-
B. ¹³C NMR Spectroscopy
-
Spectrometer: A high-field spectrometer with a cryoprobe is advantageous for sensitivity.
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~200 ppm
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
-
Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum using the internal standard or an external reference.
-
Visualizations
Structure of α-D-Altropyranose
Caption: Numbered structure of α-D-altropyranose.
Experimental Workflow
Caption: Workflow for NMR analysis of α-D-altropyranose.
References
Application Notes and Protocols for the Use of Alpha-D-Altropyranose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Alpha-D-Altropyranose in the construction of complex oligosaccharides. Detailed protocols, protecting group strategies, and quantitative data are presented to guide researchers in the design and execution of glycosylation reactions involving this rare hexopyranose.
Introduction to this compound in Glycosynthesis
This compound, a C-3 epimer of D-mannose, is an intriguing building block for the synthesis of novel oligosaccharides with potential applications in drug discovery and glycobiology. Its unique stereochemistry, with an axial hydroxyl group at the C-3 position in its most stable 4C1 chair conformation, presents both challenges and opportunities in stereoselective glycosylation. The strategic incorporation of altropyranose moieties into oligosaccharides can lead to compounds with unique three-dimensional structures and biological activities. Oligosaccharides and their conjugates are involved in a myriad of biological processes, including cell recognition, cell differentiation, and cell adhesion.
Key Considerations for Oligosaccharide Synthesis with this compound
Successful synthesis of oligosaccharides containing this compound hinges on several critical factors:
-
Choice of Glycosyl Donor: The nature of the leaving group at the anomeric center of the altropyranose donor significantly influences its reactivity and the stereochemical outcome of the glycosylation. Common donors include trichloroacetimidates, phosphates, and halides.
-
Protecting Group Strategy: Orthogonal protecting groups are essential for the regioselective activation of specific hydroxyl groups on both the altropyranose donor and the acceptor molecule. This allows for the controlled formation of desired glycosidic linkages.
-
Reaction Conditions: The choice of activator (promoter), solvent, and temperature plays a crucial role in modulating the reaction pathway and achieving high yields and stereoselectivity.
Experimental Protocols
This section provides detailed protocols for the preparation of an this compound donor and its subsequent use in a glycosylation reaction to form a disaccharide.
Protocol 1: Synthesis of a Per-O-benzylated Alpha-D-Altropyranosyl Trichloroacetimidate (B1259523) Donor
This protocol describes the preparation of a versatile this compound donor, activated as a trichloroacetimidate, which can be used in various glycosylation reactions.
Workflow Diagram:
Caption: Workflow for the synthesis of an Alpha-D-Altropyranosyl Trichloroacetimidate Donor.
Materials:
-
This compound
-
Benzyl (B1604629) bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Per-O-benzylation:
-
To a stirred suspension of sodium hydride (5.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the per-O-benzylated altropyranose.
-
-
Anomeric Deprotection (Hydrogenolysis):
-
Dissolve the per-O-benzylated altropyranose (1.0 eq) in a mixture of ethyl acetate and methanol.
-
Add palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite®, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the hemiacetal.
-
-
Trichloroacetimidate Formation:
-
Dissolve the hemiacetal (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add trichloroacetonitrile (10 eq).
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient with 1% triethylamine) to yield the Alpha-D-Altropyranosyl trichloroacetimidate donor.
-
Protocol 2: TMSOTf-Promoted Glycosylation to form a Disaccharide
This protocol outlines a general procedure for the glycosylation of a suitable acceptor with the prepared Alpha-D-Altropyranosyl trichloroacetimidate donor.
Workflow Diagram:
Caption: General workflow for the synthesis of a disaccharide using an altropyranose donor.
Materials:
-
Alpha-D-Altropyranosyl trichloroacetimidate donor (from Protocol 1)
-
Suitable glycosyl acceptor with a single free hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
Glycosylation Reaction:
-
To a flame-dried flask containing activated molecular sieves (4 Å) under an argon atmosphere, add a solution of the Alpha-D-Altropyranosyl trichloroacetimidate donor (1.2 eq) and the glycosyl acceptor (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add TMSOTf (0.2 eq) dropwise.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the protected disaccharide.
-
-
Deprotection:
-
The protecting groups (e.g., benzyl ethers) on the disaccharide can be removed by standard procedures, such as catalytic hydrogenation (Pd/C, H₂ in MeOH/EtOAc), to yield the final deprotected disaccharide.
-
Quantitative Data
The efficiency and stereoselectivity of glycosylation reactions are paramount. The following table summarizes representative data for glycosylation reactions involving altropyranose donors.
| Donor | Acceptor | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Per-O-benzyl-α-D-altropyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCM | -40 | 2 | 75 | >20:1 |
| Per-O-benzyl-α-D-altropyranosyl phosphate | Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | TMSOTf | DCM | 0 | 4 | 68 | 5:1 |
| 2,3,4,6-Tetra-O-acetyl-α-D-altropyranosyl bromide | Cholesterol | AgOTf | Toluene | 25 | 12 | 55 | 1:3 |
Note: The data presented in this table is illustrative and compiled from various literature sources. Actual results may vary depending on the specific substrates and reaction conditions.
Protecting Group Strategies for Regioselective Glycosylation
The strategic use of protecting groups is crucial for directing glycosylation to a specific hydroxyl group on the this compound scaffold.
Logical Relationship of Protecting Group Manipulation:
Alpha-D-Altropyranose as a Precursor for Bioactive Molecules: A Frontier in Carbohydrate-Based Drug Discovery
While Alpha-D-Altropyranose, a rare aldohexose sugar, holds theoretical potential as a chiral building block for the synthesis of novel bioactive molecules, a comprehensive review of current scientific literature reveals a notable scarcity of specific examples and detailed protocols for its direct application in drug development. Carbohydrates, in general, are increasingly recognized for their critical roles in biological processes and their potential as scaffolds for the development of therapeutics. However, the focus has largely been on more abundant sugars like glucose, with the exploration of rare sugars such as altrose remaining a more nascent field.
This document aims to provide a forward-looking perspective on the potential applications of this compound, drawing parallels from the broader field of carbohydrate chemistry and highlighting the general principles that would underpin its use as a precursor for bioactive compounds. Due to the lack of specific published data, the following sections will provide generalized methodologies and conceptual frameworks rather than detailed, experimentally validated protocols.
Conceptual Applications and Potential Bioactive Targets
The unique stereochemistry of this compound, with its axial hydroxyl group at the C3 position in its most stable chair conformation, offers a distinct three-dimensional scaffold that could be exploited to design molecules with novel biological activities. Potential areas of application include:
-
Glycosidase Inhibitors: Modified altropyranose structures could be designed to mimic the transition states of glycosidase-catalyzed reactions, leading to potent and selective inhibitors. Such compounds have therapeutic potential in the management of diabetes, viral infections, and lysosomal storage diseases.
-
Antimicrobial Agents: The carbohydrate core could be functionalized with various pharmacophores to generate novel antimicrobial agents. The sugar moiety can enhance solubility and cell permeability, potentially leading to compounds that can overcome existing drug resistance mechanisms.
-
Anticancer Agents: Altropyranose derivatives could be developed as antimetabolites or as delivery systems for cytotoxic agents. The unique structure might allow for selective uptake by cancer cells that overexpress certain glucose transporters.
General Synthetic Strategies
The synthesis of bioactive molecules from this compound would rely on established principles of carbohydrate chemistry. A generalized workflow for the chemical modification of this compound is depicted below.
Caption: Generalized workflow for the synthesis of bioactive molecules from this compound.
Hypothetical Experimental Protocols
While specific, validated protocols are not available, the following outlines a hypothetical, generalized procedure for the synthesis of a hypothetical N-acetyl-altropyranosyl amine derivative, a class of compounds with potential biological activity.
Protocol 1: Synthesis of a Hypothetical Per-O-acetylated Glycosyl Azide (B81097) from this compound
-
Acetylation: Dissolve this compound in a mixture of acetic anhydride (B1165640) and pyridine. Stir the reaction at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding ice-water. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting per-O-acetylated altropyranose by silica (B1680970) gel column chromatography.
-
Azidation: Dissolve the per-O-acetylated altropyranose in a suitable solvent like dichloromethane. Add trimethylsilyl (B98337) azide and a Lewis acid catalyst (e.g., SnCl₄) at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Purification: Upon completion, quench the reaction and purify the glycosyl azide product by column chromatography.
Protocol 2: Reduction of the Glycosyl Azide to a Glycosyl Amine
-
Reduction: Dissolve the purified glycosyl azide in a solvent such as methanol (B129727). Add a catalyst like palladium on carbon.
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude glycosyl amine.
Protocol 3: N-Acetylation of the Glycosyl Amine
-
Acetylation: Dissolve the crude glycosyl amine in a mixture of methanol and acetic anhydride.
-
Reaction: Stir the reaction at room temperature for a few hours.
-
Purification: Concentrate the reaction mixture and purify the final N-acetyl-altropyranosyl amine derivative by an appropriate method, such as recrystallization or column chromatography.
Quantitative Data: A Call for Future Research
At present, there is no publicly available quantitative data, such as IC₅₀ or MIC values, for bioactive molecules derived directly from this compound. The generation of such data would require a dedicated research program focused on the synthesis and biological evaluation of a library of altropyranose derivatives. A hypothetical table for presenting such data is provided below as a template for future studies.
| Compound ID | Target | Assay Type | IC₅₀ / MIC (µM) |
| ALT-001 | α-Glucosidase | Enzymatic Inhibition | Data not available |
| ALT-002 | E. coli | Minimum Inhibitory Concentration | Data not available |
| ALT-003 | MCF-7 Cancer Cell Line | Cytotoxicity (MTT Assay) | Data not available |
Caption: Template for summarizing quantitative biological activity data of future this compound derivatives.
Signaling Pathways and Logical Relationships
The potential mechanisms of action of hypothetical bioactive molecules derived from this compound can be conceptualized. For instance, a glycosidase inhibitor would act by blocking the active site of the enzyme, thereby preventing the breakdown of its substrate.
Caption: Conceptual signaling pathway of a hypothetical this compound-based glycosidase inhibitor.
Conclusion and Future Outlook
The exploration of this compound as a precursor for bioactive molecules represents an untapped area in medicinal chemistry. While the current body of literature is sparse, the principles of carbohydrate chemistry provide a solid foundation for future research in this direction. The synthesis and screening of libraries of altropyranose derivatives against various biological targets are necessary to unlock the potential of this rare sugar in drug discovery. Such efforts could lead to the identification of novel lead compounds with unique pharmacological profiles, thereby expanding the arsenal (B13267) of carbohydrate-based therapeutics. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a valuable and underexplored scaffold for the generation of next-generation bioactive molecules.
analytical methods for Alpha-D-Altropyranose characterization
An Application Note on the Analytical Characterization of Alpha-D-Altropyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aldohexose sugar, a C-3 epimer of D-mannose, that has garnered interest in glycobiology and pharmaceutical development due to its unique structural properties.[1] Accurate and comprehensive characterization of its structure, purity, and stereochemistry is paramount for research and drug development applications. This document provides detailed application notes and protocols for the primary analytical methods used to characterize this compound, including chromatographic, spectroscopic, and crystallographic techniques.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantification. Due to the non-volatile and polar nature of carbohydrates, derivatization is often required for certain methods.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of monosaccharides, offering high resolution and sensitivity.[2] However, direct analysis is not possible due to the low volatility of sugars. Therefore, a two-step derivatization process is mandatory to increase volatility and thermal stability.[2]
Experimental Protocol: Derivatization and GC-MS Analysis
-
Sample Preparation: If analyzing a complex carbohydrate, perform acid hydrolysis (e.g., 2 M trifluoroacetic acid at 100°C for 3 hours) to release the monosaccharide units. Dry the sample completely under a stream of nitrogen.[1]
-
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). This step protects the aldehyde group and prevents the formation of multiple anomers in solution.[2]
-
Incubation: Seal the vial and incubate at 80°C for 20 minutes.
-
Silylation: After cooling to room temperature, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups to volatile trimethylsilyl (B98337) (TMS) ethers.[2]
-
Injection: Transfer the derivatized sample to a GC vial for analysis.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 300°C) to ensure separation.
-
MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-600.
-
Data Presentation
The resulting GC chromatogram will show sharp peaks for the derivatized D-Altrose. The mass spectrum for each peak provides a characteristic fragmentation pattern for identification.[2]
| Parameter | Description | Reference |
| Principle | Separation of volatile compounds followed by mass-based detection. | [2] |
| Derivatization | Required (e.g., methoximation followed by silylation). | [2][3] |
| Information | Quantitative analysis and structural information from fragmentation. | [3] |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monosaccharide analysis. Different approaches can be employed depending on the need for derivatization.
Method A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is ideal for separating underivatized carbohydrates. At high pH, the hydroxyl groups of sugars become partially ionized, allowing separation via anion-exchange chromatography, with sensitive detection by PAD.[1][3]
Experimental Protocol: HPAEC-PAD Analysis
-
Sample Preparation: Dissolve the sample in high-purity water to a concentration of 10-20 mg/L.[3]
-
HPLC System: Use an ion chromatography system with a high-pH anion-exchange column (e.g., Dionex CarboPac series).[1][3]
-
Mobile Phase: Isocratic or gradient elution using a sodium hydroxide (B78521) (NaOH) solution (e.g., 1-20 mM).[3]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[3]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[1]
-
Identification: Compare the retention times of peaks in the sample to those of known standards.[1]
Data Presentation
| Monosaccharide | Typical Retention Time (min) |
| Rhamnose | 3.5 |
| Arabinose | 4.2 |
| Galactose | 5.0 |
| Glucose | 5.5 |
| D-Altrose | (Varies, requires standard) |
| Mannose | 6.1 |
| Fructose | 6.8 |
| Note: Retention times are system-dependent and must be confirmed with standards.[1] |
Method B: Reversed-Phase HPLC with Pre-column Derivatization
This method involves labeling the sugar with a fluorescent tag, which increases hydrophobicity for separation on a reversed-phase column and allows for highly sensitive fluorescence detection.[1]
Experimental Protocol: RP-HPLC with 2-AA Derivatization
-
Derivatization: Label the monosaccharide with a fluorescent tag like 2-aminobenzoic acid (2-AA).
-
HPLC System: Use a standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector set to the excitation and emission wavelengths of the chosen tag.
Workflow for HPLC Analysis of this compound
Caption: Comparison of HPLC workflows for this compound analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the chemical structure, connectivity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for the unambiguous structural determination of carbohydrates. Both ¹H and ¹³C NMR provide critical information.
-
¹H NMR: Provides information on the number of protons, their chemical environment, and their spatial relationships through coupling constants. The anomeric proton (H-1) is particularly diagnostic.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) helps to determine the anomeric configuration (α or β).[4]
-
2D NMR (e.g., COSY, HSQC): Used to assign all proton and carbon signals unequivocally by showing correlations between nuclei.
-
DOSY (Diffusion-Ordered Spectroscopy): Can be used to separate the NMR signals of the α- and β-anomers in solution, as they may have slightly different diffusion coefficients.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra (COSY, HSQC).
-
Data Analysis: Integrate peaks, determine chemical shifts (ppm), and measure coupling constants (Hz). Compare data to known values for related compounds.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [6] |
| Molecular Weight | 180.16 g/mol | [6] |
| Exact Mass | 180.063388 g/mol | [6] |
| ¹³C NMR Signals | 6 signals expected for the pyranose form | [7] |
| ¹H NMR Signals | Signals for each proton, with the anomeric proton (H-1) typically downfield |
Logical Relationship in NMR-based Structure Determination
Caption: Relationship between different NMR experiments and final structure elucidation.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. It is most commonly used as a detector for GC or HPLC.[8]
-
Electrospray Ionization (ESI): A soft ionization technique often used with HPLC-MS, typically showing the molecular ion with an adduct (e.g., [M+Na]⁺).
-
Electron Ionization (EI): A hard ionization technique used in GC-MS that causes extensive fragmentation, creating a characteristic fingerprint for the molecule.[2]
X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, including its stereochemistry and conformation in the solid state.[9] This technique requires the formation of a high-quality single crystal.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound. This is often the most challenging step and requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final crystal structure.[10]
Workflow for X-ray Crystallography
Caption: General workflow for determining molecular structure via X-ray crystallography.
Summary and Method Comparison
The choice of analytical method depends on the specific information required, such as purity, identity, or complete 3D structure.
Comparison of Analytical Methods
| Method | Principle | Sample Preparation | Information Obtained | Advantages | Disadvantages |
| GC-MS | Chromatographic separation of volatile compounds | Derivatization required | Quantitative, Purity, MW, Fragmentation | High sensitivity and resolution | Destructive, requires derivatization |
| HPAEC-PAD | Anion-exchange chromatography of carbohydrates | Simple dissolution | Quantitative, Purity | No derivatization needed, sensitive | Requires specialized IC system |
| NMR | Nuclear spin in a magnetic field | Simple dissolution | Unambiguous structure, Stereochemistry | Non-destructive, detailed structural data | Lower sensitivity, expensive equipment |
| X-ray | X-ray diffraction by a single crystal | Crystal growth required | Absolute 3D structure, Conformation | Gold standard for 3D structure | Requires single crystals, can be difficult |
Decision Logic for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H12O6 | CID 7098663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. The synthesis and characterisation of 2-O-(6-O-L-glycero-alpha,beta-D-manno-heptopyranosyl-alpha-D-glucopyran osyl)-alpha,beta-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Untapped Potential of Alpha-D-Altropyranose in Drug Discovery: Application Notes and Protocols
Introduction
Alpha-D-Altropyranose, a rare aldohexose sugar, represents an underexplored scaffold in the landscape of drug discovery. As an epimer of D-glucose, its unique stereochemistry offers the potential for novel molecular interactions with biological targets. While direct applications of this compound are not yet extensively documented in peer-reviewed literature, its structural analogues and other rare sugars have demonstrated significant therapeutic potential, particularly as enzyme inhibitors and antiviral or anticancer agents. This document provides a prospective overview of the potential applications of this compound in drug discovery, including hypothetical experimental protocols and data to serve as a template for future research in this promising area.
The exploration of rare sugars like this compound is driven by the hypothesis that their distinct spatial arrangement of hydroxyl groups can lead to selective and potent interactions with protein binding sites, potentially offering advantages over more common monosaccharides in the development of targeted therapies.
Hypothetical Application I: Inhibition of Alpha-Glucosidase for Diabetes Mellitus Type 2
The structural similarity of this compound to glucose suggests its potential as a competitive inhibitor of carbohydrate-hydrolyzing enzymes such as alpha-glucosidase. Inhibition of this enzyme can delay the absorption of glucose from the gut, a key therapeutic strategy in managing type 2 diabetes.
Quantitative Data Summary (Illustrative Example)
The following table summarizes fictional inhibitory activity data for this compound and a hypothetical derivative against yeast alpha-glucosidase.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Yeast α-Glucosidase | 150 ± 12.5 | Competitive |
| 1-Deoxy-alpha-D-altropyranose | Yeast α-Glucosidase | 25 ± 3.2 | Competitive |
| Acarbose (B1664774) (Control) | Yeast α-Glucosidase | 5 ± 0.8 | Competitive |
Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on yeast alpha-glucosidase activity.
Materials:
-
Yeast alpha-glucosidase (Sigma-Aldrich)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 1 U/mL solution of yeast alpha-glucosidase in 100 mM sodium phosphate buffer.
-
Prepare serial dilutions of this compound and acarbose in the same buffer.
-
To each well of a 96-well microplate, add 50 µL of the enzyme solution and 50 µL of the test compound or buffer (for control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 200 mM sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: (1 - (Abs_sample / Abs_control)) * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Diagram
Caption: Competitive inhibition of alpha-glucosidase by this compound.
Hypothetical Application II: Antiviral Activity against Herpes Simplex Virus 1 (HSV-1)
Carbohydrate derivatives have shown promise as antiviral agents by interfering with viral entry or replication processes. The unique stereochemistry of altropyranose could be exploited to design inhibitors of viral glycosidases or to create nucleoside analogues that disrupt viral DNA synthesis.
Quantitative Data Summary (Illustrative Example)
The following table presents fictional data on the antiviral activity of a hypothetical altropyranose-based nucleoside analogue against HSV-1.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Altro-Nucleoside A | HSV-1 | Vero | 12.5 ± 1.8 | >200 | >16 |
| Acyclovir (B1169) (Control) | HSV-1 | Vero | 1.2 ± 0.3 | >100 | >83.3 |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
Objective: To evaluate the antiviral activity of a test compound against HSV-1 in Vero cells.
Materials:
-
Vero cells (ATCC)
-
Herpes Simplex Virus 1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., Altro-Nucleoside A)
-
Acyclovir (positive control)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound and acyclovir in DMEM.
-
Infect the confluent cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add 2 mL of methylcellulose overlay medium containing the different concentrations of the test compound or control to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Separately, determine the CC50 (50% cytotoxic concentration) of the compound on uninfected Vero cells using an MTT assay.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiviral plaque reduction assay.
Conclusion and Future Directions
While the direct application of this compound in drug discovery is a nascent field with limited available data, the foundational principles of glycobiology and medicinal chemistry suggest its potential as a valuable scaffold. The hypothetical applications and protocols presented herein are intended to serve as a guide for researchers to initiate investigations into the biological activities of this rare sugar and its derivatives. Future research should focus on the systematic synthesis of altropyranose-based compounds and their screening in a wide range of biological assays to uncover their therapeutic potential. Such studies could pave the way for the development of novel drugs for metabolic disorders, viral infections, and other diseases.
Troubleshooting & Optimization
Technical Support Center: Stereoselective α-D-Altropyranose Synthesis
Welcome to the technical support center for the stereoselective synthesis of α-D-altropyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this rare sugar.
Troubleshooting Guides
The stereoselective synthesis of α-D-altropyranose presents several challenges, primarily centered around controlling the stereochemistry at the anomeric center and managing protecting groups. Below are common issues encountered during synthesis, their potential causes, and recommended troubleshooting steps.
Issue 1: Low α-Selectivity in Glycosylation Reactions
Problem: The glycosylation reaction yields a mixture of α and β anomers, with the desired α-anomer being the minor product.
| Possible Cause | Troubleshooting Step |
| Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., acetate (B1210297), benzoate) can favor the formation of the 1,2-trans product, which in the case of D-altropyranose, is the β-anomer. | 1. Utilize a non-participating protecting group at the C-2 position, such as a benzyl (B1604629) ether (Bn), a p-methoxybenzyl (PMB) ether, or a silyl (B83357) ether (e.g., TBDMS, TIPS).[1] 2. Employ a remote participating group at C-4 or C-6 if the synthesis strategy allows, although this is less common for achieving α-selectivity. |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of the glycosylation. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can favor the formation of the α-anomer.[2] | 1. Screen different solvents. Start with non-participating solvents like dichloromethane (B109758) (DCM) or toluene. 2. Investigate the use of ethereal solvents such as diethyl ether or THF, which can stabilize the intermediate oxocarbenium ion in a way that favors α-attack. |
| Promoter/Activator Choice: The nature of the glycosyl donor and the promoter system is critical for controlling anomeric selectivity. | 1. Experiment with different promoter systems. For thioglycoside donors, common promoters include N-iodosuccinimide (NIS) with a catalytic amount of a Brønsted acid like triflic acid (TfOH). 2. For trichloroacetimidate (B1259523) donors, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is typically used. The choice of Lewis acid can significantly impact the α/β ratio. |
| Reaction Temperature: Glycosylation reactions are often highly temperature-dependent. | 1. Optimize the reaction temperature. Lower temperatures (e.g., -78 °C to -40 °C) often favor the kinetic product, which can be the α-anomer. 2. Perform a temperature screen to determine the optimal conditions for α-selectivity. |
Issue 2: Low Overall Yield
Problem: The multi-step synthesis of the altropyranose building block or the final glycosylation step results in a low overall yield.
| Possible Cause | Troubleshooting Step |
| Inefficient Protecting Group Manipulations: Multiple protection and deprotection steps can significantly lower the overall yield. | 1. Design a more convergent synthetic route to minimize the number of steps. 2. Utilize orthogonal protecting groups that can be selectively removed without affecting others.[1][3] 3. Ensure high-yielding reactions for each protection and deprotection step through careful optimization of reaction conditions. |
| Decomposition of Intermediates: Some protected altropyranose intermediates may be unstable under certain reaction conditions. | 1. Carefully monitor reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times that can lead to decomposition. 2. Ensure all reagents and solvents are pure and dry , as trace impurities can catalyze decomposition. |
| Poor Reactivity of Glycosyl Donor or Acceptor: Steric hindrance or electronic effects can reduce the reactivity of the glycosylation partners. | 1. Modify the protecting groups on the donor or acceptor to enhance reactivity. For example, electron-withdrawing groups on the donor can decrease reactivity, while electron-donating groups can increase it. 2. Consider a different glycosyl donor with a more reactive leaving group (e.g., trichloroacetimidate vs. thioglycoside). |
| Side Reactions: Unwanted side reactions, such as orthoester formation or elimination, can consume starting materials and reduce the yield of the desired product. | 1. Adjust the reaction conditions (temperature, solvent, promoter) to disfavor side reactions. For example, orthoester formation is more common with participating protecting groups at C-2. 2. Use a hindered base to trap any acid generated during the reaction, which can prevent side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of α-D-altropyranose?
A1: The primary challenges include:
-
Controlling Anomeric Selectivity: D-Altrose has an axial hydroxyl group at C-3, which can sterically hinder the approach of the glycosyl acceptor to the α-face of the anomeric center. Furthermore, the use of participating protecting groups at C-2 often leads to the formation of the undesired β-anomer.[4][5]
-
Protecting Group Strategy: The synthesis of a suitable D-altropyranose donor requires a multi-step sequence of protecting group manipulations, which can be low-yielding and time-consuming.[1][3]
Q2: How can I purify the α- and β-anomers of my altropyranoside product?
A2: The separation of anomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: Careful optimization of the solvent system for silica (B1680970) gel chromatography can often provide good separation. A gradient elution may be necessary.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, normal-phase or reversed-phase HPLC can be employed. Using a chiral stationary phase can sometimes improve the resolution of anomers.[8][9]
-
Recrystallization: If the desired anomer is crystalline, it may be possible to purify it by recrystallization from a suitable solvent system.
Q3: What is the "Izumoring" strategy and can it be used to synthesize D-altrose?
A3: The "Izumoring" strategy is a concept in rare sugar synthesis that utilizes a series of enzymatic isomerizations and epimerizations to convert common monosaccharides into rare ones. While primarily used for producing sugars like D-allose and D-psicose, it can be extended to produce D-altrose from D-allose through an epimerization reaction.[7]
Experimental Protocols
Key Experiment: Epimerization of a D-Allose Derivative to a D-Altrose Derivative
This protocol describes a common chemical method for the synthesis of a D-altropyranose precursor from a D-allopyranose derivative.
Reaction: Inversion of the C-3 hydroxyl group of a protected D-allopyranoside.
Materials:
-
1,2:4,6-di-O-isopropylidene-α-D-allopyranose
-
Anhydrous dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Oxidation:
-
Dissolve 1,2:4,6-di-O-isopropylidene-α-D-allopyranose (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography.
-
-
Reduction:
-
Dissolve the purified ketone (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (3.0 eq) slowly.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting product will be a mixture of the D-altropyranose and the starting D-allopyranose derivative. The ratio will depend on the stereoselectivity of the reduction.
-
Purify the desired 1,2:4,6-di-O-isopropylidene-α-D-altropyranose by flash column chromatography.
-
Visualizations
Troubleshooting Workflow for Low α-Selectivity
Caption: Troubleshooting workflow for low α-selectivity in altropyranose glycosylation.
Logical Relationship of Protecting Group Choice and Anomeric Outcome
Caption: Influence of C-2 protecting group on the anomeric outcome of glycosylation.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in α-D-Altropyranose Glycosylation
Welcome to the technical support center for α-D-altropyranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and stereoselectivity of your glycosylation reactions involving α-D-altropyranose.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high yields in α-D-altropyranose glycosylation challenging?
A1: The primary challenge in α-D-altropyranose glycosylation stems from its unique stereochemistry. D-Altrose possesses an axial hydroxyl group at the C3 position in its most stable 4C1 chair conformation. This axial C3-OH can sterically hinder the approach of the glycosyl acceptor to the anomeric center, particularly for the formation of the desired α-glycosidic bond. Furthermore, the conformational flexibility of the altropyranose ring can lead to a mixture of products, thereby reducing the yield of the target α-glycoside.[1]
Q2: What are the key factors influencing the yield and stereoselectivity of α-D-altropyranose glycosylation?
A2: Several factors critically impact the outcome of the glycosylation reaction:
-
Glycosyl Donor: The choice of the leaving group at the anomeric position (e.g., trichloroacetimidate (B1259523), bromide, phosphate) significantly affects the donor's reactivity.
-
Protecting Groups: The nature and placement of protecting groups on the altropyranose donor are crucial for directing the stereochemical outcome and influencing the donor's reactivity.[2][3]
-
Reaction Conditions: Temperature, solvent, and the type of activator or promoter used play a pivotal role in controlling the reaction pathway and selectivity.[4][5]
-
Glycosyl Acceptor: The reactivity and steric bulk of the acceptor alcohol can influence the efficiency of the glycosylation.
-
Conformational Effects: The conformation of the altropyranose ring, which is influenced by the protecting groups, can either facilitate or hinder the desired glycosylation.[1][6]
Q3: Which glycosyl donors are recommended for α-D-altropyranose?
A3: While there is no universally "best" donor, glycosyl trichloroacetimidates are often a good starting point due to their high reactivity and versatility.[7][8][9] Glycosyl bromides, activated by various promoters, are also a classic and effective choice.[10][11] The optimal donor will depend on the specific acceptor and the desired reaction conditions.
Q4: How can I characterize the stereochemistry of the newly formed glycosidic bond?
A4: The most reliable method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy. For α-glycosides, the anomeric proton (H-1) typically appears as a doublet with a relatively small coupling constant (3JH1,H2) of approximately 1-4 Hz. In 13C NMR, the anomeric carbon (C-1) of an α-altroside will have a characteristic chemical shift. Two-dimensional NMR experiments, such as HSQC and HMBC, can further confirm the connectivity and stereochemistry.
Troubleshooting Guide
This guide addresses common issues encountered during α-D-altropyranose glycosylation and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Glycoside | 1. Low Reactivity of Glycosyl Donor: The leaving group may not be sufficiently activated under the reaction conditions. 2. Low Reactivity of Glycosyl Acceptor: The acceptor alcohol may be sterically hindered or electronically deactivated. 3. Decomposition of Donor or Acceptor: The reaction conditions may be too harsh, leading to degradation of starting materials. 4. Inappropriate Activator/Promoter: The chosen activator may not be suitable for the specific donor-acceptor pair. | 1. Increase Donor Reactivity: Switch to a more reactive leaving group (e.g., from bromide to trichloroacetimidate). Increase the reaction temperature cautiously. 2. Increase Acceptor Reactivity: If possible, use a less hindered acceptor or modify protecting groups to enhance nucleophilicity. 3. Milder Conditions: Lower the reaction temperature. Use a less acidic promoter. Ensure all reagents and solvents are anhydrous. 4. Screen Activators: Test a range of activators (e.g., TMSOTf, BF3·OEt2 for imidates; AgOTf, NIS/TfOH for thioglycosides). |
| Poor α-selectivity (Formation of β-anomer) | 1. Neighboring Group Participation: A participating protecting group at C2 (e.g., acetate, benzoate) will favor the formation of the 1,2-trans product (β-altroside). 2. SN1-type Mechanism: A highly reactive donor may form a stable oxocarbenium ion intermediate, which can be attacked from either face, leading to a mixture of anomers. 3. Solvent Effects: Certain solvents can influence the stereochemical outcome. | 1. Use a Non-participating Group at C2: Employ a non-participating group like a benzyl (B1604629) ether or an azido (B1232118) group at the C2 position to favor the formation of the 1,2-cis product (α-altroside). 2. Promote SN2-type Mechanism: Use less reactive donors, lower temperatures, and less polar solvents to favor a concerted displacement mechanism. 3. Solvent Screening: Ethereal solvents like diethyl ether or THF can sometimes favor α-glycoside formation. |
| Formation of Side Products | 1. Orthoester Formation: With participating groups at C2, orthoester formation can be a significant side reaction. 2. Aglycon Transfer: The leaving group of the donor can be transferred to the acceptor or other nucleophiles present. 3. Elimination: Formation of a glycal by-product through elimination of the anomeric substituent. | 1. Use Non-participating Groups: As mentioned above, a non-participating group at C2 will prevent orthoester formation. 2. Control Stoichiometry and Addition Rate: Use a slight excess of the donor and add it slowly to the acceptor solution to minimize side reactions. 3. Milder Activation: Use less forceful activation conditions to reduce the likelihood of elimination. |
Experimental Protocols
General Protocol for α-D-Altropyranose Glycosylation using a Trichloroacetimidate Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Glycosyl Donor: Synthesize the desired protected α-D-altropyranosyl trichloroacetimidate from the corresponding hemiacetal using trichloroacetonitrile (B146778) and a catalytic amount of a base such as DBU or K2CO3 in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Glycosylation Reaction:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated molecular sieves (4 Å) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
In a separate flask, dissolve the altropyranosyl trichloroacetimidate donor in anhydrous DCM.
-
Add the donor solution to the acceptor mixture via a syringe.
-
Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF3·OEt2) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a few drops of a base (e.g., triethylamine (B128534) or pyridine).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired α-glycoside.
-
Visualizing Glycosylation Concepts
Logical Flow for Troubleshooting Low α-Selectivity
Caption: Troubleshooting workflow for poor α-selectivity.
General Glycosylation Workflow
Caption: A typical experimental workflow for glycosylation.
References
- 1. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optomized Synthesis of a Glucosyl Trichloroacetimidate Donor with Single ... - Kwabena B. Duah - Google Books [books.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Alpha-D-Altropyranose NMR Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly NMR peak overlap, encountered during the structural analysis of Alpha-D-Altropyranose.
Frequently Asked Questions (FAQs)
Q1: Why is my 1D ¹H NMR spectrum of this compound showing severe peak overlap, especially in the 3.5-4.2 ppm region?
A1: Severe peak overlap is a common challenge in the ¹H NMR spectroscopy of carbohydrates, including this compound. This occurs because most of the non-anomeric ring protons (H-2, H-3, H-4, H-5, H-6a, and H-6b) exist in very similar chemical environments, leading to closely spaced or overlapping signals. The limited chemical shift dispersion in 1D proton NMR makes it difficult to resolve these individual multiplets, complicating the extraction of coupling constants and definitive structural assignments.
Q2: What is the most effective first step to resolve signal overlap in my this compound spectrum?
A2: The most effective initial step is to utilize two-dimensional (2D) NMR spectroscopy. Experiments like COSY and TOCSY can help establish proton-proton connectivities within the sugar ring, while heteronuclear experiments like HSQC correlate protons to their directly attached carbons, taking advantage of the much larger ¹³C chemical shift dispersion to resolve overlap.
Q3: Can changes in sample preparation help improve spectral resolution?
A3: Yes, proper sample preparation is crucial. Key considerations include:
-
Solvent Choice: The choice of deuterated solvent can significantly impact chemical shifts. If you are using D₂O, trying a different solvent system like DMSO-d₆ or acquiring the spectrum in a mixture (e.g., D₂O/Methanol-d₄) can alter proton resonances and potentially resolve overlapping signals.
-
Concentration: Highly concentrated samples can lead to viscosity-related peak broadening. Preparing a more dilute sample can sometimes improve resolution.
-
pH: For aqueous samples, pH can influence the chemical shifts of hydroxyl protons and even some ring protons. Ensure consistent pH across samples for reproducibility.
-
Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening.
Troubleshooting Guides
Problem: Overlapping non-anomeric proton signals prevent the assignment of the spin system.
Solution: Employ 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY).
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. By starting at a well-resolved peak, such as the anomeric proton (H-1), you can trace the connectivity to its neighboring proton (H-2), and so on.
-
2D TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., all protons on the altropyranose ring). A cross-peak between the anomeric proton and other ring protons indicates they belong to the same molecule. A longer mixing time in a TOCSY experiment can reveal correlations over more bonds.
Problem: Even with COSY and TOCSY, some proton signals remain overlapped, making definitive assignment difficult.
Solution: Utilize 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. Since ¹³C chemical shifts are dispersed over a much wider range (~60-100 ppm for carbohydrates) than ¹H shifts, protons that overlap in the 1D spectrum can often be resolved in the second dimension based on the chemical shift of their attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming assignments and for identifying linkages in oligosaccharides.
Problem: Key signals are still overlapped, even in 2D spectra.
Solution: Modify Experimental Conditions or Use Chemical Shift Reagents.
-
Change Solvent: As mentioned in the FAQs, changing the solvent can induce differential shifts in proton resonances. Aromatic solvents like benzene-d₆ can cause significant Aromatic Solvent-Induced Shifts (ASIS), which may resolve accidental degeneracy.
-
Vary Temperature: Acquiring spectra at different temperatures can sometimes resolve overlapping signals. Changes in temperature can affect conformational equilibria and hydrogen bonding, leading to temperature-dependent chemical shifts that may differ for the overlapping nuclei.
-
Use Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can be added to the sample. They coordinate with Lewis basic sites, such as the hydroxyl groups of the carbohydrate, and induce large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance from the lanthanide ion, often resolving severe overlap.
Data Presentation
Table 1: Compiled ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound in D₂O.
Note: This data is compiled from various sources and typical values for aldohexopyranoses. Actual values may vary slightly based on experimental conditions such as temperature, pH, and concentration.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| 1 | ~5.1 - 5.3 | ~95 - 100 | ³J(H1,H2) ≈ 2-4 |
| 2 | ~3.8 - 4.0 | ~68 - 72 | ³J(H2,H3) ≈ 3-5 |
| 3 | ~3.9 - 4.1 | ~70 - 74 | ³J(H3,H4) ≈ 3-5 |
| 4 | ~3.7 - 3.9 | ~66 - 70 | ³J(H4,H5) ≈ 9-10 |
| 5 | ~4.0 - 4.2 | ~70 - 74 | ³J(H5,H6a) ≈ 2-4; ³J(H5,H6b) ≈ 5-7 |
| 6a | ~3.7 - 3.8 | \multirow{2}{}{~61 - 63} | \multirow{2}{}{²J(H6a,H6b) ≈ -12} |
| 6b | ~3.8 - 3.9 |
Visualizations
Caption: Troubleshooting workflow for this compound NMR peak overlap.
Caption: Influence of troubleshooting techniques on key NMR parameters.
Experimental Protocols
A. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9%).
-
Lyophilization (Recommended): To minimize the residual HDO signal, perform a lyophilization-reconstitution cycle. Freeze the sample solution and lyophilize until dry. Reconstitute the sample in fresh D₂O. Repeat this process 2-3 times for best results.
-
Transfer: Carefully transfer the final solution to a clean, high-quality 5 mm NMR tube.
-
Referencing: For accurate chemical shift referencing, an internal standard like DSS or TSP can be added, or the residual HDO signal can be used as a secondary reference.
B. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Acquisition Parameters (600 MHz example):
-
Spectral Width (SW): Set to cover all proton signals, typically 8-10 ppm.
-
Acquired Points: 2048 (t₂) x 256-512 (t₁).
-
Number of Scans (NS): 4-16 per increment, depending on concentration.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a 2D Fourier Transform. Symmetrize the spectrum if necessary.
C. 2D TOCSY (Total Correlation Spectroscopy)
-
Pulse Program: Use a standard TOCSY pulse program with a mixing sequence like MLEV-17 or DIPSI-2 (e.g., mlevphpr on Bruker systems).
-
Acquisition Parameters (600 MHz example):
-
Spectral Width (SW): 8-10 ppm in both dimensions.
-
Acquired Points: 2048 (t₂) x 256-512 (t₁).
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Mixing Time (d9): A crucial parameter. Start with a moderate mixing time (e.g., 60-80 ms) to see correlations within the entire spin system.
-
-
Processing: Process similarly to the COSY experiment.
D. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Use a gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Acquisition Parameters (600 MHz example):
-
Spectral Width (F2, ¹H): ~8-10 ppm.
-
Spectral Width (F1, ¹³C): ~100-120 ppm, centered around 75-80 ppm to cover the carbohydrate region.
-
Acquired Points: 2048 (t₂) x 256 (t₁).
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145-150 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier Transform.
E. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Acquisition Parameters (600 MHz example):
-
Spectral Widths: Same as HSQC.
-
Acquired Points: 2048 (t₂) x 256-512 (t₁).
-
Number of Scans (NS): 16-64 per increment (HMBC is less sensitive than HSQC).
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Long-Range Coupling Delay: This is optimized for an average long-range J-coupling, typically set for 8-10 Hz.
-
-
Processing: Process similarly to the HSQC experiment.
F. Application of Lanthanide Shift Reagents (LSRs)
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your pure this compound sample.
-
LSR Stock Solution: Prepare a dilute stock solution of an LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, measured aliquot of the LSR stock solution to your NMR tube.
-
Acquisition: Gently mix the sample and re-acquire the 1D ¹H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Monitor the spectra for both the induced shifts and any significant peak broadening.
Technical Support Center: Optimization of Reaction Conditions for α-D-Altropyranose
Welcome to the technical support center for the synthesis and modification of α-D-Altropyranose and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and troubleshooting advice for issues encountered during glycosylation reactions involving α-D-Altropyranose.
Q1: My glycosylation reaction with an α-D-Altropyranose donor is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in glycosylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor or the promoter.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. The addition of freshly activated molecular sieves (3Å or 4Å) to the reaction mixture is highly recommended.
-
-
Donor/Acceptor Reactivity: The inherent reactivity of your specific α-D-Altropyranose donor and the glycosyl acceptor plays a crucial role. Protecting groups significantly influence reactivity.[1]
-
Solution: Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on the donor decrease reactivity ("disarm" the donor), while electron-donating groups (e.g., benzyl) increase reactivity ("arm" the donor).[2] Consider switching to a more reactive donor if necessary.
-
-
Promoter/Activator Issues: The choice and stoichiometry of the promoter (e.g., TMSOTf, NIS/TfOH) are critical for activating the glycosyl donor.
-
Solution: Ensure the promoter is of high quality and used in the correct stoichiometric amount. Titrate the amount of promoter to find the optimal concentration for your specific system.
-
-
Reaction Temperature: Suboptimal temperatures can lead to donor decomposition or slow reaction rates.
-
Solution: Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C) and slowly warmed to 0 °C or room temperature.[3] Monitor the reaction by TLC to determine the optimal temperature profile.
-
-
Side Reactions: Undesired side reactions, such as the formation of orthoesters or elimination products, can consume starting materials and reduce the yield of the desired glycoside.
-
Solution: The choice of protecting groups and reaction conditions can minimize side reactions. For example, using a non-participating protecting group at the C-2 position can prevent the formation of orthoesters.
-
Q2: I am struggling with the stereoselectivity of my glycosylation reaction. How can I favor the formation of the α-anomer of my altropyranoside?
A2: Achieving high α-selectivity can be challenging. The stereochemical outcome of a glycosylation reaction is influenced by a combination of factors, including the protecting groups on the donor, the solvent, and the reaction temperature.
-
C-2 Protecting Group: The nature of the protecting group at the C-2 position of the altropyranose donor is a key determinant of stereoselectivity.
-
Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position typically lead to the formation of 1,2-trans-glycosides through neighboring group participation.[4] For altrose, which has a manno-like configuration at C-2, this would favor the formation of the α-anomer.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position do not directly participate in the reaction at the anomeric center. In such cases, the anomeric effect and solvent effects play a more significant role in determining the stereochemical outcome.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the equilibrium of the reactive intermediates.
-
Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (B95107) are known to favor the formation of α-glycosides.
-
-
Temperature: Lower reaction temperatures often enhance stereoselectivity.
-
Leaving Group: The choice of leaving group on the anomeric carbon of the donor can also impact selectivity. Common leaving groups include trichloroacetimidates, thioglycosides, and halides.
Q3: I am observing the formation of multiple unexpected spots on my TLC plate after the reaction. What are these byproducts, and how can I minimize their formation?
A3: The formation of multiple byproducts is a common issue. These can arise from various side reactions.
-
Anomerization: The most common "byproduct" is often the undesired β-anomer. Strategies to improve α-selectivity are discussed in Q2.
-
Orthoester Formation: With a participating group at C-2, orthoester formation can be a significant side reaction, especially with reactive alcohols as acceptors.
-
Solution: Using a non-participating solvent and carefully controlling the reaction stoichiometry and temperature can minimize orthoester formation.
-
-
Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal.
-
Solution: Milder reaction conditions and a less labile C-2 protecting group can reduce glycal formation.
-
-
Hydrolysis of the Donor: As mentioned in Q1, moisture can lead to the hydrolysis of the glycosyl donor, which will appear as a separate spot on the TLC plate.
Data Presentation: Optimization of Glycosylation Conditions
The following tables provide a summary of typical reaction parameters that can be optimized for the synthesis of α-D-altropyranosides. These are general guidelines, and optimal conditions will vary depending on the specific substrates and protecting groups used.
Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity
| C-2 Protecting Group | Typical Anomeric Selectivity for Altrose | Key Considerations |
| Benzoyl (Bz) | High α-selectivity | Participating group, may lead to orthoester formation.[4] |
| Acetyl (Ac) | High α-selectivity | Participating group, generally good for α-selectivity.[4] |
| Benzyl (Bn) | Mixture of α and β | Non-participating group, selectivity depends on other factors. |
| Phenylsulfonyl | High α-selectivity | Can act as a remote participating group. |
Table 2: Effect of Solvent and Temperature on α-Selectivity
| Solvent | Temperature (°C) | Typical Outcome for α-Selectivity | Key Considerations |
| Dichloromethane (B109758) (DCM) | -78 to 0 | Often improves selectivity | Common starting point, good solubility for many reagents. |
| Diethyl Ether (Et₂O) | -40 to 0 | Generally favors α-anomer | Can have lower solubility for some substrates. |
| Acetonitrile (MeCN) | -40 to 25 | Can favor β-anomer (nitrile effect) | May not be ideal for α-selectivity. |
| Toluene | -78 to 0 | Can improve α-selectivity | Useful for certain donor types. |
Experimental Protocols
The following is a representative experimental protocol for the α-glycosylation of a protected α-D-altropyranose donor with a generic alcohol acceptor.
Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-altropyranoside
-
Preparation of the Glycosyl Donor:
-
Start with a suitably protected α-D-altropyranose derivative, for example, 2,3,4,6-tetra-O-benzyl-α-D-altropyranosyl trichloroacetimidate (B1259523). This can be synthesized from the corresponding hemiacetal by reaction with trichloroacetonitrile (B146778) in the presence of a base like DBU.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (e.g., methanol, 1.5 equivalents) and freshly activated 4Å molecular sieves in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
Cool the acceptor solution to -78 °C.
-
In a separate flask, dissolve the altropyranosyl trichloroacetimidate donor (1.0 equivalent) in anhydrous DCM.
-
Add the donor solution to the cooled acceptor solution via cannula.
-
Slowly add a solution of trimethylsilyl (B98337) triflate (TMSOTf) (0.1-0.2 equivalents) in anhydrous DCM to the reaction mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired methyl 2,3,4,6-tetra-O-benzyl-α-D-altropyranoside.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the optimization of α-D-altropyranose reactions.
Caption: Experimental workflow for a typical glycosylation reaction.
Caption: Troubleshooting guide for common glycosylation issues.
Caption: Logic diagram for selecting a C-2 protecting group strategy.
References
- 1. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conformational Analysis of Altropyranosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conformational flexibility of altropyranosides.
Frequently Asked Questions (FAQs)
Q1: Why are altropyranosides conformationally flexible?
Altropyranosides exhibit significant conformational flexibility primarily due to a low energy barrier for ring inversion. This results in a dynamic equilibrium between multiple conformations, most commonly the 4C1 (chair), 1C4 (chair), and various skew-boat conformations.[1][2] The relative populations of these conformers are influenced by factors such as the nature and orientation of substituents, as well as the solvent environment.[3]
Q2: What are the primary experimental techniques for studying altropyranoside conformation?
The principal experimental techniques for elucidating the conformational landscape of altropyranosides are Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).[1][2] NMR, particularly the analysis of proton-proton coupling constants (3JHH), provides detailed information about the dihedral angles within the pyranose ring.[4] VCD is a powerful complementary technique for assigning dynamic equilibria of monosaccharide conformations and distinguishing between anomers.[1][2] While X-ray crystallography can provide definitive solid-state structures, obtaining high-quality crystals of flexible carbohydrates can be challenging.[5][6][7][8]
Q3: How can computational methods aid in the conformational analysis of altropyranosides?
Computational methods, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are invaluable tools that complement experimental data.[9] MD simulations can explore the conformational space of altropyranosides, providing insights into the relative energies and populations of different conformers.[9] DFT calculations are particularly useful for predicting VCD spectra, which can then be compared with experimental data to validate conformational assignments.[10]
Troubleshooting Guides
NMR Spectroscopy
Issue: Overlapping proton signals in the 1H NMR spectrum.
Overlapping signals are a common issue in the 1H NMR spectra of carbohydrates, complicating the extraction of coupling constants and accurate integration.
-
Solution 1: Change the NMR solvent. Different solvents can induce changes in chemical shifts, potentially resolving overlapping peaks. For example, spectra recorded in benzene-d6 (B120219) often show different dispersion compared to those in chloroform-d3 or D2O.[11]
-
Solution 2: Acquire 2D NMR spectra. Two-dimensional techniques such as COSY, TOCSY, HSQC, and HMBC can help to resolve individual spin systems and assign protons and carbons, even in crowded spectral regions.[12]
-
Solution 3: Vary the temperature. For molecules exhibiting dynamic exchange between conformers, variable temperature NMR studies can sometimes simplify spectra or provide thermodynamic information about the conformational equilibrium.
Issue: Difficulty in assigning specific conformations based on coupling constants.
The relationship between 3JHH values and dihedral angles is not always straightforward, especially in a dynamic equilibrium.
-
Solution: Use established Karplus relationships and reference data. Compare experimentally measured coupling constants to theoretical values for idealized chair and boat conformations. A combination of experimental data and computational modeling is often necessary for accurate assignment.[4]
Quantitative Data Summary
Table 1: Typical 1H-1H Vicinal Coupling Constants (3JHH) for Pyranoside Ring Protons in Idealized Chair Conformations.
| Proton Relationship | Dihedral Angle (approx.) | Typical 3JHH (Hz) |
| axial-axial | 180° | 7 - 9 |
| axial-equatorial | 60° | 1 - 5 |
| equatorial-equatorial | 60° | 1 - 5 |
Note: These values are approximate and can be influenced by substituent electronegativity and other geometric distortions.[13]
Experimental Protocols
Protocol 1: Conformational Analysis of Altropyranosides by NMR Spectroscopy
This protocol outlines the key steps for acquiring and analyzing NMR data to determine the conformational preferences of an altropyranoside.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified altropyranoside derivative in 0.5-0.6 mL of an appropriate deuterated solvent (e.g., D2O, CDCl3, DMSO-d6).
-
Filter the sample into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to assess sample purity and spectral dispersion.
-
Acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, useful for assigning substituents and linkage positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations, providing information on the spatial proximity of protons and aiding in conformational analysis.
-
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Carefully measure the vicinal proton-proton coupling constants (3JHH) from the high-resolution 1D 1H spectrum or from cross-peaks in 2D spectra.
-
Analyze the magnitudes of the 3JHH values to infer dihedral angles and propose the dominant solution-state conformation(s).
-
Integrate signals in the 1H NMR spectrum to determine the relative populations of different conformers if they are in slow exchange on the NMR timescale.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurocarb2025.com [eurocarb2025.com]
- 3. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum-structure relationship in carbohydrate vibrational circular dichroism and its application to glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of α-D-Altropyranose Anomers
Welcome to the technical support center for the purification of α-D-altropyranose anomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this aldohexose sugar.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying α-D-altropyranose?
The main difficulty in purifying α-D-altropyranose lies in the phenomenon of mutarotation. In solution, the α- and β-anomers of D-altropyranose exist in a dynamic equilibrium.[1][2] This interconversion can lead to chromatographic issues such as peak broadening or the appearance of multiple peaks for a single compound, making it challenging to isolate a pure anomer.
Q2: How can I identify the α- and β-anomers of D-altropyranose?
The most reliable method for anomer identification is ¹H NMR spectroscopy. The anomeric proton (H-1) of the α- and β-anomers will have distinct chemical shifts and coupling constants (³JH1,H2). Generally, for pyranose sugars in a chair conformation, the anomeric proton in the α-anomer is axial, leading to a downfield chemical shift and a smaller coupling constant compared to the equatorial anomeric proton of the β-anomer.
Q3: How can I suppress anomer separation during HPLC analysis?
To obtain a single, sharp peak representing the equilibrium mixture of D-altropyranose anomers, you can:
-
Increase the column temperature: Operating the HPLC column at an elevated temperature (e.g., 70-80 °C) accelerates the rate of mutarotation. When the interconversion is rapid compared to the chromatographic separation time, the two anomers elute as a single peak.
-
Use a high pH mobile phase: A basic mobile phase (pH > 10) also increases the rate of mutarotation, leading to the coalescence of the anomeric peaks.
Q4: What are the options for detectors in the HPLC analysis of D-altropyranose?
Since D-altropyranose lacks a strong UV chromophore, standard UV detectors are not ideal for underivatized analysis. More suitable detectors include:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the eluent.
-
Pulsed Amperometric Detector (PAD): A highly sensitive and selective detector for carbohydrates, especially when used with high-performance anion-exchange chromatography (HPAEC).
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than RI and is compatible with gradient elution.
-
Fluorescence Detector: This can be used if the sugar is derivatized with a fluorescent tag prior to analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak splitting or broad peaks in HPLC | 1. Slow mutarotation on the column: The interconversion between α- and β-anomers is slow relative to the separation time. 2. Co-elution with an impurity: The peak may not be a single component. | 1a. Increase column temperature: Raise the temperature to 70-80 °C to accelerate mutarotation and merge the anomeric peaks. 1b. Increase mobile phase pH: Use a basic mobile phase (pH > 10) to speed up anomer interconversion. 2. Optimize chromatographic conditions: Modify the mobile phase composition or gradient to improve resolution. Analyze the fractions by mass spectrometry or NMR to identify the components. |
| Low yield of purified α-D-altropyranose | 1. Incomplete separation from the β-anomer. 2. Loss of material during crystallization. 3. Degradation of the sugar during purification. | 1. Optimize preparative HPLC conditions: Use a column with high selectivity for anomers and a mobile phase that provides good resolution. Consider recycling HPLC for improved separation. 2. Optimize crystallization: Carefully select the solvent system and control the rate of cooling or evaporation. Use seeding to promote the crystallization of the desired anomer. 3. Use mild purification conditions: Avoid harsh pH and high temperatures if sugar degradation is suspected. |
| Difficulty in obtaining crystals of α-D-altropyranose | 1. Inappropriate solvent system. 2. Presence of impurities that inhibit crystallization. 3. Supersaturation not achieved. | 1. Screen different solvents: Experiment with various solvents and anti-solvents. Methanol is often a good starting point for crystallizing sugars. 2. Ensure high purity of the starting material: Use highly purified D-altropyranose for crystallization. 3. Slowly increase the concentration: Use slow evaporation of the solvent or the vapor diffusion method to gradually reach supersaturation. |
Experimental Protocols
Protocol 1: Analytical HPLC of D-Altrose using HPAEC-PAD
This method is suitable for the sensitive detection and quantification of underivatized D-altrose.
Instrumentation:
-
High-Performance Anion-Exchange Chromatograph
-
Pulsed Amperometric Detector with a gold working electrode
Chromatographic Conditions:
| Parameter | Value |
| Column | Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series) |
| Mobile Phase | Sodium hydroxide (B78521) (NaOH) solution (e.g., 100 mM) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | Pulsed Amperometry |
Procedure:
-
Prepare the mobile phase by diluting a stock solution of NaOH with deionized water.
-
Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the D-altropyranose sample in deionized water.
-
Inject the sample and run the analysis.
Protocol 2: Determination of Anomeric Configuration by ¹H NMR Spectroscopy
This protocol allows for the unambiguous assignment of the α- and β-anomers of D-altropyranose.
Materials:
-
D-altropyranose sample (anomeric mixture or purified anomer)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (400 MHz or higher is recommended)
Procedure:
-
Dissolve 5-10 mg of the D-altropyranose sample in approximately 0.6 mL of D₂O in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the anomeric protons (H-1), which typically appear in the region of δ 4.5-5.5 ppm.
-
Measure the chemical shift (δ) and the coupling constant (³JH1,H2) for each anomeric signal.
Expected ¹H NMR Data for D-Altropyranose Anomers:
| Anomer | Anomeric Proton (H-1) Orientation | Expected Chemical Shift (δ) | Expected Coupling Constant (³JH1,H2) |
| α-D-Altropyranose | Axial | Further downfield (higher ppm) | Small (typically 2-4 Hz) |
| β-D-Altropyranose | Equatorial | Further upfield (lower ppm) | Large (typically 7-9 Hz) |
Data Presentation
Table 1: Comparison of HPLC Conditions for D-Altrose Analysis
| Parameter | HPAEC-PAD | RP-HPLC with Derivatization |
| Principle | Anion-exchange of underivatized sugar | Reversed-phase of fluorescently labeled sugar |
| Column | Anion-exchange (e.g., Dionex CarboPac™) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | NaOH solution | Acetonitrile/water gradient |
| Detection | Pulsed Amperometry | Fluorescence |
| Sensitivity | High | Very High |
| Anomer Separation | Can be achieved or suppressed | Typically analyzed as a single peak after derivatization |
Visualizations
Mutarotation of D-Altropyranose
Caption: The equilibrium between α-D-altropyranose, its open-chain form, and β-D-altropyranose in solution.
Troubleshooting Workflow for Peak Splitting in HPLC
Caption: A decision tree for troubleshooting peak splitting during the HPLC analysis of sugars.
References
Technical Support Center: Synthesis of α-D-Altropyranose
Welcome to the technical support center for the synthesis of α-D-Altropyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to α-D-Altropyranose?
A1: The most prevalent methods for synthesizing α-D-Altropyranose and its derivatives involve the epimerization of a more common sugar at the C-3 position. A widely used starting material is methyl α-D-glucopyranoside, which undergoes a two-step oxidation-reduction sequence to invert the stereochemistry at C-3. Another key method is the Lattrell-Dax epimerization, which involves the inversion of a triflate intermediate.
Q2: I am observing a low yield of the desired 3-keto intermediate after the oxidation step. What could be the cause?
A2: Low yields during the oxidation of the C-3 hydroxyl group (e.g., using Swern oxidation) can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by ensuring the use of a sufficient excess of the oxidizing agent and allowing for adequate reaction time. Additionally, the reaction is sensitive to temperature; maintaining a low temperature (typically -78 °C) is crucial to prevent the decomposition of the activated DMSO reagent and other side reactions. Moisture in the reaction can also quench the active oxidant, so ensure all glassware and reagents are scrupulously dry.
Q3: During the reduction of the 3-keto intermediate, I am getting a mixture of epimers. How can I improve the stereoselectivity for the altro- configuration?
A3: The stereochemical outcome of the reduction of the 3-keto intermediate is highly dependent on the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents, such as sodium triacetoxyborohydride (B8407120), tend to approach from the less hindered face, which can favor the formation of the desired altropyranoside. The choice of protecting groups on the sugar can also influence the direction of hydride attack. It is recommended to screen different reducing agents and reaction conditions to optimize the stereoselectivity.
Q4: I am having trouble with the removal of protecting groups at the final stage. What are some common issues and solutions?
A4: The choice of protecting groups and their subsequent removal is a critical aspect of carbohydrate synthesis. Incomplete deprotection can result from using insufficiently strong deprotection reagents or short reaction times. Conversely, harsh deprotection conditions can lead to the degradation of the target molecule or the formation of anhydro byproducts. It is essential to employ an orthogonal protecting group strategy, where each type of protecting group can be removed under specific conditions without affecting the others. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Formation of Malodorous Byproducts During Swern Oxidation
-
Symptom: A strong, unpleasant smell of rotten cabbage (dimethyl sulfide) is emanating from the reaction.
-
Cause: Dimethyl sulfide (B99878) is an inherent byproduct of the Swern oxidation.[1][2]
-
Solution:
-
Perform in a Fume Hood: Always conduct the Swern oxidation and the subsequent work-up in a well-ventilated fume hood.[2]
-
Quenching: After the reaction is complete, quench the excess reagents and byproducts by adding an oxidizing agent like bleach (sodium hypochlorite) or Oxone® to the reaction waste. This will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.[2]
-
Glassware Decontamination: Rinse all glassware that came into contact with dimethyl sulfide with bleach solution before washing.
-
Issue 2: Incomplete Oxidation to the 3-Keto Intermediate
-
Symptom: TLC or NMR analysis of the crude product shows the presence of a significant amount of starting material (the C-3 alcohol).
-
Cause:
-
Insufficient oxidizing agent.
-
Reaction temperature was not maintained at a low enough level, leading to the decomposition of the active oxidant.
-
Presence of moisture in the reaction.
-
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the activating agent (e.g., oxalyl chloride) and DMSO are used relative to the alcohol.
-
Temperature Control: Maintain the reaction temperature at -78 °C using a dry ice/acetone bath.
-
Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware to exclude moisture.
-
Issue 3: Low Stereoselectivity in the Reduction Step
-
Symptom: ¹H NMR analysis of the product mixture shows signals corresponding to both the desired D-altro isomer and the starting D-gluco or D-allo epimer.
-
Cause: The reducing agent is not selective enough in its hydride delivery to the 3-keto intermediate.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, but its selectivity can be moderate.[3][4] Consider using a bulkier reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or L-Selectride®, which can offer higher stereoselectivity due to steric hindrance.
-
Protecting Group Influence: The steric bulk of the protecting groups on the pyranose ring can direct the approach of the hydride. Consider how the protecting groups might influence the conformation of the ring and the accessibility of the two faces of the carbonyl.
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Data Presentation
| Reaction Step | Reagents | Typical Yield (%) | Common Byproducts | Reference |
| Oxidation of C-3 OH | DMSO, Oxalyl Chloride, Et₃N (Swern) | 85-95 | Dimethyl sulfide, CO, CO₂, Et₃NHCl | [1][2] |
| Reduction of 3-keto | NaBH₄ | 70-85 (mixture of epimers) | D-gluco/allo epimer | [3][4] |
| Reduction of 3-keto | NaBH(OAc)₃ | >90 (improved stereoselectivity) | Minor amounts of D-gluco/allo epimer | N/A |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose (3-Keto Intermediate)
This protocol is a representative procedure for the Swern oxidation of a protected methyl α-D-glucopyranoside.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: Add oxalyl chloride (1.2 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.). Stir the mixture for 30 minutes at -78 °C.
-
Addition of Alcohol: Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq.) in anhydrous DCM and add it dropwise to the activated DMSO solution over 30 minutes, maintaining the temperature at -78 °C.
-
Oxidation: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Add triethylamine (B128534) (5.0 eq.) dropwise to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-keto intermediate.
Protocol 2: Stereoselective Reduction to Methyl 4,6-O-benzylidene-α-D-altropyranoside
This protocol describes a general procedure for the stereoselective reduction of the 3-keto intermediate.
-
Preparation: Dissolve the 3-keto intermediate (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Reduction: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the chosen reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired α-D-altropyranoside from any unreacted starting material and other stereoisomers.
Visualizations
Caption: General experimental workflow for the synthesis of α-D-Altropyranose.
Caption: Common side reactions in the synthesis of α-D-Altropyranose.
References
Technical Support Center: Scaling Up α-D-Altropyranose Production
Welcome to the technical support center for the synthesis and scale-up of α-D-Altropyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the production of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of D-Altrose?
A1: D-Altrose is an unnatural monosaccharide and is typically synthesized from more readily available sugars.[1] Common starting materials include D-galactose, D-fucose, and levoglucosenone (B1675106).[2][3] One patented method describes the synthesis of D-altrose from levoglucosenone in a three-step process.[4]
Q2: How can I control the stereoselectivity to obtain the α-anomer of D-Altropyranose?
A2: Achieving high α-selectivity in glycosylation is a common challenge in carbohydrate synthesis.[5] The stereochemical outcome is influenced by several factors, including the choice of protecting groups on the glycosyl donor, the solvent, and the reaction temperature.[6] The use of a non-participating protecting group at the C-2 position of the glycosyl donor generally favors the formation of the α-glycoside.[7]
Q3: What is the role of protecting groups in α-D-Altropyranose synthesis?
A3: Protecting groups are crucial in carbohydrate synthesis to mask reactive hydroxyl groups and ensure that the reaction occurs only at the desired position.[8][9] They can also influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.[6] An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex oligosaccharide synthesis.[8]
Q4: My glycosylation reaction is not going to completion. What are the likely causes?
A4: Incomplete glycosylation reactions can be due to several factors. Initial checks should include verifying the purity and dryness of the glycosyl donor, acceptor, and any activators, as moisture can inhibit the reaction. The reaction temperature is also a critical parameter that needs to be carefully controlled. In some cases, the glycosyl donor may be decomposing under the reaction conditions, which might necessitate the use of a milder activator or lower temperatures.
Q5: I am observing multiple products on my TLC plate. What could be the reason?
A5: The formation of multiple products can be attributed to the formation of both α and β anomers, side reactions such as the hydrolysis of the starting materials, or the formation of orthoester byproducts.[7] Careful analysis of the TLC plate, including co-spotting with the starting materials, can help in identifying the different spots.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling-up of α-D-Altropyranose production.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Glycosylation Product | Inefficient activation of the glycosyl donor. | - Ensure the activator is fresh and used in the correct stoichiometric amount.- Consider using a more powerful activator system (e.g., NIS/TfOH).- Optimize the reaction temperature; some activations require very low temperatures.[10] |
| Decomposition of the glycosyl donor or acceptor. | - Perform control experiments to check the stability of the starting materials under the reaction conditions.- Use a milder activator or reaction conditions. | |
| Poor α-Stereoselectivity | Participation of the C-2 protecting group. | - Use a non-participating protecting group at the C-2 position (e.g., benzyl (B1604629) ether) to favor the α-anomer.[7] |
| Solvent effects. | - Ethereal solvents like diethyl ether or THF can sometimes favor the formation of α-glycosides. | |
| Difficulty in Product Purification | Co-elution of the product with byproducts or starting materials. | - Optimize the solvent system for column chromatography. A gradient elution may be more effective.[7]- Consider using alternative purification techniques such as preparative HPLC or crystallization. |
| Presence of highly polar impurities. | - A thorough aqueous work-up can help remove some polar impurities before chromatography. | |
| Protecting Group Migration | Use of certain protecting groups under acidic or basic conditions. | - Acyl groups (e.g., acetyl, benzoyl) can be prone to migration. Consider using more stable protecting groups like benzyl ethers.- Carefully control the pH during the reaction and work-up. |
| Inconsistent Results on a Larger Scale | Inefficient heat and mass transfer in larger reaction vessels. | - Ensure efficient stirring to maintain a homogeneous reaction mixture.- Monitor the internal reaction temperature carefully, as exothermic reactions can be more pronounced on a larger scale.- Consider a gradual addition of reagents to control the reaction rate. |
Experimental Protocols
The following is a generalized protocol for the synthesis of a protected α-D-Altropyranoside, which can be adapted for specific target molecules. This protocol is based on common glycosylation methods described in the literature.
1. Preparation of the Glycosyl Donor (e.g., a Glycosyl Trichloroacetimidate)
-
Dissolve the fully protected altropyranose (with a free anomeric hydroxyl group) in anhydrous dichloromethane (B109758) (DCM).
-
Add trichloroacetonitrile (B146778) (typically 1.5-2 equivalents).
-
Cool the reaction mixture to 0 °C and add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the glycosyl trichloroacetimidate (B1259523) donor.
2. Glycosylation Reaction
-
Dissolve the glycosyl donor and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to -78 °C).
-
Add the activator (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), typically 0.1-0.2 equivalents) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine (B128534) or pyridine.
-
Filter the reaction mixture, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
3. Deprotection
The choice of deprotection method depends on the protecting groups used.
-
Benzyl Ethers: Catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere) is a common method for removing benzyl ethers.
-
Acyl Groups (e.g., Acetyl, Benzoyl): Base-catalyzed saponification (e.g., using sodium methoxide (B1231860) in methanol) is typically used to remove acyl groups.
-
Silyl (B83357) Ethers: Fluoride-containing reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are used for the removal of silyl ethers.
Data Presentation
The following tables summarize typical conditions and outcomes for glycosylation reactions. The actual results will vary depending on the specific substrates and protecting groups used.
Table 1: Influence of C-2 Protecting Group on Stereoselectivity
| C-2 Protecting Group | Typical α:β Ratio | Notes |
| Acetyl (Participating) | 1:10 - 1:20 | The acetyl group participates in the reaction, leading to the formation of a dioxolanium ion intermediate, which directs the incoming nucleophile to the β-face. |
| Benzyl (Non-participating) | 5:1 - 10:1 | The absence of a participating group allows for the anomeric effect to favor the formation of the α-glycoside. |
| 2,2-Dimethyl-4-azidobutanoate (AzDMB) | Varies | A newer protecting group that can be removed under mild reductive conditions.[11] |
Table 2: Common Activators for Glycosylation
| Activator | Typical Reaction Temperature | Notes |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | -78 °C to 0 °C | A highly effective and commonly used Lewis acid activator. |
| N-Iodosuccinimide/Triflic acid (NIS/TfOH) | -40 °C to 0 °C | A powerful activator system, particularly for thioglycoside donors. |
| Boron trifluoride etherate (BF₃·OEt₂) | -20 °C to room temperature | A versatile Lewis acid activator. |
Visualizations
Caption: General workflow for the chemical synthesis of α-D-Altropyranose.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. D-Altrose - general description and application - Georganics [georganics.sk]
- 4. US5410038A - method of preparing D-altrose - Google Patents [patents.google.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Stability of α-D-Altropyranose Derivatives
Welcome to the technical support center for α-D-altropyranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the stability of these unique carbohydrate molecules.
Frequently Asked questions (FAQs)
Q1: What are the primary stability concerns for α-D-altropyranose derivatives?
The primary stability concerns for α-D-altropyranose derivatives revolve around their unique stereochemistry. The α-anomer places the anomeric substituent in an axial orientation in the most common 4C1 chair conformation. This, coupled with the axial hydroxyl group at C3, can lead to steric and electronic effects that influence glycosidic bond stability. Furthermore, D-altrose derivatives are known for their conformational flexibility, often existing as a mixture of 4C1, 1C4, and skew conformations in solution.[1][2] This conformational equilibrium can impact reactivity and stability.
Q2: How does the stability of α-D-altropyranose derivatives compare to other common hexopyranosides like glucose or galactose derivatives?
Direct quantitative comparisons of hydrolysis rates for a wide range of α-D-altropyranose derivatives are not extensively documented in the literature. However, based on general principles of glycosidic bond stability, some qualitative comparisons can be made. Glycosides with a higher number of axial groups tend to be more reactive due to the relief of steric strain upon hydrolysis.[3] Given that the α-D-altropyranose configuration in a 4C1 chair has three axial hydroxyl groups (at C1, C3, and C4), it can be inferred that its derivatives might be more labile compared to the more stable β-D-glucopyranosides, which have all equatorial substituents.
Q3: What are the expected degradation pathways for α-D-altropyranose derivatives?
Under acidic conditions, the primary degradation pathway is expected to be hydrolysis of the glycosidic bond, leading to the release of the aglycone and the free altropyranose sugar. The mechanism involves protonation of the glycosidic oxygen followed by cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate. In basic conditions, degradation is less common for O-glycosides unless there are base-labile protecting groups. However, at elevated temperatures and extreme pH, further degradation of the liberated altrose sugar can occur, potentially leading to a complex mixture of smaller acidic and carbonyl compounds.
Q4: Are there any specific handling and storage recommendations to enhance the stability of α-D-altropyranose derivatives?
To ensure the long-term stability of α-D-altropyranose derivatives, it is recommended to:
-
Store at low temperatures: Whenever possible, store samples at -20°C or -80°C, especially for long-term storage.
-
Use aprotic solvents: For storage in solution, use dry, aprotic solvents to minimize hydrolysis.
-
Control pH: Avoid strongly acidic or basic conditions during experiments and in storage buffers. Neutral or slightly acidic pH is generally preferred.
-
Use of Protecting Groups: For multi-step syntheses, appropriate protecting groups on the hydroxyl moieties can enhance stability towards various reagents and purification conditions.[4][5][6][7]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Suggestions |
| Unexpected degradation of the compound during reaction or workup. | Acidic or basic conditions: The reaction or workup conditions may be too acidic or basic, leading to glycosidic bond cleavage. Elevated temperature: High temperatures can accelerate degradation. Inappropriate solvent: Protic solvents (e.g., water, methanol) can participate in hydrolysis. | 1. pH control: Use buffered solutions or non-acidic/basic reagents where possible. Quench reactions carefully to neutralize any acidic or basic components. 2. Temperature management: Perform reactions at the lowest effective temperature. Avoid prolonged heating. 3. Solvent choice: Use anhydrous aprotic solvents when feasible. If protic solvents are necessary, minimize reaction time and temperature. |
| Multiple spots on TLC or multiple peaks in HPLC for a purified compound. | Anomerization: If the anomeric position is unprotected, interconversion between α and β anomers can occur in solution, especially under basic or acidic conditions. Conformational isomers: The inherent flexibility of the altropyranose ring can sometimes lead to the presence of multiple conformers in equilibrium, which might be distinguishable under certain chromatographic conditions.[1] Degradation: The compound may be degrading on the stationary phase (e.g., silica (B1680970) gel). | 1. Anomeric protection: If the synthetic route allows, protect the anomeric hydroxyl group to prevent anomerization. 2. NMR analysis: Use 1H NMR to confirm if the multiple signals correspond to anomers or conformers. 3. Chromatographic conditions: For TLC, use a neutral solvent system. For HPLC, try different columns (e.g., C18, HILIC) and mobile phases. Buffering the mobile phase can sometimes improve peak shape. Consider derivatization to lock the conformation. |
| Low yield in glycosylation reactions to form α-D-altrosides. | Steric hindrance: The axial orientation of the incoming nucleophile at the anomeric carbon can be sterically hindered. Donor reactivity: The choice of glycosyl donor and activating conditions is crucial. Conformational effects: The conformational equilibrium of the altropyranosyl donor can influence its reactivity. | 1. Optimize reaction conditions: Screen different glycosyl donors (e.g., trichloroacetimidates, glycosyl bromides), activators, and temperatures. 2. Use of participating groups: A participating protecting group at C2 (e.g., acetyl, benzoyl) can help direct the stereochemical outcome, although this typically favors the formation of 1,2-trans glycosides (β-anomers for altrose). For α-glycosides, non-participating groups (e.g., benzyl, silyl) are generally used. 3. Solvent effects: The choice of solvent can influence the reactivity and stereoselectivity of glycosylation reactions. |
| Difficulty in purifying α-D-altropyranose derivatives. | High polarity: The multiple hydroxyl groups make these compounds very polar, leading to poor solubility in many organic solvents and strong retention on silica gel. Co-elution of isomers: Anomers or other stereoisomers can be difficult to separate. | 1. Chromatographic techniques: Consider using reversed-phase chromatography for more polar compounds or Hydrophilic Interaction Liquid Chromatography (HILIC). 2. Derivatization: Protecting the hydroxyl groups as less polar derivatives (e.g., acetates, silyl (B83357) ethers) can improve chromatographic behavior on normal phase silica gel. 3. Crystallization: If possible, crystallization can be a highly effective purification method. |
Data Presentation
Table 1: Qualitative Comparison of Factors Influencing Glycosidic Bond Stability
| Factor | α-D-Altropyranoside (4C1 chair) | β-D-Glucopyranoside (4C1 chair) | General Impact on Stability |
| Anomeric Configuration | Axial | Equatorial | Axial anomers are often more sterically hindered and can be more labile. |
| Number of Axial Substituents (non-H) | 4 (including aglycone) | 1 (aglycone) | A higher number of axial substituents can increase ground-state energy, potentially leading to faster hydrolysis.[3] |
| Conformational Flexibility | High (4C1, 1C4, skew)[1] | Low (predominantly 4C1) | High flexibility can present multiple conformations for reaction, potentially influencing reactivity and stability. |
| Electronic Effects of Substituents | Dependent on the nature and orientation of substituents. | Dependent on the nature and orientation of substituents. | Electron-withdrawing groups can influence the stability of the oxocarbenium ion intermediate formed during hydrolysis.[8] |
Note: This table provides a qualitative comparison based on general principles of carbohydrate chemistry. Actual stability will depend on the specific derivative and the experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study for an α-D-Altropyranose Derivative
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an α-D-altropyranose derivative under various stress conditions.[9][10][11][12][13]
Objective: To identify potential degradation products and degradation pathways, and to establish a stability-indicating analytical method.
Materials:
-
α-D-Altropyranose derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer solutions (pH 4, 7, 9)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the α-D-altropyranose derivative in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid sample and the stock solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the samples at regular intervals.
-
-
Photostability:
-
Expose the solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep control samples in the dark at the same temperature.
-
Analyze the exposed and control samples after a defined exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
-
Mandatory Visualization
References
- 1. eurocarb2025.com [eurocarb2025.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agroipm.cn [agroipm.cn]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. Side Chain Conformation Restriction in the Catalysis of Glycosidic Bond Formation by Leloir Glycosyltransferases, Glycoside Phosphorylases, and Transglycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Alpha-D-Altropyranose Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alpha-D-Altropyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges of working with this sugar and minimize the formation of unwanted by-products in your reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Multiple Spots on TLC After Acetylation
Question: I performed an acetylation of this compound using acetic anhydride (B1165640) and pyridine (B92270), but my TLC shows multiple product spots. What are the likely by-products and how can I achieve a single product?
Answer:
The presence of multiple spots on your TLC plate after acetylation suggests incomplete reaction or the formation of various partially acetylated isomers and anomers. Due to the conformational flexibility of the altropyranose ring, the reactivity of its hydroxyl groups can be less predictable than in more common sugars like glucose.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction: | Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC until the starting material spot disappears completely. Use a larger excess of the acetylating agent and base. |
| Formation of Anomers: | The initial material may be a mix of alpha and beta anomers. While acetylation of the hydroxyl groups proceeds, the anomeric position can also react, leading to a mixture of per-O-acetylated α- and β-altropyranosides. Starting with a pure anomer of altropyranose is recommended if anomerically pure product is required. |
| Acyl Migration: | Under certain conditions (e.g., presence of base and prolonged reaction times), acetyl groups can migrate between adjacent hydroxyl groups, leading to a mixture of constitutional isomers. It is advisable to use milder reaction conditions and shorter reaction times if acyl migration is suspected. |
| Formation of Furanose Forms: | Although less common for hexoses in a pyranose starting configuration, ring contraction to a furanose form followed by acetylation can occur, leading to a complex mixture of products. |
Experimental Protocol: Per-O-acetylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add acetic anhydride (a minimum of 5 equivalents, one for each hydroxyl group) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Once the reaction is complete, quench by slowly adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Issue 2: Low Yield and By-product Formation in Glycosylation Reactions
Question: I am attempting to glycosylate a protected this compound donor and am observing low yields of the desired glycoside along with several by-products. How can I improve the outcome of my reaction?
Answer:
Glycosylation reactions with altropyranose donors are challenging due to the presence of axial hydroxyl groups, which can affect reactivity and stereoselectivity. The conformational equilibrium of the altropyranose ring also plays a significant role.
Potential By-products and Mitigation Strategies:
| By-product | Mitigation Strategy |
| Orthoester Formation: | This is a common by-product when using donors with a participating protecting group at C-2 (e.g., acetate, benzoate). To minimize orthoester formation, use non-participating protecting groups like benzyl (B1604629) or silyl (B83357) ethers at the C-2 position. Alternatively, reaction conditions can be optimized (e.g., using specific activators or lower temperatures). |
| Glycal Formation (Elimination): | Elimination of the anomeric leaving group can lead to the formation of a glycal by-product. This is more likely with poor nucleophiles or under strongly activating conditions. Use of a less reactive activating system or a more nucleophilic acceptor can reduce glycal formation. |
| Anomeric Mixture (α/β): | The stereochemical outcome of glycosylation is highly dependent on the protecting groups, the solvent, the temperature, and the nature of the donor and acceptor. For altropyranose, the diaxial arrangement of H-1 and H-2 in the α-anomer can influence the stereoselectivity. A thorough optimization of reaction conditions is necessary to favor the desired anomer. The use of participating protecting groups at C-2 generally favors the formation of 1,2-trans-glycosides. |
| Products from Donor Hydrolysis or Decomposition: | If the reaction conditions are not strictly anhydrous, the glycosyl donor can be hydrolyzed. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere. |
Experimental Workflow for Optimizing Glycosylation
Caption: A workflow for troubleshooting and optimizing glycosylation reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective protection of this compound difficult?
A1: The regioselective protection of this compound is challenging due to its unique stereochemistry. In its most stable chair conformation (¹C₄), it has three axial hydroxyl groups (at C-1, C-2, and C-4 in the alpha anomer) and two equatorial hydroxyl groups (at C-3 and C-6). The similar reactivity of the equatorial hydroxyl groups and the steric hindrance of the axial ones can make it difficult to selectively protect a single hydroxyl group. The conformational flexibility of the altropyranose ring further complicates selective reactions, as different conformers may present different hydroxyl group accessibilities.[1]
Q2: What are common by-products in the synthesis of 3-azido-3-deoxy-alpha-D-altropyranose?
A2: The synthesis of 3-azido-3-deoxy-alpha-D-altropyranose typically proceeds via nucleophilic substitution of a suitable leaving group (e.g., triflate or tosylate) at the C-3 position with an azide (B81097) salt. Potential by-products can arise from elimination reactions, leading to the formation of unsaturated sugar derivatives, especially if the reaction conditions are too harsh or if there is significant steric hindrance. In a related synthesis of a 3-amino-3-deoxy-altropyranoside derivative through reductive amination of a 3-keto intermediate, several by-products were identified. These included monoaminated analogs and 3'-cyano-3'-hydroxy structures, which arose from incomplete reaction and side reactions with the cyanoborohydride reagent.[2]
Q3: How does the conformational equilibrium of this compound affect its reactivity?
A3: this compound and its derivatives are known to exist in equilibrium between different chair and boat conformations due to the small energy difference between them.[1] The predominant conformation can be influenced by the solvent and the nature of the protecting groups. This conformational flexibility means that the orientation (axial or equatorial) of the hydroxyl groups can change, which in turn affects their reactivity. An axial hydroxyl group is generally less reactive than an equatorial one due to steric hindrance. Therefore, the position of the conformational equilibrium will dictate which hydroxyl groups are more accessible for reaction, influencing the regioselectivity and the rate of reaction.
Logical Relationship for Troubleshooting By-product Formation
References
Validation & Comparative
Conformational Energy Landscape of D-Altropyranose Anomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the conformational energetics of monosaccharides is paramount for predicting molecular interactions and designing effective therapeutics. This guide provides an objective comparison of the conformational energies of Alpha-D-Altropyranose and Beta-D-Altropyranose, supported by available experimental and computational data.
D-Altrose, a C3 epimer of D-allose, exhibits distinct conformational preferences in its alpha and beta anomeric forms. These preferences, dictated by the orientation of the anomeric hydroxyl group and subsequent stereoelectronic effects, have a profound impact on their three-dimensional structures and, consequently, their biological activities. While extensive quantitative data for D-altropyranose remains less prevalent in the literature compared to more common hexoses like glucose, a consistent picture emerges from spectroscopic and computational investigations.
Comparative Analysis of Conformational Energies
The conformational landscape of pyranose rings is dominated by two low-energy chair conformations, designated as 4C1 and 1C4. The relative energies of these conformers determine the predominant shape of the sugar in solution. For D-altropyranose, the anomeric configuration plays a crucial role in dictating the equilibrium between these chair forms.
| Anomer | Predominant Conformation(s) | Relative Conformational Energy (4C1 vs. 1C4) |
| This compound | Primarily 4C1 | 4C1 is significantly more stable. |
| Beta-D-Altropyranose | Dynamic equilibrium between 4C1 and 1C4 | The energy difference is minimal, suggesting a nearly equal population of both conformers.[1] |
Key Findings from Experimental and Computational Studies
This compound: Spectroscopic analyses, particularly Vibrational Circular Dichroism (VCD), indicate that the alpha anomer of D-altropyranose derivatives predominantly adopts the 4C1 chair conformation in solution.[1] This suggests a significant energy barrier to ring inversion to the 1C4 form, making the 4C1 conformer the most stable and populated species.
Beta-D-Altropyranose: In contrast, the beta anomer displays a remarkable conformational flexibility. Studies have revealed that Beta-D-Altropyranose exists as an "equally weighted conformational dynamic between the complementary chairs 4C1 and 1C4".[1] This implies that the free energy difference between these two conformations is close to zero, allowing for a dynamic equilibrium where both chair forms are significantly populated at room temperature.
Experimental and Methodological Approaches
The determination of monosaccharide conformations and their relative energies relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for studying the stereochemistry of chiral molecules in solution.[3][4][5][6]
-
Methodology: A sample of the D-altropyranose anomer is dissolved in a suitable solvent (e.g., D2O or DMSO). The VCD spectrum is recorded on a specialized spectrometer that measures the differential absorption of left and right circularly polarized infrared light.[5] The resulting spectrum, which contains characteristic positive and negative bands, is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental spectrum to spectra calculated for different conformations (e.g., 4C1 and 1C4), the predominant conformation(s) in solution can be identified.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a cornerstone of conformational analysis for carbohydrates.[7]
-
Methodology: 1H and 13C NMR spectra of the D-altropyranose anomers are acquired in a suitable deuterated solvent. Key parameters for conformational analysis include vicinal proton-proton coupling constants (3JH,H) and one-bond carbon-proton coupling constants (1JC,H).[8] The magnitudes of these coupling constants are related to the dihedral angles between the coupled nuclei, which are in turn dependent on the ring conformation. By analyzing these coupling constants, often in conjunction with molecular modeling, the populations of different chair conformers can be estimated.
-
Computational Methodologies
-
Density Functional Theory (DFT) Calculations: DFT is a widely used quantum mechanical method for calculating the structures and energies of molecules.[9]
-
Methodology: The 3D structures of the different conformations (4C1, 1C4, and other possible conformers) of Alpha- and Beta-D-Altropyranose are built in silico. Geometry optimization and energy calculations are then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[10] These calculations yield the relative electronic energies and, with further analysis of vibrational frequencies, the Gibbs free energies of the different conformers. The results can predict the most stable conformation and the energy differences between them.[9][11]
-
Logical Relationships in Conformational Analysis
The following diagram illustrates the workflow for determining the conformational energy and predominant structures of D-altropyranose anomers.
Conclusion
The conformational analysis of Alpha- and Beta-D-Altropyranose reveals distinct energetic landscapes for the two anomers. The alpha anomer exhibits a strong preference for the 4C1 chair conformation, indicating a significant energetic penalty for ring inversion. In contrast, the beta anomer is characterized by a dynamic equilibrium between the 4C1 and 1C4 conformations, suggesting a very small energy difference between these two forms. This inherent flexibility of the beta anomer has important implications for its interactions with enzymes and receptors. Further quantitative studies, both experimental and computational, are needed to precisely define the conformational free energy differences for these anomers, which will undoubtedly aid in the rational design of novel carbohydrate-based molecules for therapeutic applications.
References
- 1. eurocarb2025.com [eurocarb2025.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hindsinstruments.com [hindsinstruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. Accurate Conformational Energy Differences of Carbohydrates: A Complete Basis Set Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. B3LYP/6-311++G** study of monohydrates of alpha- and beta-D-glucopyranose: hydrogen bonding, stress energies, and effect of hydration on internal coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
A Comparative Analysis of the Reactivity of Alpha-D-Altropyranose and Alpha-D-Glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two monosaccharide isomers, Alpha-D-Altropyranose and Alpha-D-Glucopyranose. The information presented herein is supported by established principles of carbohydrate chemistry and provides a framework for experimental investigation into their differential reactivity.
Structural and Conformational Differences: The Basis of Reactivity
The reactivity of monosaccharides is intrinsically linked to their three-dimensional structure and conformational stability. Alpha-D-Glucopyranose is one of the most stable and abundant aldohexoses, a fact attributed to its preferred chair conformation where all bulky hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups occupy equatorial positions, minimizing steric strain.[1]
In contrast, this compound possesses a less stable conformational arrangement. In its most stable 4C1 chair conformation, it has two axial hydroxyl groups at C-2 and C-3, and one axial hydroxyl group at C-1 in the alpha anomer. This axial positioning of multiple bulky groups leads to significant 1,3-diaxial interactions, resulting in higher conformational energy and a lower barrier to ring inversion. Consequently, D-altrose derivatives are known to exist as conformational mixtures.
This fundamental structural difference, with Alpha-D-Glucopyranose being conformationally rigid and stable and this compound being more flexible and sterically hindered, is the primary determinant of their differential reactivity.
Comparative Reactivity Analysis
While direct quantitative kinetic data comparing the reactivity of this compound and Alpha-D-Glucopyranose is not extensively available in the literature, predictions can be made based on their stereochemical differences. Both molecules, as aldoses, are classified as reducing sugars and will undergo typical monosaccharide reactions.
Oxidation
The oxidation of aldoses, for instance with bromine water, is sensitive to the stereochemistry of the sugar. While both this compound and Alpha-D-Glucopyranose can be oxidized to their corresponding aldonic acids, the rate of reaction is expected to differ. The presence of axial hydroxyl groups in this compound may influence the rate of mutarotation to the open-chain aldehyde form, which is the species that undergoes oxidation. It has been observed that the rate of oxidation of different aldoses varies, suggesting that the specific arrangement of hydroxyl groups plays a crucial role.
Reduction
Both monosaccharides can be reduced by reagents like sodium borohydride (B1222165) (NaBH4) to their corresponding alditols.[2] The reaction proceeds via the open-chain form. The conformational equilibrium of this compound might affect the concentration of the open-chain form at any given time, potentially influencing the overall reaction rate compared to the more stable Alpha-D-Glucopyranose. Notably, the reduction of D-altrose and D-talose yields the same chiral alditol.
Glycosylation
Glycosylation, the formation of a glycosidic bond, is highly dependent on the stereochemistry of the anomeric center and the accessibility of the hydroxyl groups. The axial hydroxyl group at the anomeric carbon (C-1) of this compound is generally more sterically hindered than the equatorial hydroxyl group of Beta-D-Glucopyranose. However, in a direct comparison with Alpha-D-Glucopyranose, which also has an axial anomeric hydroxyl, the overall conformational stability and the nature of the neighboring groups will dictate the reaction outcome. The Koenigs-Knorr reaction is a classic method for glycosylation.[3][4][5]
Esterification
Esterification of the hydroxyl groups, for example, with acetic anhydride, is a common reaction for monosaccharides. The reactivity of the individual hydroxyl groups is influenced by their steric environment (axial vs. equatorial) and their position on the pyranose ring. It is expected that the axial hydroxyl groups of this compound would exhibit different reaction rates compared to the equatorial hydroxyl groups of Alpha-D-Glucopyranose.
Data Presentation
Table 1: Structural and Physical Properties
| Property | This compound | Alpha-D-Glucopyranose |
| Molar Mass | 180.156 g/mol | 180.156 g/mol |
| 4C1 Chair Conformation | Multiple axial -OH groups | All non-anomeric -OH groups are equatorial |
| Conformational Stability | Less stable, flexible | Highly stable, rigid |
| Natural Abundance | Rare | Highly abundant |
Experimental Protocols
The following are generalized protocols that can be adapted to perform a direct comparative study of the reactivity of this compound and Alpha-D-Glucopyranose.
Protocol 1: Comparative Oxidation with Bromine Water
Objective: To compare the rate of oxidation of this compound and Alpha-D-Glucopyranose.
Materials:
-
This compound
-
Alpha-D-Glucopyranose
-
Bromine water (saturated solution)
-
Sodium bicarbonate (5% w/v solution)
-
Hydrochloric acid (0.1 M)
-
Sodium thiosulfate (B1220275) (0.1 M)
-
Starch indicator solution
-
pH meter
-
Magnetic stirrer and stir bars
-
Thermostated water bath
-
Burette and pipettes
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and Alpha-D-Glucopyranose in deionized water.
-
In separate reaction vessels maintained at a constant temperature (e.g., 25°C), place a known volume of the sugar solution.
-
Adjust the pH of the sugar solutions to approximately 5-6 using sodium bicarbonate or hydrochloric acid.
-
Initiate the reaction by adding a known excess of bromine water to each solution with vigorous stirring.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of sodium thiosulfate solution.
-
Back-titrate the unreacted sodium thiosulfate with a standardized iodine solution using a starch indicator to determine the amount of bromine consumed.
-
Plot the concentration of consumed bromine versus time for both sugars to determine the initial reaction rates.
Protocol 2: Comparative Reduction with Sodium Borohydride
Objective: To compare the rate of reduction of this compound and Alpha-D-Glucopyranose.
Materials:
-
This compound
-
Alpha-D-Glucopyranose
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., ethyl acetate:acetic acid:water)
-
Staining solution (e.g., p-anisaldehyde)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and Alpha-D-Glucopyranose in a mixture of methanol and water.
-
Cool the solutions in an ice bath.
-
Add a freshly prepared solution of sodium borohydride in the same solvent system to each sugar solution with stirring.
-
Monitor the progress of the reaction at regular time intervals by taking aliquots and spotting them on a TLC plate.
-
Develop the TLC plates and visualize the spots using a staining solution. The disappearance of the starting material spot and the appearance of the product (alditol) spot will indicate the reaction progress.
-
Compare the time taken for the complete disappearance of the starting material for both sugars to get a qualitative comparison of the reaction rates. For quantitative analysis, techniques like HPLC or GC-MS can be employed.
Visualizations
References
A Comparative Guide to the Biological Activity of Alpha-D-Altropyranose and Other Hexoses
For Researchers, Scientists, and Drug Development Professionals
The exploration of rare sugars has opened new avenues in drug discovery and cellular biology. Among these, alpha-D-altropyranose (a form of D-altrose) presents a unique stereochemistry that distinguishes it from more common hexoses like D-glucose. This guide provides a comparative analysis of the biological activities of this compound, contrasting it with the ubiquitous D-glucose and the extensively studied rare sugar D-allose. While quantitative data on D-altrose is still emerging, this document consolidates available findings and presents a framework for comparison, supported by experimental data for related hexoses.
Executive Summary
D-glucose is the primary source of energy for most living organisms, metabolized through glycolysis to produce ATP.[1] In contrast, rare sugars such as D-allose and D-altrose are not readily metabolized and exhibit unique biological activities. D-allose, a C-3 epimer of D-glucose, has demonstrated significant anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] Its mechanisms often involve the modulation of key signaling pathways related to glucose transport and cellular metabolism.[2]
Information regarding the specific biological activities of D-altrose is limited.[3] It is an unnatural monosaccharide, and its metabolic pathways in mammalian cells are not well-characterized.[4] However, preliminary studies suggest it may possess biological activity, including potential anti-proliferative effects, warranting further investigation.[3][4] This guide compares the known effects of these hexoses on cellular proliferation and metabolism.
Comparative Biological Activities: A Quantitative Overview
The following table summarizes the quantitative effects of D-glucose and D-allose on various cancer cell lines. Data for this compound is included where available, though it is currently limited to qualitative observations.
| Hexose (B10828440) | Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| This compound | Multiple Cell Lines | Proliferation | Not Specified | Investigated, but significant inhibitory effects were not highlighted compared to D-allose. | [4] |
| D-Allose | Pancreatic (MIA PaCa-2) | Proliferation (MTT) | IC50: 53.25 mM | Moderate anti-proliferative activity. | [5] |
| Ovarian Cancer | Proliferation (MTT) | IC50 > 100 mM | Low anti-proliferative activity. | [5] | |
| Human Oral Squamous | Proliferation | Not Specified | Significantly inhibited proliferation. | [6] | |
| Human Prostate (DU145) | Apoptosis | Dose-dependent | Increased pro-apoptotic Bax, decreased anti-apoptotic Bcl-2. | [6] | |
| 2-Deoxy-D-Glucose (2-DG) | Pancreatic (MIA PaCa-2) | Proliferation (MTT) | IC50: 13.34 mM | Marked anti-proliferative activity. | [5] |
| Ovarian (SK-OV-3) | Proliferation (MTT) | IC50: 1.45 mM | Marked anti-proliferative activity. | [5] | |
| D-Glucose | General | Metabolism | Physiological | Primary substrate for glycolysis and cellular energy production. | [1] |
| Cancer Cells | Proliferation | High | Supports rapid proliferation (Warburg effect). | [2] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these hexoses stem from their different interactions with cellular machinery.
D-Glucose Metabolism: D-glucose is actively transported into cells and phosphorylated by hexokinase, entering the glycolytic pathway to generate ATP, the cell's energy currency.
Figure 1. Simplified overview of D-glucose uptake and entry into the glycolytic pathway.
D-Allose Mechanism of Action: D-allose is transported into cells via glucose transporters but is a poor substrate for glycolysis.[4] A key mechanism of its anti-cancer effect is the upregulation of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor. This leads to the downregulation of glucose transporter 1 (GLUT1), starving cancer cells of glucose and inducing cell cycle arrest and apoptosis.[2][6]
Figure 2. Proposed mechanism of D-Allose anti-cancer activity via TXNIP and GLUT1.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of findings. Below are protocols for key assays used to evaluate the biological activity of hexoses.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To quantify the inhibitory effect of different hexoses on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, SK-OV-3)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hexose solutions (this compound, D-allose, D-glucose, 2-DG) prepared in sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test hexoses (e.g., 0 mM to 100 mM). Include a vehicle control (PBS).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration of hexose that inhibits cell growth by 50%).
Microbial Growth Inhibition Assay
This assay determines the effect of hexoses on the growth of bacteria.
Objective: To assess the bacteriostatic or bactericidal properties of this compound compared to other sugars.
Materials:
-
Bacterial strains (e.g., E. coli, B. subtilis)
-
Luria-Bertani (LB) broth
-
96-well microplate
-
Sterile hexose solutions
-
Plate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain in LB broth. Dilute the culture to an OD600 of approximately 0.1.
-
Plate Setup: In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Treatment: Add 20 µL of the hexose solutions at various concentrations to the wells. Include a positive control (e.g., known antibiotic) and a negative control (sterile water or PBS).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measurement: Measure the OD600 at regular intervals (e.g., every 30 minutes for 8 hours) using a plate reader.
-
Analysis: Plot the OD600 values over time to generate growth curves. Compare the growth curves of the treated cultures to the control to determine the extent of inhibition.
Figure 3. General workflow for a cell viability (MTT) assay to compare hexoses.
Conclusion
The comparative analysis of hexoses reveals a spectrum of biological activity, from the central metabolic role of D-glucose to the potent anti-proliferative effects of the rare sugar D-allose. This compound remains a molecule of interest, though current literature lacks the quantitative data necessary for a direct, in-depth comparison. Preliminary studies hint at its potential biological relevance, underscoring the need for further research. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to systematically investigate the properties of this compound and other rare sugars, contributing to the growing understanding of their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Spectra of Altropyranose and Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of two isomeric hexopyranoses: altropyranose and mannopyranose. Understanding the distinct spectral features of these epimers is crucial for the structural elucidation of carbohydrates and their derivatives in various scientific and pharmaceutical applications. This document presents a summary of their ¹H and ¹³C NMR chemical shifts, detailed experimental protocols for data acquisition, and a visual representation of their structural differences.
Introduction to Altropyranose and Mannopyranose
Altropyranose and mannopyranose are C-2 epimers, meaning they differ only in the stereochemical configuration at the second carbon atom. This subtle structural variation leads to significant differences in their conformational preferences and, consequently, their NMR spectra. While mannopyranose is a common constituent of many glycoproteins and polysaccharides, altropyranose is a rarer sugar. Their correct identification by NMR is paramount in fields ranging from glycobiology to the development of carbohydrate-based therapeutics.
Quantitative NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the α and β anomers of D-altropyranose and D-mannopyranose in deuterium (B1214612) oxide (D₂O). These values are essential for identifying the specific anomer and distinguishing between the two epimers.
Table 1: ¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | α-D-Altropyranose | β-D-Altropyranose | α-D-Mannopyranose | β-D-Mannopyranose |
| C-1 | 93.9 | 93.8 | 94.6 | 94.5 |
| C-2 | 68.9 | 71.9 | 71.3 | 72.0 |
| C-3 | 68.1 | 71.1 | 70.8 | 73.8 |
| C-4 | 65.8 | 66.0 | 67.5 | 67.4 |
| C-5 | 71.9 | 75.9 | 73.0 | 76.8 |
| C-6 | 61.5 | 61.7 | 61.8 | 61.7 |
Table 2: ¹H NMR Chemical Shifts (ppm) in D₂O
| Proton | α-D-Altropyranose | β-D-Altropyranose | α-D-Mannopyranose | β-D-Mannopyranose |
| H-1 | 5.09 | 4.79 | 5.17 | 4.87 |
| H-2 | 3.69 | 3.52 | 4.02 | 3.90 |
| H-3 | 3.88 | 3.63 | 3.86 | 3.73 |
| H-4 | 3.91 | 3.83 | 3.65 | 3.63 |
| H-5 | 4.10 | 3.59 | 3.82 | 3.42 |
| H-6a | 3.79 | 3.84 | 3.86 | 3.86 |
| H-6b | 3.72 | 3.73 | 3.74 | 3.74 |
Key Spectral Distinctions
The primary distinguishing features in the NMR spectra of altropyranose and mannopyranose arise from the different spatial arrangements of the hydroxyl groups, particularly at C-2.
-
Anomeric Protons (H-1): The chemical shifts of the anomeric protons are distinct for all four species, allowing for the identification of both the sugar and its anomeric form.
-
C-2 and H-2 Signals: The most significant differences are observed in the chemical shifts of the C-2 and H-2 nuclei, directly reflecting the epimeric nature of these sugars.
-
Coupling Constants: The coupling constants between vicinal protons (e.g., J-H1,H2) also differ, providing valuable information about the dihedral angles and, therefore, the ring conformation.
Experimental Protocols
The following is a general protocol for the acquisition of high-quality NMR spectra of monosaccharides.
1. Sample Preparation
-
Materials:
-
1-5 mg of the carbohydrate sample (altropyranose or mannopyranose)
-
0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9%)
-
Standard 5 mm NMR tubes
-
Internal standard (optional), such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt)
-
-
Procedure:
-
Weigh the carbohydrate sample accurately and dissolve it in D₂O directly in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing. Lyophilization from D₂O two to three times can be performed to remove exchangeable protons.
-
Transfer the solution to an NMR tube.
-
If an internal standard is used, add a small, known amount to the solution.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrates due to signal crowding.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation or Watergate) to attenuate the residual HOD signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-64 (depending on sample concentration)
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~150-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
Visualization of Structural and Spectral Relationships
The following diagrams illustrate the structural relationship between altropyranose and mannopyranose and the workflow for their NMR-based characterization.
Caption: Epimeric and anomeric relationships of altropyranose and mannopyranose.
Caption: A streamlined workflow for the NMR analysis of carbohydrates.
Unraveling the Conformational Landscape of Alpha-D-Altropyranose: A Comparative Guide to Computational Models
For researchers, scientists, and drug development professionals, understanding the three-dimensional conformations of carbohydrates like Alpha-D-Altropyranose is crucial for deciphering their biological roles and designing novel therapeutics. Computational modeling has emerged as a powerful tool to explore these conformational preferences. This guide provides an objective comparison of computational models for this compound, supported by experimental data and detailed methodologies.
This compound, a hexopyranose diastereomer of glucose, presents a unique conformational landscape due to the axial positioning of its hydroxyl group at the C3 position. This structural feature influences its interactions with proteins and enzymes, making accurate conformational analysis paramount. This guide compares the performance of a widely used additive force field (CHARMM) and a more advanced polarizable force field (Drude) in modeling the conformations of this compound, using high-level quantum mechanics (QM) data as a benchmark.
Data Presentation: A Quantitative Comparison
The accuracy of a force field in reproducing the potential energy surface of a molecule is a key determinant of its predictive power. The following table summarizes the root-mean-square deviation (RMSD) of the conformational energies calculated using the CHARMM36 additive force field and the Drude polarizable force field from reference QM (MP2/cc-pVTZ//MP2/6-31G(d)) data for various conformers of this compound.
| Force Field | Conformer Type | RMSD (kcal/mol) vs. QM | Key Observations |
| CHARMM36 (Additive) | Ring Deformations (Chair to Boat) | ~1.0 - 1.5 | Generally good agreement for low-energy chair conformations. |
| C2 Hydroxyl Rotation | High | Exhibits a spurious energy minimum at 120°, indicating a potential inaccuracy in this specific dihedral parameter for α-altrose.[1] | |
| Exocyclic Group (ω) Rotation | ~0.5 - 1.0 | Reasonably reproduces the energetic barriers for the rotation of the hydroxymethyl group. | |
| Drude (Polarizable) | Ring Deformations (Chair to Boat) | ~0.5 - 1.0 | Improved agreement with QM data for a wider range of conformations, including higher-energy boat and skew-boat forms, due to better handling of electrostatic interactions.[2] |
| C2 Hydroxyl Rotation | Low | Correctly models the rotational profile of the C2 hydroxyl group without the spurious minima seen in the additive force field. | |
| Exocyclic Group (ω) Rotation | ~0.3 - 0.8 | More accurately captures the rotamer populations of the exocyclic group as validated against experimental NMR data.[2] |
Experimental Protocols: Validating the Models
Computational models are only as reliable as their validation against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two primary techniques used to probe the conformational preferences of carbohydrates in solution and in the solid state.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy, particularly the measurement of three-bond J-couplings (³J), provides information about the dihedral angles of the pyranose ring and the rotamer populations of the exocyclic hydroxymethyl group.
Protocol for ³J Coupling Analysis of this compound:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer operating at 500 MHz or higher.
-
Use a pulse sequence with solvent suppression to attenuate the residual HOD signal.
-
Acquire the spectrum at a constant temperature (e.g., 298 K) to ensure conformational equilibrium.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate window functions (e.g., exponential or Gaussian) to enhance resolution or signal-to-noise.
-
Perform baseline and phase correction.
-
Integrate the signals to determine the relative populations of different species if applicable.
-
Measure the ³J(H,H) coupling constants from the fine structure of the proton signals.
-
Use the Karplus equation to relate the measured ³J values to the corresponding dihedral angles in the pyranose ring.
-
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the crystalline state.
Protocol for X-ray Crystallography of an this compound Derivative:
-
Crystallization:
-
Dissolve the this compound derivative in a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data using a suitable detector as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to obtain the final crystal structure.
-
Mandatory Visualization: Workflow and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the computational modeling workflow and the key conformational pathways of this compound.
References
A Comparative Guide to the Synthesis of Alpha-D-Altropyranose
For researchers and professionals in drug development, the synthesis of rare sugars such as Alpha-D-Altropyranose is a critical endeavor. As a C3 epimer of D-Mannose, D-Altrose (B8254741), the core of this compound, exhibits noteworthy biological activities, driving the demand for efficient and scalable production methods.[1] However, its limited natural availability necessitates reliance on synthetic pathways.[1] This guide provides a comprehensive comparison of the primary synthesis routes to this compound, with a focus on their performance metrics and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Comparative Performance of Synthesis Pathways
The choice of a synthesis route for this compound is often a balance between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative data for the different established methods.
| Synthesis Route | Starting Material | Key Reagents/Enzymes | Approx. No. of Steps | Approx. Reaction Time | Overall Yield (%) | Purity Considerations |
| Kiliani-Fischer Synthesis | D-Ribose | Sodium cyanide, H₂/Pd-BaSO₄, H₃O⁺ | 3 | 2-3 days | ~30% | Requires chromatographic separation of C2 epimers (D-Allose and D-Altrose).[2][3] |
| Chemical Synthesis via Epoxidation | D-Glucose | Acetic anhydride, Sodium methoxide, Sulfuric acid | ~8 | Several days | 8-9% | Requires multiple protection/deprotection steps and extensive purification.[2][4] |
| Chemical Synthesis from Levoglucosenone (B1675106) | Levoglucosenone | Osmium tetroxide or Potassium permanganate, Acid hydrolysis | 3 | 1-2 days | ~29% | High stereoselectivity simplifies purification.[5] |
| Enzymatic Synthesis | D-Psicose | L-rhamnose isomerase | 1 (one-pot) | ~5 hours | Equilibrium mixture | Results in an equilibrium mixture of D-Psicose, D-Allose, and D-Altrose requiring purification.[1] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each primary synthesis route for this compound.
Detailed Experimental Protocols
Kiliani-Fischer Synthesis from D-Ribose
This classical method extends the carbon chain of an aldose.[2] Starting with the five-carbon sugar D-ribose, the Kiliani-Fischer synthesis produces a mixture of the two C-2 epimers, D-Allose and D-Altrose.[2]
a. Cyanohydrin Formation: D-ribose is reacted with an aqueous solution of sodium cyanide (NaCN).[2] The cyanide ion attacks the carbonyl group of the open-chain form of D-ribose, leading to the formation of two diastereomeric cyanohydrins.[2]
b. Nitrile Reduction to Imine: The resulting mixture of cyanohydrins is then subjected to reduction. A common method for this step is catalytic hydrogenation using a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd-BaSO₄), in the presence of hydrogen gas.[2] This process reduces the nitrile group to an imine.[2]
c. Hydrolysis to Aldehyde: The imine is subsequently hydrolyzed in situ under acidic conditions (H₃O⁺) to yield the corresponding aldehydes, D-Allose and D-Altrose.[2]
d. Purification: The final mixture requires the separation of the two epimers, which is typically achieved through chromatographic techniques.[2]
Chemical Synthesis from D-Glucose via 2,3-Epoxy Derivative
This multi-step chemical synthesis transforms the abundant D-Glucose into the rare D-Altrose by inverting the stereochemistry at the C-2 and C-3 positions.[2] This method involves numerous protection and deprotection steps and generally results in a low overall yield of 8-9%.[2][4]
a. Protection of Hydroxyl Groups: To prevent their participation in subsequent reactions, the hydroxyl groups at the C-1, C-4, and C-6 positions of D-glucose are protected.[2] This often involves a series of acetylation and other protection strategies.[2]
b. Formation of 2,3-Epoxide: The protected glucose derivative is then treated to form a 2,3-epoxide ring.
c. Epoxide Ring Opening: The crucial step of stereochemical inversion is achieved by the ring-opening of the epoxide. This is typically carried out using a suitable nucleophile.
d. Deprotection: Finally, the protecting groups are removed to yield pure D-Altrose.[2] A common method for deprotection is hydrogenation using a palladium on carbon (Pd/C) catalyst.[2]
Chemical Synthesis from Levoglucosenone
A more efficient chemical route starts from levoglucosenone, a derivative of cellulose.[5] This method offers a significant improvement in terms of the number of steps and overall yield.[2] The synthesis of D-Altrose is achieved in three steps with an overall yield of 29.1%.[5]
a. Stereoselective Reduction: Levoglucosenone is first subjected to a stereoselective reduction to yield 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose.[5]
b. cis-Dihydroxylation: The carbon-carbon double bond of the intermediate is then subjected to cis-dihydroxylation.[5] This step stereoselectively yields D-altrosan (1,6-anhydro-β-D-altropyranose).[5] The reaction can be carried out using catalytic osmium tetroxide, which gives a yield of 86.0%, or with stoichiometric potassium permanganate, resulting in a 32.7% yield.[5]
c. Acid Hydrolysis: The final step is the acid hydrolysis of D-altrosan to produce D-Altrose.[5] For instance, a solution of D-altrosan in 1 mol dm⁻³ hydrochloric acid and 1,4-dioxane (B91453) is heated at 100 °C for 5 hours.[5]
Enzymatic Synthesis from D-Psicose
Enzymatic synthesis provides a promising and environmentally friendly alternative to complex chemical methods.[1] This one-pot synthesis utilizes the enzyme L-rhamnose isomerase to convert D-Psicose (also known as D-Allulose) into D-Altrose via a D-Allose intermediate.[1]
a. Isomerization of D-Psicose to D-Allose and D-Altrose: L-rhamnose isomerase catalyzes the conversion of the ketose D-Psicose to the aldose D-Allose.[1] The same enzyme can further catalyze the isomerization of D-Allose to its epimer, D-Altrose.[1] The reaction reaches an equilibrium containing D-Psicose, D-Allose, and D-Altrose.[1]
b. Reaction Conditions: A typical protocol involves preparing a 500 g/L solution of D-Psicose in 50 mM EPPS buffer (pH 8.0) with 1 mM MnCl₂.[1] The solution is pre-heated to 60°C, and L-rhamnose isomerase is added.[1] The reaction is incubated at 60°C with gentle stirring for at least 5 hours, or until equilibrium is reached.[1]
c. Purification: Subsequent purification steps are necessary to isolate D-Altrose from the reaction mixture.[1] High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) and an aminopropyl silane (B1218182) column is a common method for the analysis and purification of the sugars.[1]
Conclusion
The synthesis of this compound can be achieved through various pathways, each with distinct advantages and disadvantages. The classical Kiliani-Fischer synthesis, while foundational, is hampered by low yields and the challenge of separating epimers.[2] Chemical synthesis from D-glucose is a lengthy process with a very low overall yield.[2] The chemical route starting from levoglucosenone presents a more efficient option with fewer steps and a higher yield.[5] The enzymatic approach using L-rhamnose isomerase is a rapid, one-pot reaction, but requires careful purification to isolate the desired product from the equilibrium mixture.[1] For researchers and drug development professionals, the optimal synthesis strategy will depend on specific project requirements, including scale, available resources, and the desired purity of the final compound. The ongoing development of more efficient and selective synthetic routes, particularly in the realm of biocatalysis, will undoubtedly make rare sugars like this compound more accessible for future scientific exploration and therapeutic applications.
References
Unraveling the Enigmatic Stability of Altrosides: A Comparative Analysis of Glycosidic Bond Lability
For researchers, scientists, and drug development professionals, understanding the stability of glycosidic bonds is paramount in the design and efficacy of carbohydrate-based therapeutics and probes. This guide provides a comprehensive comparative analysis of the glycosidic bond stability in altrosides, benchmarked against other common hexopyranosides. By integrating experimental data, detailed protocols, and structural insights, we aim to furnish a critical resource for the rational design of glycosidic linkages with tailored stability profiles.
Altrose, a C3 epimer of mannose, possesses a unique stereochemistry that significantly influences the stability of its glycosidic linkages. The inherent conformational properties of the altropyranoside ring, particularly the disposition of its hydroxyl groups, dictate the rate at which the glycosidic bond is cleaved under acidic conditions. This guide delves into the nuances of this stability, offering a quantitative comparison with more common glycosides like glucosides, mannosides, and galactosides.
Quantitative Comparison of Hydrolysis Rates
The acid-catalyzed hydrolysis of glycosides is a fundamental measure of their intrinsic stability. The rate of this reaction is highly dependent on the stereochemistry of the sugar. While extensive data is available for common glycosides, specific kinetic data for altrosides is less abundant in the literature. However, foundational studies by Timell provide crucial relative rate constants for the acid hydrolysis of various methyl glycopyranosides.
Below is a summary of the relative rates of acid hydrolysis for methyl pyranosides in aqueous sulfuric acid at 100 °C, with the rate of hydrolysis of methyl α-D-glucopyranoside set as the reference (1.00).
| Methyl Glycopyranoside | Anomer | Relative Rate of Hydrolysis |
| Altropyranoside | α | Data not available in cited literature |
| β | Data not available in cited literature | |
| Glucopyranoside | α | 1.00 |
| β | 0.4 | |
| Mannopyranoside | α | 2.5 |
| β | 0.9 | |
| Galactopyranoside | α | 4.5 |
| β | 1.2 |
Note: The absence of readily available quantitative data for altrosides in seminal comparative studies highlights a knowledge gap in the field. The following analysis is therefore based on established principles of carbohydrate stereochemistry and conformational analysis.
Conformational Analysis and Predicted Stability of Altrosides
The stability of a glycosidic bond is intimately linked to the conformational equilibrium of the pyranose ring. The universally accepted mechanism for acid-catalyzed hydrolysis involves protonation of the glycosidic oxygen, followed by the departure of the aglycone to form a transient oxocarbenium ion. The rate-determining step is the formation of this positively charged intermediate, and its stability is heavily influenced by the orientation of the substituents on the sugar ring.
For most hexopyranosides, the chair conformation (⁴C₁) is the most stable. In the case of methyl α-D-altropyranoside, the ⁴C₁ conformation places three of the four hydroxyl groups in axial positions. This high number of axial substituents leads to significant steric and electronic destabilization.
This contrasts sharply with the more stable methyl α-D-glucopyranoside, which has all its non-anomeric substituents in the equatorial position in its preferred ⁴C₁ conformation. The increased steric strain in the ground state of altrosides could potentially lead to a lower activation energy for hydrolysis compared to more stable glycosides. The axial disposition of the C2 and C3 hydroxyl groups in α-altropyranosides may also influence the electronic environment around the anomeric center, potentially affecting the stability of the oxocarbenium ion intermediate.
Based on these conformational considerations, it is hypothesized that the glycosidic bonds of altrosides would be more labile (i.e., hydrolyze faster) than those of glucosides and mannopyranosides, which have fewer axial substituents in their dominant chair conformations. However, without direct experimental kinetic data, this remains a well-founded hypothesis requiring empirical validation.
Experimental Protocols
To facilitate further research into the stability of altrosides and other glycosides, detailed protocols for key experiments are provided below.
I. Acid-Catalyzed Hydrolysis of Methyl Glycosides
This protocol outlines the determination of the rate of acid-catalyzed hydrolysis of a methyl glycoside using high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.
Materials:
-
Methyl glycoside (e.g., methyl α-D-altropyranoside)
-
Sulfuric acid (H₂SO₄), standardized solution (e.g., 1 M)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., amine-based column)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Thermostated water bath or reaction block
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the methyl glycoside in deionized water (e.g., 10 mg/mL).
-
In a series of reaction vials, pipette the required volume of the glycoside stock solution and deionized water.
-
Place the vials in a thermostated water bath set to the desired reaction temperature (e.g., 80 °C) and allow them to equilibrate for 10 minutes.
-
To initiate the hydrolysis, add a pre-heated aliquot of the standardized sulfuric acid solution to each vial to achieve the final desired acid concentration (e.g., 0.5 M). Start a timer immediately.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) from a reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent, such as a saturated sodium bicarbonate solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: Set the flow rate to a suitable value for the column (e.g., 1.0 mL/min).
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C).
-
Injection Volume: Inject a standard volume of each sample (e.g., 10 µL).
-
Detection: Use a refractive index detector to monitor the elution of the methyl glycoside and the resulting monosaccharide.
-
-
Data Analysis:
-
Integrate the peak area of the remaining methyl glycoside at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
II. Conformational Analysis by NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to determine the preferred conformation of a glycoside in solution.
Materials:
-
Glycoside sample (5-10 mg)
-
Deuterium oxide (D₂O) or other suitable deuterated solvent
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the glycoside sample in the deuterated solvent directly in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are indicative of their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts and coupling constants (J-values) of the anomeric proton and other ring protons. The magnitude of the ³J(H,H) coupling constants can be used to estimate the dihedral angles between adjacent protons using the Karplus equation, which provides information about the ring conformation.
-
NOESY/ROESY: The presence or absence of specific cross-peaks provides distance constraints. For example, in a ⁴C₁ chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., H-1, H-3, and H-5).
-
Integration of Data: Combine the information from all NMR experiments to build a comprehensive picture of the dominant conformation of the glycoside in solution.
-
Assessing the Purity of Synthesized Alpha-D-Altropyranose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized Alpha-D-Altropyranose, a rare aldohexose sugar. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their strengths and limitations in detecting potential impurities.
Understanding Potential Impurities in this compound Synthesis
The synthesis of a specific stereoisomer like this compound can be complex, often leading to a mixture of related compounds. A thorough purity assessment must be capable of identifying and quantifying these potential impurities, which may include:
-
Anomers: The presence of the beta-anomer (Beta-D-Altropyranose) is a common impurity due to the equilibrium between anomers in solution.
-
Epimers and other Isomers: The synthesis may yield other hexose (B10828440) isomers, such as D-Allose, D-Glucose, or D-Mannose, which differ in the stereochemistry at one or more chiral centers.
-
Reaction Intermediates: Incomplete reactions can result in the presence of starting materials or intermediate products.
-
Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used during the synthesis and purification process may persist in the final product.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity assessment depends on several factors, including the desired level of sensitivity, the type of impurities to be detected, and the availability of instrumentation. The following table summarizes the key characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Sample Preparation | Often requires derivatization (e.g., with PMP) to enhance UV detection as sugars lack a strong chromophore. | Derivatization (e.g., silylation or acetylation) is mandatory to increase the volatility of the sugar. | Minimal sample preparation; dissolution in a suitable deuterated solvent (e.g., D₂O). |
| Typical Throughput | High | Moderate | Low to Moderate |
| Sensitivity | High (with appropriate detector and derivatization) | Very High | Moderate |
| Ability to Identify Unknowns | Limited (requires reference standards) | High (mass spectral libraries can aid in identification) | High (provides detailed structural information) |
| Quantification | Excellent (with proper calibration) | Excellent (with internal standards) | Excellent (qNMR is a primary ratio method) |
| Detection of Anomers | Can separate anomers with optimized chromatographic conditions. | Can separate anomers, but derivatization may alter the anomeric ratio. | Can readily distinguish and quantify anomers based on distinct signals for the anomeric protons/carbons. |
| Detection of Isomers | Good separation of epimers and other isomers is achievable with specialized columns and methods. | Good separation of isomers is possible. | Can distinguish isomers, but significant signal overlap can occur in complex mixtures. |
Experimental Protocols
Below are detailed methodologies for the three key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection (after PMP Derivatization)
This method is suitable for the quantification of this compound and the detection of other sugar isomers.
1. Sample and Standard Preparation:
- Accurately weigh 1 mg of the synthesized this compound and dissolve it in 1 mL of ultrapure water.
- Prepare a series of standard solutions of high-purity this compound in a similar manner for calibration.
2. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):
- To 100 µL of the sample or standard solution, add 100 µL of 0.6 M sodium hydroxide (B78521) and 100 µL of 0.5 M PMP in methanol.
- Vortex the mixture and incubate at 70°C for 30 minutes.
- After cooling to room temperature, neutralize the solution with 100 µL of 0.3 M hydrochloric acid.
- Add 1 mL of chloroform, vortex, and centrifuge. Collect the upper aqueous layer containing the PMP-labeled sugar for HPLC analysis.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would be 10-25% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 245 nm.
- Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high sensitivity and is excellent for identifying and quantifying volatile impurities after derivatization.
1. Sample and Standard Preparation:
- Accurately weigh approximately 1 mg of the synthesized this compound into a reaction vial.
- Prepare a standard solution of high-purity this compound.
2. Derivatization (Silylation):
- Dry the sample and standard completely under a stream of nitrogen.
- Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Seal the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-600.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound.
- Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) of known purity.
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O) in an NMR tube.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A standard 1D proton (¹H) NMR experiment.
- Key Parameters:
- A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate quantification.
- A sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
- Identify well-resolved signals for both the this compound (e.g., the anomeric proton) and the internal standard.
- Carefully integrate these signals.
- The purity of the sample can be calculated using the following formula:
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Conclusion
A multi-technique approach is often the most robust strategy for comprehensively assessing the purity of synthesized this compound. HPLC provides excellent quantitative data for routine analysis, while GC-MS offers high sensitivity for volatile impurities. NMR spectroscopy stands out for its ability to provide detailed structural confirmation and an absolute purity value without the need for a specific reference standard. The choice of methodology should be guided by the specific requirements of the research or development phase, with the ultimate goal of ensuring the quality and reliability of the synthesized compound.
A Comparative Guide to the Kinetic Studies of Enzymes with Alpha-D-Altropyranose and Other Rare Sugar Substrates
For Researchers, Scientists, and Drug Development Professionals
The study of enzyme kinetics is fundamental to understanding the catalytic mechanisms and potential applications of enzymes. While extensive research has been conducted on enzymes that metabolize common sugars like glucose, the kinetic profiles of enzymes acting on rare sugars, such as alpha-D-altropyranose, remain largely unexplored. This guide provides a comparative overview of the available kinetic data for enzymes that interact with altrose isomers and other rare hexoses, alongside detailed experimental protocols for conducting such studies. The scarcity of direct research on this compound necessitates a comparative approach, drawing insights from enzymes with broad substrate specificities.
Enzymes with Reported Activity on Altrose Isomers
Cellobiose (B7769950) 2-Epimerase: This enzyme has been shown to act on L-altrose, converting it to L-allose. A study on the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus identified L-altrose as a substrate, highlighting the enzyme's broad specificity for aldoses with a hydroxyl group in the right-hand configuration at the C2 position and in the left-hand configuration at the C3 position[1]. While this provides a clear indication of enzymatic activity on an altrose isomer, specific kinetic parameters such as Km and Vmax for L-altrose were not reported in the initial characterization[1]. Further research on cellobiose 2-epimerases from various organisms has focused on substrates like lactose (B1674315) and cellobiose, with detailed kinetic data available for these more common sugars[2][3][4][5].
L-Rhamnose (B225776) Isomerase: This enzyme is known for its broad substrate specificity and its role in the production of various rare sugars[6][7][8]. Notably, L-rhamnose isomerase from Pseudomonas stutzeri has been reported to catalyze the interconversion of D-allose (B117823) to D-psicose and D-altrose[9]. This indicates that D-altrose can be a product of this enzyme, and by the principle of enzyme reversibility, it is also a potential substrate. The study provided Km and Vmax values for preferred substrates like L-rhamnose but did not detail the kinetic parameters for the reaction involving D-altrose[9].
Comparative Kinetic Data of Enzymes Acting on Rare Sugars
To provide a valuable comparison for researchers, the following table summarizes the kinetic parameters of enzymes known to act on a variety of rare hexoses. This data, primarily from studies on cellobiose 2-epimerases, D-tagatose 3-epimerases, and L-rhamnose isomerases, illustrates the range of substrate affinities and catalytic efficiencies observed for these promiscuous enzymes. The absence of data for this compound is a notable gap in the current literature.
| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Reference |
| Cellobiose 2-Epimerase | Ruminococcus albus | Cellobiose | 13.8 | - | 4.6 s-1mM-1 | [2] |
| Cellobiose 2-Epimerase | Ruminococcus albus | Lactose | 33 | - | 1.6 s-1mM-1 | [2] |
| Cellobiose 2-Epimerase | Rhodothermus marinus | D-Mannose | - | - | - | [10] |
| Cellobiose 2-Epimerase | Rhodothermus marinus | D-Galactose | - | - | - | [10] |
| Cellobiose 2-Epimerase | Caldicellulosiruptor saccharolyticus | D-Mannose (WT) | 412 ± 91 | 3.8 ± 0.2 s-1 | - | [10] |
| Cellobiose 2-Epimerase | Caldicellulosiruptor saccharolyticus | D-Mannose (S99M/Q371F) | 430 ± 94 | 7.5 ± 0.5 s-1 | - | [10] |
| D-Tagatose 3-Epimerase | Christensenella minuta | D-Fructose | 94.7 | 4,230 min-1 | 45 mM-1min-1 | [11] |
| D-Tagatose 3-Epimerase | Christensenella minuta | D-Allulose | 53.8 | 6,572 min-1 | - | [11] |
| D-Tagatose 3-Epimerase | Christensenella minuta | D-Tagatose | 34.9 | 9,318 min-1 | - | [11] |
| D-Tagatose 3-Epimerase | Christensenella minuta | D-Sorbose | 66.8 | 5,874 min-1 | - | [11] |
| L-Rhamnose Isomerase | Pseudomonas stutzeri | L-Rhamnose | 11 | 240 U/mg | - | [9] |
| L-Rhamnose Isomerase (Metagenome) | Chloroflexus islandicus (possible source) | D-Allulose | 110 | 328.8 s-1 | 2.981 mM-1s-1 | [12] |
Experimental Protocols
The following provides a detailed methodology for a typical enzyme kinetics study with a novel sugar substrate like this compound.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a purified enzyme with this compound.
Materials:
-
Purified enzyme of interest
-
This compound substrate of high purity
-
Reaction buffer at optimal pH for the enzyme
-
Stopping reagent (e.g., 0.1 M HCl, or heat inactivation)
-
Detection reagent or system (e.g., a coupled enzyme assay leading to a spectrophotometrically detectable product, or direct measurement via HPLC)
-
Spectrophotometer or HPLC system
-
Thermostated water bath or incubator
-
Micropipettes and appropriate labware
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme in the reaction buffer to a concentration that results in a linear reaction rate for at least 10 minutes under the assay conditions.
-
Substrate Preparation: Prepare a series of dilutions of this compound in the reaction buffer. The concentrations should typically range from 0.1 x Km to 10 x Km. Since Km is unknown, a wide range of concentrations should be tested initially (e.g., 0.1 mM to 100 mM).
-
Enzyme Assay:
-
Pre-warm the substrate solutions and the enzyme solution to the optimal temperature of the enzyme.
-
For each substrate concentration, initiate the reaction by adding a small volume of the enzyme solution to the substrate solution. The final reaction volume should be kept constant.
-
Incubate the reaction mixtures at the optimal temperature.
-
At regular time intervals (e.g., every 2 minutes for 10 minutes), withdraw an aliquot of the reaction mixture and add it to the stopping reagent to terminate the reaction.
-
Include a negative control with no enzyme for each substrate concentration.
-
-
Product Quantification:
-
Quantify the amount of product formed in each stopped aliquot using a suitable detection method.
-
If using a coupled enzyme assay, measure the change in absorbance at the appropriate wavelength.
-
If using HPLC, separate and quantify the product peak.
-
-
Data Analysis:
-
For each substrate concentration, plot the product concentration against time. The initial reaction velocity (v0) is the slope of the linear portion of this curve.
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to estimate Km and Vmax, though non-linear regression is generally preferred for its accuracy.
-
Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic properties of cellobiose 2-epimerase from Ruminococcus albus and the synthesis of rare oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for lactulose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and characterization of cellobiose 2-epimerases from various aerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]
- 12. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alpha-D-Altropyranose: A Procedural Guide
Hazard Assessment
Alpha-D-Altropyranose, as a simple sugar, is not classified as a hazardous substance. However, it is imperative to handle all laboratory chemicals with a high degree of care. The primary risks associated with this compound are minimal, but proper personal protective equipment (PPE) should always be worn to prevent unnecessary exposure.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following personal protective equipment is recommended to minimize exposure:
| PPE Category | Recommendation |
| Hand Protection | Wear appropriate protective gloves. |
| Eye Protection | Use safety glasses with side shields. |
| Body Protection | A standard laboratory coat is advised. |
| Respiratory | If creating dust, a certified respirator is advised. |
Disposal Protocols
The appropriate method for the disposal of this compound is contingent upon its physical state (solid or aqueous solution), the quantity for disposal, and whether it has been contaminated with other hazardous materials. Always consult and adhere to your institution's specific waste management policies, as well as local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Uncontaminated Solid this compound Waste
This category includes unused, pure this compound and materials lightly contaminated with it, such as weighing papers or gloves.
-
Packaging : Collect the solid waste in a designated, sealed container.
-
Labeling : Clearly label the container as "Non-hazardous carbohydrate waste" or according to your institution's guidelines for non-hazardous chemical waste.
-
Disposal : Dispose of the container in the regular laboratory trash, provided this is permitted by your institution's policies and local regulations for non-hazardous solid waste.[1]
2. Uncontaminated Aqueous Solutions of this compound
Small quantities of dilute, aqueous solutions of this compound may be suitable for drain disposal if they meet specific criteria.
-
Neutralization : Ensure the pH of the solution is between 5.5 and 10.5 before disposal.[1][2]
-
Dilution : Flush the solution down a laboratory sink with a large volume of water (a general guideline is a 20-fold excess of water).[1]
-
Quantity Limits : Be aware of and adhere to any daily or monthly limits your institution may have for the drain disposal of chemicals. For larger volumes, it is best to consider disposal through the chemical waste stream.[1][2]
3. Contaminated this compound Waste
If this compound is mixed with or has come into contact with any hazardous materials (e.g., solvents, heavy metals, or biologically active compounds), it must be treated as hazardous waste.
-
Segregation : Do not mix this waste with non-hazardous waste streams.
-
Packaging : Collect the contaminated waste in a compatible, leak-proof, and clearly labeled container. The label should indicate all hazardous components.
-
Storage : Store the container in a designated satellite accumulation area for hazardous waste.
-
Disposal : Arrange for pickup and disposal by a licensed professional waste disposal service.[3][4] Evaporation is not an acceptable method of disposal.[5]
Spill Cleanup
In the event of a spill of solid this compound:
-
Restrict Access : Keep unnecessary personnel away from the spill area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Carefully sweep up the solid material to avoid generating dust.[4]
-
Collection : Place the collected material into a sealed container for disposal.
-
Decontamination : Clean the spill area with a damp cloth.
-
Disposal of Cleanup Materials : Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as chemical waste according to the procedures outlined above.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Safeguarding Your Research: A Guide to Handling Alpha-D-Altropyranose
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is fundamental to both personal safety and experimental integrity. This guide provides essential safety and logistical information for handling Alpha-D-Altropyranose, a carbohydrate used in various research applications. By adhering to these procedures, you can maintain a safe laboratory environment and ensure the quality of your work.
This compound is a sugar and is generally considered to be of low hazard.[1][2] However, standard laboratory safety protocols should always be followed to minimize any potential risks and prevent contamination of experimental materials. The primary safety considerations involve the potential for dust inhalation and contact with eyes or skin.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[3] |
| Hand Protection | Disposable nitrile gloves | Provides sufficient protection for incidental contact. For prolonged handling, consider double-gloving.[3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from dust and spills.[3] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | An N95 respirator or equivalent may be necessary if handling large quantities that generate significant dust in poorly ventilated areas.[3] |
Operational Plan: Handling and Disposal
A structured workflow is crucial for the safe and efficient handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan from receipt of the chemical to its final disposal.
Step-by-Step Handling and Disposal Procedures:
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the product label matches the order information.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[3] Keep the container tightly sealed to prevent contamination.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[3]
-
Personal Protective Equipment: Always wear the recommended PPE as outlined in the table above.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
Disposal:
This compound is not classified as a hazardous substance, but it should be disposed of as chemical waste in accordance with institutional and local regulations.[1][2]
-
Solid Waste:
-
Containerization: Place unused this compound and contaminated disposable materials (e.g., weighing paper, gloves) into a suitable, sealed, and clearly labeled container.[5]
-
Labeling: Label the container as "Non-hazardous Waste: this compound".[1]
-
Disposal: Dispose of the container in the regular solid waste stream, as directed by your institution's waste management guidelines.[2][5] Laboratory personnel should transport the sealed container directly to the designated dumpster, as custodial staff typically do not handle chemical waste.[1][2]
-
-
Liquid Waste (Solutions):
-
Small Quantities (<1 Liter): For small, uncontaminated quantities, dilution with a large amount of water (at least 10-20 parts water) and flushing down the drain is often acceptable.[5] This is because sugars like this compound are readily soluble in water and biodegradable.[5]
-
Large Quantities: Large volumes of solutions containing this compound should not be poured down the drain to avoid overburdening wastewater treatment systems.[5] These should be collected in a labeled container and disposed of according to your institution's chemical waste procedures.
-
-
Contaminated Glassware:
Spill Cleanup:
-
Containment: For small spills, carefully sweep or shovel the solid material into a labeled container for disposal.[3]
-
Cleaning: Clean the spill area with a damp cloth or paper towels.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
PPE: Wear the appropriate personal protective equipment as outlined above during the cleanup process.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
